PPIase-Parvulin Inhibitor
Description
Properties
IUPAC Name |
ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKQGFNIIHNGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349244 | |
| Record name | PPIase-Parvulin Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64005-90-9 | |
| Record name | PPIase-Parvulin Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[lmn][3,8]phenanthroline-2,7-diacetic acid, 1,3,6,8-tetrahydro-1,3,6,8-tetraoxo-, 2,7-diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Discovery of Novel Parvulin Inhibitors Through Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of novel inhibitors targeting the Parvulin family of peptidyl-prolyl isomerases (PPIases), with a primary focus on Pin1 and a discussion of the emerging interest in Par14/PIN4. Parvulins, particularly Pin1, are implicated in a variety of diseases, most notably cancer, making them attractive targets for therapeutic intervention. This document outlines the core methodologies for inhibitor screening, presents quantitative data for known inhibitors, and visualizes the intricate signaling pathways and experimental workflows involved.
Introduction to Parvulins as Drug Targets
Parvulins are a family of enzymes that catalyze the cis-trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in protein folding and a crucial mechanism for regulating protein function. The human Parvulin family includes Pin1, Par14 (also known as PIN4), and its splice variant Par17.
-
Pin1: The most extensively studied Parvulin, Pin1, specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This action modulates the conformation and function of a multitude of proteins involved in cell cycle progression, apoptosis, and signal transduction. Pin1 is overexpressed in many human cancers and plays a critical role in the stabilization of oncoproteins and the inactivation of tumor suppressors, making it a prime target for anti-cancer drug development.
-
Par14/PIN4 and Par17: Less is known about Par14 and its isoform Par17. However, emerging research indicates their involvement in cellular processes such as ribosome biogenesis and cell proliferation. Notably, Par14 has been identified as a critical regulator of androgen receptor (AR) transcriptional activity and is essential for prostate cancer cell growth, suggesting its potential as a therapeutic target in this malignancy.[1][2][3][4] To date, the discovery of specific inhibitors for Par14 and Par17 is still in its early stages.
Screening Methodologies for Parvulin Inhibitors
The identification of novel Parvulin inhibitors relies on a variety of screening techniques, ranging from high-throughput biochemical assays to cell-based functional screens. The following sections detail the experimental protocols for the most common and effective methods.
Chymotrypsin-Coupled PPIase Assay
This is a classic and widely used spectrophotometric assay to measure the PPIase activity of Parvulins, particularly Pin1. The assay relies on the conformational-specific cleavage of a substrate peptide by chymotrypsin.
Principle: The substrate peptide, typically Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or a phosphorylated version for Pin1 (e.g., Suc-Ala-Glu-Pro-Phe-pNA), exists in a mixture of cis and trans isomers. Chymotrypsin can only cleave the peptide bond following Phenylalanine when the preceding Alanine-Proline bond is in the trans conformation, releasing the chromophore p-nitroanilide (pNA). The rate of pNA release, monitored by the increase in absorbance at 390 nm, is proportional to the rate of the Pin1-catalyzed cis-to-trans isomerization.
Experimental Protocol:
-
Reagents:
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
Pin1 Enzyme: Recombinant human Pin1 (e.g., 50 nM final concentration).
-
Substrate: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Ac-AEPF-pNA) dissolved in LiCl/trifluoroethanol to enrich the cis isomer (e.g., 50 µM final concentration).
-
Chymotrypsin: (e.g., 0.5 mg/mL final concentration).
-
Test Compound: Dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and Pin1 enzyme in a 96-well plate.
-
Add the test compound at various concentrations (or DMSO for control) to the wells and pre-incubate with the enzyme for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding the substrate and chymotrypsin to the wells.
-
Immediately begin monitoring the change in absorbance at 390 nm over time using a microplate reader.
-
The rate of the reaction is determined from the linear phase of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
The Fluorescence Polarization (FP) assay is a powerful high-throughput screening method to identify compounds that disrupt the interaction between a Parvulin and its substrate or a known ligand.
Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled probe (tracer). When the tracer is unbound and tumbles rapidly in solution, it emits depolarized light. When the tracer binds to a larger molecule, such as a Parvulin protein, its tumbling is slowed, and it emits more polarized light. In a competition assay format, an inhibitor will compete with the fluorescent probe for binding to the Parvulin, leading to a decrease in fluorescence polarization.
Experimental Protocol:
-
Reagents:
-
Binding Buffer: e.g., 100 mM Tris pH 7.5, 100 mM NaCl, 10 mM DTT, and 0.01% Triton X-100.
-
Parvulin Protein: Recombinant human Pin1 (e.g., 100 nM final concentration).
-
Fluorescent Probe: A fluorescently labeled peptide that binds to the Parvulin's active site (e.g., 10 nM of a fluorescein-labeled phosphopeptide).
-
Test Compound: Dissolved in DMSO.
-
-
Procedure:
-
In a black, low-binding 384-well plate, add the Binding Buffer.
-
Add the test compound at various concentrations (or DMSO for control).
-
Add the Parvulin protein to all wells except for the "no protein" control.
-
Add the fluorescent probe to all wells.
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.
-
Calculate the percentage of inhibition based on the decrease in polarization and determine the IC50 value.
-
Yeast-Based High-Throughput Screening
Yeast-based assays provide a cellular context for inhibitor screening and can identify compounds that are cell-permeable and not generally cytotoxic.
Principle: These assays often utilize a yeast strain with a conditional mutation in the yeast ortholog of a human Parvulin (e.g., ess1 for Pin1). This mutant strain may exhibit a growth defect under specific conditions (e.g., at a restrictive temperature). The assay screens for compounds that either rescue or exacerbate this growth phenotype, indicating a potential interaction with the Parvulin pathway.
Experimental Workflow:
-
Strain and Compound Preparation:
-
Use a yeast strain with a temperature-sensitive mutation in the Parvulin ortholog.
-
Prepare a library of test compounds in a multi-well plate format.
-
-
Screening:
-
Inoculate the mutant yeast strain into a liquid medium.
-
Dispense the yeast culture into the multi-well plates containing the test compounds.
-
Incubate the plates at the permissive and restrictive temperatures.
-
After a defined incubation period (e.g., 24-48 hours), measure the optical density (OD) of each well to assess yeast growth.
-
-
Hit Identification:
-
Identify compounds that selectively inhibit or promote the growth of the mutant strain at the restrictive temperature compared to the wild-type strain or the mutant at the permissive temperature.
-
Quantitative Data of Known Parvulin Inhibitors
The following table summarizes the quantitative data for a selection of known Pin1 inhibitors. The discovery of potent and selective inhibitors for Par14 and Par17 is an active area of research, and as of now, there is a limited number of such compounds reported in the public domain.
| Inhibitor | Target | Assay Type | IC50 | Ki | Kd | Reference |
| Juglone | Pin1 | PPIase Assay | ~10 µM | - | - | [5] |
| PiB (piceatannol) | Pin1 | PPIase Assay | ~5 µM | - | - | [5] |
| ATRA (All-trans retinoic acid) | Pin1 | PPIase Assay | ~2.5 µM | - | - | [5] |
| KPT-6566 | Pin1 | PPIase Assay | 625 nM | - | - | [3] |
| HWH8-33 | Pin1 | PPIase Assay | 4.2 µM | - | - | [2][6] |
| HWH8-36 | Pin1 | PPIase Assay | 5.8 µM | - | - | [2][6] |
| BJP-06-005-3 | Pin1 | PPIase Assay | - | 48 nM | - | [7][8] |
| Compound 158H9 | Pin1 | DELFIA | 21.5 nM | - | - | [9] |
| Compound 164A10 | Pin1 | DELFIA | 6.8 nM | - | - | [9] |
| Peptide 5k | Pin1 | Direct Binding | - | - | 0.08 µM | [10] |
| Peptide 5k | Pin4 | Direct Binding | - | - | 0.98 µM | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language to illustrate key Parvulin-related signaling pathways and a typical high-throughput screening workflow.
Caption: Pin1 Oncogenic Signaling Pathway.
Caption: Par14 and Androgen Receptor Signaling.
Caption: High-Throughput Screening Workflow.
Conclusion and Future Directions
The discovery of small molecule inhibitors of Parvulins, particularly Pin1, holds significant promise for the development of novel therapeutics, especially in the context of cancer. The screening methodologies outlined in this guide provide a robust framework for the identification and characterization of such inhibitors. While significant progress has been made in targeting Pin1, the exploration of Par14 and Par17 as therapeutic targets is an emerging field with considerable potential. Future efforts should focus on the development of more potent and selective inhibitors for all Parvulin family members, as well as a deeper understanding of their roles in various disease states. The integration of computational methods, such as virtual screening, with experimental high-throughput screening will undoubtedly accelerate the discovery of the next generation of Parvulin-targeted drugs.
References
- 1. PARP14 inhibitor 2 | CymitQuimica [cymitquimica.com]
- 2. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 3. Par14 interacts with the androgen receptor, augmenting both its transcriptional activity and prostate cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Par14 interacts with the androgen receptor, augmenting both its transcriptional activity and prostate cancer proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.nihon-u.ac.jp [pure.nihon-u.ac.jp]
The Synthesis of Selective PPIase-Parvulin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Parvulin family of peptidyl-prolyl cis/trans isomerases (PPIases) represents a compelling class of therapeutic targets implicated in a range of human diseases, from cancer to neurodegenerative disorders like Alzheimer's disease.[1][2] These enzymes, particularly Pin1, Par14, and Par17, catalyze the cis/trans isomerization of proline residues in substrate proteins, a critical step in protein folding and cellular signaling.[3][4] Their overexpression in many cancers and dysregulation in neurodegenerative diseases has spurred significant interest in the development of selective inhibitors.[2] This guide provides an in-depth overview of the synthesis of selective Parvulin inhibitors, detailing experimental protocols, summarizing quantitative data, and visualizing key cellular pathways and inhibitor classifications.
Quantitative Data on Parvulin Inhibitors
The development of potent and selective Parvulin inhibitors is an active area of research. A variety of compounds, ranging from natural products to synthetic small molecules and peptides, have been investigated. The following tables summarize the inhibitory activities of selected compounds against Pin1 and other Parvulin family members.
| Inhibitor Class | Compound | Target(s) | IC50 | Ki | Citation(s) |
| Natural Product | Juglone | Pin1, Parvulins | ~7 µM (in vitro transcription inhibition) | - | [5] |
| Covalent Small Molecule | KPT-6566 | Pin1 | 640 nM | 625.2 nM | [6][7][8] |
| Covalent Small Molecule | Sulfopin | Pin1 | - | 17 nM (apparent Ki) | [9] |
| Thiazole Derivative | Compound 10b | Pin1 | 5.38 µM | - | [10] |
| Peptide-Based | VS1 | Pin1 | 6.4 µM | - | [11][12] |
| Peptide-Based | VS2 | Pin1 | 29.3 µM | - | [11][12] |
| Reference Compound | All-trans retinoic acid (ATRA) | Pin1 | 33.2 µM | - | [11] |
| Dual Inhibitor | PPIase-Parvulin inhibitor (compound B) | Pin1, Par14 | 1.5 µM (Pin1), 1.0 µM (Par14) | - | [6] |
Experimental Protocols
The discovery and characterization of Parvulin inhibitors rely on a suite of robust biochemical and biophysical assays. Below are detailed protocols for key experiments.
Chymotrypsin-Coupled PPIase Activity Assay
This assay continuously monitors the cis-to-trans isomerization of a synthetic peptide substrate by coupling the reaction to chymotrypsin-mediated cleavage.
Materials:
-
Recombinant human Pin1
-
Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide
-
α-Chymotrypsin
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 390 nm
Protocol:
-
Prepare a stock solution of the substrate in a suitable solvent.
-
Prepare a stock solution of α-chymotrypsin in assay buffer.
-
In a 96-well plate, add 50 µL of α-chymotrypsin solution (e.g., 5 mg/mL) to 290 µL of assay buffer.
-
Add varying concentrations of the test compound (e.g., 0-50 µg/mL) to the wells containing the chymotrypsin solution.[13]
-
Pre-incubate the plate at 4°C for 30 minutes.[13]
-
To initiate the reaction, add 10 µL of the substrate solution (e.g., 1 mg/mL) to each well.
-
Immediately place the plate in the microplate reader and monitor the increase in absorbance at 390 nm over time at a constant temperature (e.g., 10°C).[14]
-
The rate of the reaction is proportional to the PPIase activity.
-
Calculate the IC50 values by plotting the initial reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay for Inhibitor Binding
FP assays are used to measure the binding affinity of inhibitors to Parvulins in a homogeneous format.
Materials:
-
Recombinant human Pin1
-
Fluorescently labeled tracer (e.g., a fluorescein-labeled peptide substrate or inhibitor)
-
Assay Buffer: e.g., HEPES buffer
-
Test compounds (unlabeled inhibitors)
-
Black, non-binding 384-well microplates
-
Microplate reader with fluorescence polarization capabilities (e.g., excitation at 485 nm and emission at 535 nm for fluorescein)
Protocol:
-
Determine the optimal concentrations of the fluorescent tracer and Pin1 through titration experiments to achieve a stable and significant polarization signal. The tracer concentration should ideally be below the Kd of its interaction with Pin1.
-
In a 384-well plate, add a fixed concentration of the fluorescent tracer and Pin1 to each well.
-
Add serial dilutions of the test compounds to the wells. Include controls for no inhibitor (maximum polarization) and no Pin1 (minimum polarization).
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) of inhibitors to Parvulins.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human Pin1 (ligand)
-
Test compounds (analytes)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-P+)
-
Regeneration solution (if necessary, e.g., a low pH buffer)
Protocol:
-
Immobilize Pin1 onto the sensor chip surface via amine coupling or other suitable chemistry. A control flow cell should be prepared for reference subtraction.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the different concentrations of the test compound over the sensor surface at a constant flow rate and monitor the binding response (association phase).
-
After the association phase, switch back to running buffer to monitor the dissociation of the compound from the immobilized Pin1 (dissociation phase).
-
If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]
Synthesis of Parvulin Inhibitors
The synthesis of Parvulin inhibitors often involves standard organic chemistry techniques, with a significant focus on peptide synthesis and the generation of small molecule libraries.
General Scheme for Solid-Phase Peptide Synthesis of a Pin1 Inhibitor
This workflow outlines the synthesis of a peptide-based inhibitor using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Caption: Solid-Phase Peptide Synthesis Workflow.
A common protecting group used in peptide synthesis is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc anhydride).[5] This reagent reacts with the amine group of an amino acid to form a stable carbamate, which can be later removed under acidic conditions.[5]
Signaling Pathways and Inhibitor Classification
Understanding the cellular context in which Parvulins operate is crucial for inhibitor design. Pin1, in particular, is a key regulator of multiple signaling pathways implicated in cancer and neurodegeneration.
Pin1 Signaling in Cancer
Pin1 is overexpressed in many cancers and acts on several oncogenic pathways to promote tumorigenesis.[16]
Caption: Simplified Pin1 Signaling in Cancer.
Pin1 in Alzheimer's Disease
In contrast to its role in cancer, Pin1 is often downregulated in Alzheimer's disease, leading to the accumulation of pathological protein aggregates.[1]
Caption: Role of Pin1 in Alzheimer's Disease Pathology.
Classification of Parvulin Inhibitors
Parvulin inhibitors can be broadly classified based on their chemical nature and mechanism of action.
Caption: Classification of Parvulin Inhibitors.
Conclusion
The development of selective Parvulin inhibitors holds significant promise for the treatment of various diseases. This guide has provided a comprehensive overview of the current landscape, from the synthesis and evaluation of these compounds to their roles in key cellular pathways. The continued exploration of diverse chemical scaffolds and mechanisms of action, guided by robust experimental protocols, will be essential in translating the therapeutic potential of Parvulin inhibition into clinical reality.
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Pin1 Inhibitors and their Potential as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Structure and function of the human parvulins Pin1 and Par14/17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arts.units.it [arts.units.it]
- 13. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 14. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nicoyalife.com [nicoyalife.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to PPIase-Parvulin Inhibitor Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action of inhibitors targeting the PPIase-Parvulin family of enzymes, with a focus on Pin1 and Par14. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate research and drug development in this area.
Introduction to Parvulin PPIases
Peptidyl-prolyl cis/trans isomerases (PPIases) are a class of enzymes that catalyze the cis-trans isomerization of peptidyl-prolyl bonds in proteins, a rate-limiting step in protein folding and conformational regulation. The Parvulin family is a distinct class of PPIases, with the most studied human members being Pin1, Par14 (encoded by the PIN4 gene), and its splice variant Par17.[1] These enzymes play crucial roles in a multitude of cellular processes, including cell cycle progression, signal transduction, and gene regulation.[2] Dysregulation of Parvulin activity has been implicated in various diseases, most notably cancer and Alzheimer's disease, making them attractive targets for therapeutic intervention.[2][3]
Mechanisms of Action of Parvulin Inhibitors
Parvulin inhibitors can be broadly categorized based on their mechanism of action:
-
Covalent Irreversible Inhibitors: These compounds form a stable, covalent bond with the enzyme, leading to its permanent inactivation. A prime example is Juglone , a natural naphthoquinone that covalently modifies critical cysteine residues within the active site of Pin1.[4][5] This irreversible binding leads to a loss of catalytic activity.[4]
-
Reversible Competitive Inhibitors: These inhibitors bind non-covalently to the active site of the enzyme, competing with the natural substrate. Their binding is reversible, and their inhibitory effect can be overcome by increasing the substrate concentration. PiB (1,3,6,8-tetrahydro-1,3,6,8-tetraoxo-benzo[lmn][5][6]phenanthroline-2,7-diacetic acid, 2,7-diethyl ester) is a known competitive inhibitor of Pin1.[7][8]
-
Inhibitors Promoting Degradation: Some inhibitors, upon binding to the parvulin, can induce a conformational change that targets the enzyme for degradation through the ubiquitin-proteasome system. All-trans retinoic acid (ATRA) has been shown to bind to the active site of Pin1, leading to its subsequent degradation.[1][9][10]
Quantitative Data for Parvulin Inhibitors
The following table summarizes the inhibitory potency of various compounds against Pin1 and Par14. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is the inhibition constant, a measure of the inhibitor's binding affinity.
| Inhibitor | Target(s) | IC50 (µM) | Ki (nM) | Mechanism of Action | Reference(s) |
| Juglone | Pin1, Par14 | 2 - 7 | 55.9 | Covalent, Irreversible | [4][11] |
| PiB | Pin1, Par14 | 1.5 (Pin1) | - | Competitive, Reversible | [7] |
| ATRA | Pin1 | - | 820 | Promotes Degradation | [9][12] |
| KPT-6566 | Pin1 | 0.64 | 625.2 | Covalent | [13][14] |
| BJP-06-005-3 | Pin1 | 0.048 | 48 | Covalent | [15] |
| D-PEPTIDE | Pin1 | - | 20.4 | Peptide-based, High-affinity binding | [16] |
| L-PEPTIDE | Pin1 | - | 507 | Peptide-based, High-affinity binding | [16] |
| VS1 | Pin1 | 6.4 | - | - | [17] |
| VS2 | Pin1 | 29.3 | - | - | [17] |
Note: "-" indicates data not available in the cited sources. The relationship between IC50 and Ki is dependent on experimental conditions.[18]
Experimental Protocols
Chymotrypsin-Coupled PPIase Activity Assay
This spectrophotometric assay is a standard method for measuring the catalytic activity of PPIases. It relies on the cis-trans isomer-specific cleavage of a chromogenic peptide substrate by chymotrypsin.
Principle: The substrate, typically N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide, exists in both cis and trans conformations at the Ala-Pro bond. Chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline, which can be detected by its absorbance at 390 nm. A PPIase will accelerate the conversion of the cis isomer to the trans isomer, leading to an increased rate of p-nitroaniline release.
Materials:
-
Purified Parvulin enzyme (e.g., recombinant human Pin1)
-
α-Chymotrypsin
-
Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test inhibitor compounds
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Prepare a stock solution of the substrate in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay buffer.
-
Prepare serial dilutions of the test inhibitor compounds.
-
In a 96-well plate, add the assay buffer, the Parvulin enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 10°C).[19]
-
Initiate the reaction by adding a solution of α-chymotrypsin and the peptide substrate.
-
Immediately begin monitoring the increase in absorbance at 390 nm over time using a spectrophotometer.
-
The rate of the reaction is determined from the initial linear phase of the absorbance curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescence Polarization (FP) Assay for Inhibitor Screening
The fluorescence polarization assay is a high-throughput screening method to identify compounds that bind to a target protein.
Principle: A small fluorescently labeled ligand (tracer) that binds to the Parvulin enzyme will have a high fluorescence polarization value because its rotation in solution is slow when bound to the much larger protein. When an unlabeled inhibitor compound competes with the tracer for binding to the enzyme, the tracer is displaced, tumbles more rapidly in solution, and thus exhibits a lower fluorescence polarization value.
Materials:
-
Purified Parvulin enzyme (e.g., recombinant human Pin1)
-
Fluorescently labeled tracer peptide that binds to the Parvulin (e.g., a phosphopeptide with a fluorescent tag)
-
Assay Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test inhibitor compounds
-
Black, low-volume 384-well microplates
-
A microplate reader with fluorescence polarization capabilities
Procedure:
-
Determine the optimal concentration of the fluorescent tracer and the Parvulin enzyme by performing a saturation binding experiment.
-
Prepare serial dilutions of the test inhibitor compounds in assay buffer.
-
In a 384-well plate, add the Parvulin enzyme and the test inhibitor at various concentrations.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the percentage of inhibition based on the decrease in polarization signal in the presence of the inhibitor compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Parvulins and a general workflow for inhibitor screening.
Caption: Pin1-mediated regulation of protein ubiquitination and degradation.
Caption: Par14 regulation of Androgen Receptor signaling in prostate cancer.
Caption: General workflow for Parvulin inhibitor screening and characterization.
Conclusion
The study of PPIase-Parvulin inhibitors is a rapidly evolving field with significant therapeutic potential. This guide provides a foundational understanding of the mechanisms of action of these inhibitors, methods for their characterization, and their impact on key cellular signaling pathways. A thorough understanding of these aspects is crucial for the rational design and development of novel and specific Parvulin-targeted therapies for a range of human diseases. Further research is warranted to identify more potent and selective inhibitors and to fully elucidate the complex roles of Parvulins in health and disease.
References
- 1. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. mdpi.com [mdpi.com]
- 4. Juglone | Antibacterial | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. thomassci.com [thomassci.com]
- 6. pure.nihon-u.ac.jp [pure.nihon-u.ac.jp]
- 7. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correction: Peptidyl Prolyl Isomerase PIN1 Directly Binds to and Stabilizes Hypoxia-Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Initial Characterization of Novel Parvulin Inhibitors
For Immediate Release
[City, State] – November 10, 2025 – In the relentless pursuit of more effective cancer treatments, a new class of therapeutic agents targeting the Parvulin family of enzymes is emerging as a promising frontier. This technical guide provides an in-depth overview of the initial characterization of novel Parvulin inhibitor compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanism of action, and preclinical evaluation.
The Parvulin family of peptidyl-prolyl cis/trans isomerases (PPIases), particularly Pin1, plays a pivotal role in regulating the conformation and function of a multitude of proteins involved in cell growth, division, and survival.[1][2] In many cancers, Pin1 is overexpressed, leading to the activation of oncogenic pathways and the suppression of tumor-suppressing mechanisms.[3][4] This makes Pin1 a compelling target for therapeutic intervention. This whitepaper details the characterization of several recently identified Parvulin inhibitors, including HWH8-33, HWH8-36, and various oligopeptidic compounds, which have demonstrated significant potential in preclinical studies.
Newly Identified Parvulin Inhibitor Compounds: A Quantitative Overview
Recent high-throughput screening and rational drug design efforts have led to the discovery of several promising Parvulin inhibitors. The following tables summarize the in vitro and in vivo efficacy of these novel compounds.
| Compound | Target | Assay Type | Ki (nM) | IC50 (µM) | Cell Line(s) | Reference |
| HWH8-33 | Pin1 | PPIase Inhibition | Not Reported | 0.15 - 32.32 | CHO, HeLa, and others | [5] |
| HWH8-36 | Pin1 | PPIase Inhibition | Not Reported | 0.15 - 32.32 | CHO, HeLa, and others | [5] |
| 5k | Pin1 | Direct Binding | Not Reported | Not Reported | Not Applicable | [1] |
| R8-5k | Pin1 | Cell Viability | Not Reported | Not Reported | Cancer cell lines | [1] |
| BJP-06–005-3 | Pin1 | PPIase Inhibition | 48 (apparent Ki) | Not Reported | Not Applicable | [6] |
| SN0021307 | Pin1 | Molecular Docking | Not Reported | Not Reported | Not Applicable | [7] |
| SN0449787 | Pin1 | Molecular Docking | Not Reported | Not Reported | Not Applicable | [7] |
| SN0079231 | Pin1 | Molecular Docking | Not Reported | Not Reported | Not Applicable | [7] |
Table 1: In Vitro Characterization of Novel Parvulin Inhibitors. This table summarizes the biochemical and cellular potency of recently identified Parvulin inhibitors.
| Compound | Animal Model | Tumor Type | Administration Route | Dosage | Tumor Growth Inhibition | Reference |
| HWH8-33 | Xenograft Mice | Not Specified | Oral | Not Specified | Significant | [8] |
Table 2: In Vivo Efficacy of Novel Parvulin Inhibitors. This table highlights the preclinical in vivo activity of promising Parvulin inhibitor candidates.
Core Experimental Protocols for Inhibitor Characterization
The initial characterization of new Parvulin inhibitors involves a battery of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Pin1 Enzymatic Assay (Chymotrypsin-Coupled)
This assay spectrophotometrically measures the isomerase activity of Pin1.
-
Principle: Pin1 isomerizes the substrate Suc-Ala-pSer-Pro-Phe-pNA from the cis to the trans conformation. Only the trans isomer can be cleaved by chymotrypsin, releasing p-nitroaniline, which can be detected at 390 nm.
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), the peptide substrate, and chymotrypsin.
-
Add purified Pin1 enzyme to the reaction mixture.
-
In separate wells, pre-incubate Pin1 with varying concentrations of the inhibitor compound.
-
Initiate the reaction by adding the Pin1 or Pin1-inhibitor complex to the substrate mixture.
-
Measure the increase in absorbance at 390 nm over time using a spectrophotometer.
-
Calculate the rate of reaction and determine the inhibitory activity (IC50 or Ki values).[6]
-
Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding affinity of inhibitors to Pin1.
-
Principle: A fluorescently labeled peptide that binds to Pin1 will have a higher polarization value compared to the free peptide. Inhibitors that compete for the same binding site will displace the fluorescent peptide, resulting in a decrease in polarization.
-
Protocol:
-
Prepare a solution containing a fluorescently labeled Pin1-binding peptide and purified Pin1 protein in a suitable buffer.
-
Add varying concentrations of the inhibitor compound to the wells of a microplate.
-
Add the Pin1-peptide complex to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarization filters.
-
Calculate the IC50 value from the competition binding curve.[9][10]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the inhibitor-protein interaction.
-
Principle: The binding of an inhibitor to Pin1 will either release or absorb heat. ITC measures these heat changes as the inhibitor is titrated into a solution containing the protein.
-
Protocol:
-
Prepare solutions of the purified Pin1 protein and the inhibitor compound in the same buffer.
-
Load the Pin1 solution into the sample cell of the calorimeter and the inhibitor solution into the titration syringe.
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11][12]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13][14]
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15][16]
-
Western Blot Analysis
Western blotting is used to investigate the effect of inhibitors on the expression levels of Pin1 and its downstream target proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.[17]
-
Protocol:
-
Treat cancer cells with the inhibitor compound for a specified time.
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Pin1 or a downstream target (e.g., Cyclin D1, c-Myc).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[18]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the inhibitors on cell cycle progression.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).[19][20]
-
Protocol:
-
Treat cancer cells with the inhibitor compound for a desired time period.
-
Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a DNA-binding fluorescent dye such as propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer.
-
Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.[21][22]
-
In Vivo Xenograft Mouse Model
Xenograft models are used to evaluate the anti-tumor efficacy of the inhibitor compounds in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor compound, and tumor growth is monitored over time.[6][23]
-
Protocol:
-
Inject human cancer cells subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer the inhibitor compound or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume at regular intervals using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[24]
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the mechanism of action of Parvulin inhibitors and the experimental processes for their characterization, the following diagrams have been generated using Graphviz.
Caption: Simplified Pin1 signaling pathway in cancer and the point of intervention for Parvulin inhibitors.
Caption: General experimental workflow for the initial characterization of new Parvulin inhibitor compounds.
Future Directions and Clinical Outlook
The discovery of potent and selective Parvulin inhibitors like HWH8-33 and cell-penetrating peptides represents a significant advancement in the field of cancer therapeutics. While these compounds are still in the early stages of preclinical development, they hold immense promise for the treatment of a wide range of malignancies. To date, no specific Parvulin inhibitors have been reported to have entered clinical trials, highlighting the novelty and importance of continued research in this area. Future work will focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, evaluating their efficacy in a broader range of cancer models, and ultimately translating these promising findings into clinical applications.
References
- 1. The isomerase PIN1 controls numerous cancer-driving pathways and is a unique drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules targeting Pin1 as potent anticancer drugs [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 7. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT Cell Viability Assay [bio-protocol.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Nature's Checkpoints: A Technical Guide to Identifying Natural Product Inhibitors of Parvulin Enzymes
For Researchers, Scientists, and Drug Development Professionals
The parvulin family of peptidyl-prolyl isomerases (PPIases), particularly Pin1, has emerged as a critical regulator in a multitude of cellular processes. Its dysregulation is intimately linked to the pathogenesis of severe diseases, including cancer and Alzheimer's disease. This central role has positioned parvulin inhibitors as a promising new class of therapeutic agents. Nature, with its vast chemical diversity, presents a rich and largely untapped resource for the discovery of novel parvulin inhibitors. This technical guide provides an in-depth overview of the natural product sources of parvulin inhibitors, the experimental methodologies for their identification and characterization, and the key signaling pathways they modulate.
Natural Product Inhibitors of Parvulin Enzymes
A growing number of natural products from diverse origins, including plants, fungi, and marine organisms, have been identified as inhibitors of parvulin enzymes, with a primary focus on Pin1. These compounds exhibit a range of inhibitory potencies and mechanisms of action.
| Natural Product | Natural Source(s) | Target Parvulin | Inhibition Constant | Reference(s) |
| Juglone | Black walnut (Juglans nigra) | Pin1, E. coli parvulin, yeast Ess1/Ptf1 | Irreversible inhibitor; k_inact ~1.5 x 10⁻³ s⁻¹ for human Pin1 | [1][2] |
| All-trans Retinoic Acid (ATRA) | Metabolite of Vitamin A | Pin1 | K_i = 0.82 µM | [3] |
| Epigallocatechin Gallate (EGCG) | Green tea (Camellia sinensis) | Pin1 | Binds to both WW and PPIase domains | [3] |
| 6,7,4'-Trihydroxyisoflavone | Soy isoflavone metabolite | Pin1 | Selective and specific binding | [4] |
| 974-B (a phlorotannin) | Seaweed (Ecklonia kurome) | Pin1 | Identified via high-throughput screening | [5] |
| DHF (a flavonoid) | Plants | CYP1A (as a proxy for flavonoid activity) | IC₅₀ = 0.81 µM (against CYP1A) | [4] |
| AF-39 (a prenylated flavonol derivative) | Semi-synthesized from kaempferol | Pin1 | IC₅₀ = 1.008 µM | [4] |
Table 1: Summary of Natural Product Inhibitors of Parvulin Enzymes. This table summarizes key natural product inhibitors, their sources, primary parvulin targets, and reported inhibition constants.
Key Signaling Pathways Modulated by Parvulin Inhibitors
Parvulin inhibitors exert their therapeutic potential by modulating critical signaling pathways that are hijacked in disease states. The following diagrams, rendered in DOT language, illustrate the central role of Pin1 in cancer and Alzheimer's disease, highlighting potential points of intervention for natural product inhibitors.
Pin1 Signaling in Cancer Progression
Pin1 is overexpressed in many human cancers and acts as a fulcrum, amplifying oncogenic signals. It regulates the stability and activity of numerous proteins involved in cell cycle progression, proliferation, and survival.
References
- 1. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of prolyl isomerase pin1 in pathogenesis of diseases and remedy for the diseases from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput screen for inhibitors of the prolyl isomerase, Pin1, identifies a seaweed polyphenol that reduces adipose cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Screening for Potential PPIase-Parvulin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the computational methodologies employed in the discovery of novel inhibitors targeting the Parvulin family of Peptidyl-prolyl cis-trans isomerases (PPIases). The Parvulin family, particularly Pin1, is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[1][2] In silico screening offers a time- and cost-effective approach to identify and optimize potential drug candidates before their synthesis and experimental validation.
The Parvulin Family: A Primer
Parvulins are a class of PPIases that catalyze the cis-trans isomerization of proline peptide bonds, a crucial step in the folding and function of many proteins.[1] A prominent member, Pin1, is a key regulator in various cellular signaling pathways, including cell cycle progression and phosphorylation-dependent signaling.[1][2][3][4][5] Its overexpression is linked to several cancers, while its dysregulation is associated with Alzheimer's disease.[1][2] The human genome also encodes for Par14 and Par17, two other parvulin species whose functions are still being elucidated but are also considered potential therapeutic targets.[2]
Quantitative Data on Parvulin Inhibitors
A critical aspect of drug discovery is the quantitative assessment of inhibitor potency. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to evaluate the efficacy of a compound. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex, providing a more direct measure of binding affinity.[6][7]
Below is a summary of reported IC50 and Ki values for known Parvulin inhibitors. It is important to note that IC50 values can be influenced by experimental conditions, such as substrate concentration.[6][7]
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| KPT-6566 | Pin1 | 640 | 625.2 | [8] |
| PPIase-Parvulin inhibitor (compound B) | Pin1 | 1500 | - | [8] |
| This compound (compound B) | Par14 | 1000 | - | [8] |
| PIN1 degrader-1 (Compound 158H9) | Pin1 | 21.5 | - | [8] |
| BJP-06-005-3 | Pin1 | 48 | - | [4] |
| D-peptide | Pin1 | ~3000 | - | [1] |
| Juglone | Parvulins | - | - | [9] |
| All-trans retinoic acid (ATRA) | Pin1 | - | - | [4] |
| Arsenic trioxide (ATO) | Pin1 | - | - | [4] |
| (S)-2 | Pin1 | - | - | [4] |
In Silico Screening Workflow
The computational pipeline for identifying novel Parvulin inhibitors typically involves a hierarchical approach, starting with a broad screen of large compound libraries and progressively narrowing down to a few promising candidates for experimental validation.
Experimental Protocol: Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target.[10][11][12]
Objective: To identify potential hit compounds against a Parvulin family member (e.g., Pin1) from a large chemical library.
Methodology:
-
Receptor Preparation:
-
Obtain the 3D structure of the target Parvulin protein from the Protein Data Bank (PDB). For human Pin1, a suitable entry is 1PIN.[13]
-
Prepare the protein for docking using software like AutoDockTools.[14][15] This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Kollman charges).
-
Saving the prepared structure in the PDBQT file format.
-
-
-
Ligand Library Preparation:
-
Acquire a library of small molecules in a suitable format (e.g., SDF or MOL2) from databases like ZINC or commercial vendors.
-
Use a tool like Open Babel or LigPrep to:
-
Convert ligands to the PDBQT format.
-
Generate 3D coordinates.
-
Assign appropriate protonation states at physiological pH.
-
Enumerate possible tautomers and stereoisomers.
-
-
-
Molecular Docking:
-
Define the binding site on the Parvulin receptor. This is often centered on the known active site or a druggable pocket identified from the crystal structure.
-
Use a docking program like AutoDock Vina to dock each ligand from the prepared library into the defined binding site.[7]
-
The docking algorithm will predict the binding pose and estimate the binding affinity (docking score) for each ligand.
-
-
Hit Selection and Filtering:
-
Rank the ligands based on their docking scores.
-
Visually inspect the binding poses of the top-ranked compounds to ensure they form reasonable interactions with key residues in the binding site.
-
Apply filters based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to remove compounds with undesirable physicochemical characteristics.
-
Select a diverse set of promising candidates for further analysis.
-
Experimental Protocol: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14][15]
Objective: To predict the binding mode and affinity of a specific ligand (e.g., Juglone) to a Parvulin protein (e.g., Pin1).
Methodology:
-
Input File Preparation:
-
Prepare the Pin1 receptor and the Juglone ligand as PDBQT files as described in the virtual screening protocol.
-
-
Grid Box Definition:
-
Using AutoDockTools, define a grid box that encompasses the active site of Pin1. The center and dimensions of the box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Configuration File:
-
Create a configuration file (e.g., config.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input:
-
-
Analysis of Results:
-
The output PDBQT file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
The log file will contain the binding affinity values (in kcal/mol) for each predicted pose.
-
Visualize the docked poses using software like PyMOL or Chimera to analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Experimental Protocol: Molecular Dynamics Simulation with GROMACS
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.[16][17][18][19][20]
Objective: To assess the stability of a Parvulin-inhibitor complex and to calculate the binding free energy.
Methodology:
-
System Preparation:
-
Start with the docked complex of the Parvulin protein and the inhibitor.
-
Use a program like GROMACS' pdb2gmx to generate the protein topology based on a chosen force field (e.g., CHARMM36).
-
Generate the ligand topology and parameters using a tool like the CGenFF server.
-
Combine the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) around the complex.
-
Solvate the system with water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation. This is typically done using the steepest descent algorithm.
-
-
Equilibration:
-
Conduct a two-phase equilibration process:
-
NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.
-
-
Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax without disturbing the complex.
-
-
Production MD Run:
-
Remove the position restraints and run the production MD simulation for a desired length of time (e.g., 100 ns).
-
Save the trajectory and energy data at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
Visualize the trajectory to observe the dynamic interactions between the protein and the ligand.
-
Parvulin Signaling Pathways
Pin1 plays a crucial role in several signaling pathways that are often dysregulated in cancer. Understanding these pathways is essential for elucidating the mechanism of action of Pin1 inhibitors.
Pin1 in the NOTCH Signaling Pathway
The NOTCH pathway is a highly conserved signaling cascade involved in cell fate determination. Pin1 has been shown to potentiate NOTCH signaling at multiple levels.[21]
Pin1 in the Ras-MAPK Signaling Pathway
The Ras-MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Pin1 can amplify the signal transduction through this pathway.[21][22]
Pin1 in the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Pin1 promotes the stability and nuclear accumulation of β-catenin, a key effector of this pathway.[23][24][25][26]
Experimental Validation
While in silico methods are powerful tools for identifying potential inhibitors, experimental validation is a crucial step to confirm their biological activity. Promising candidates from virtual screening should be synthesized or purchased and tested in a series of in vitro and cell-based assays.
Key Experimental Validation Steps:
-
Enzyme Inhibition Assays: Direct measurement of the inhibitor's effect on the enzymatic activity of the target Parvulin protein. This allows for the determination of IC50 and Ki values.
-
Cell-based Assays: Evaluation of the inhibitor's effect on cellular processes regulated by Parvulins, such as cell proliferation, apoptosis, and cell cycle progression.
-
Target Engagement Assays: Confirmation that the inhibitor binds to the target Parvulin protein within a cellular context.
-
Selectivity Profiling: Testing the inhibitor against other PPIases and a panel of kinases to assess its specificity.
Conclusion
The in silico screening approaches outlined in this guide provide a robust framework for the discovery of novel PPIase-Parvulin inhibitors. By integrating computational methods such as virtual screening, molecular docking, and molecular dynamics simulations with experimental validation, researchers can accelerate the identification and optimization of lead compounds with therapeutic potential against a range of diseases. The continued development of computational tools and a deeper understanding of Parvulin biology will undoubtedly pave the way for the next generation of targeted therapies.
References
- 1. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective inactivation of parvulin-like peptidyl-prolyl cis/trans isomerases by juglone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Novel Tubulin Inhibitors via Structure-Based Hierarchical Virtual Screening | Semantic Scholar [semanticscholar.org]
- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. dasher.wustl.edu [dasher.wustl.edu]
- 15. google.com [google.com]
- 16. GROMACS Tutorials [mdtutorials.com]
- 17. youtube.com [youtube.com]
- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 19. m.youtube.com [m.youtube.com]
- 20. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 23. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
The Pivotal Role of Parvulins in Protein Folding and Misfolding Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Parvulin family of peptidyl-prolyl cis/trans isomerases (PPIases) represents a class of molecular chaperones crucial for the proper folding and function of a multitude of proteins. These enzymes catalyze the cis/trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in protein folding and conformational change. In humans, the Parvulin family includes the well-studied Pin1 and the less characterized Par14 and Par17 isoforms. Their involvement extends beyond general protein folding to the regulation of key cellular processes, including cell cycle progression, signal transduction, and gene expression.[1] Consequently, dysfunction of Parvulin activity has been increasingly implicated in the pathogenesis of various protein misfolding diseases, most notably neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. This technical guide provides an in-depth exploration of the role of Parvulins in protein folding and their association with misfolding diseases, offering valuable insights for researchers and professionals in drug development.
Parvulin Structure and Catalytic Mechanism
Human Parvulins are small, modular proteins. Pin1, the most extensively studied member, consists of an N-terminal WW domain and a C-terminal PPIase domain.[2] The WW domain is responsible for recognizing and binding to specific phosphorylated serine or threonine residues followed by a proline (pSer/Thr-Pro motifs), providing substrate specificity.[2] The PPIase domain then catalyzes the cis/trans isomerization of the target prolyl bond. This isomerization can act as a molecular switch, altering the substrate's conformation and thereby modulating its activity, stability, or interaction with other proteins.[3]
Par14 and its N-terminally extended isoform, Par17, also possess a C-terminal PPIase domain but lack the WW domain.[4] Instead, they have a basic N-terminal region that is thought to be involved in DNA binding and nuclear localization.[5] The substrate specificity of Par14/17 is less defined than that of Pin1 but they are known to play roles in ribosome biogenesis and cell cycle control.[1][5]
Quantitative Data on Parvulin Activity and Interactions
The catalytic efficiency of Parvulins varies depending on the specific isoform and the substrate. Understanding these quantitative parameters is critical for elucidating their biological roles and for the development of targeted therapeutics.
| Parvulin Isoform | Substrate | kcat/KM (M⁻¹s⁻¹) | Method | Reference |
| Parvulin (general) | succinyl-Ala-Leu-Pro-Phe-4-nitroanilide | 1.1 x 10⁷ | Spectrophotometry | [6] |
| Parvulin (general) | Ribonuclease T1 variant | 30,000 | Protein Folding Assay | [6] |
| Par14 | Ala-Pro peptide | 6.4 x 10³ | Not Specified | [7] |
| Par14 PPIase domain | Gln-Pro peptide | 5.7 x 10³ | Not Specified | [7] |
| Par14 PPIase domain | Arg-Pro peptide | 5.7 x 10³ | Not Specified | [7] |
| Par14 PPIase domain | Lys-Pro peptide | 3.7 x 10³ | Not Specified | [7] |
Note: While direct binding affinity (Kd) values for Parvulin with key disease-related proteins like Tau and Amyloid Precursor Protein (APP) are challenging to obtain due to weak and transient interactions, studies have qualitatively confirmed these interactions through methods like surface plasmon resonance.[1]
Role of Parvulin in Protein Misfolding Diseases
The dysregulation of Parvulin function, particularly Pin1, is a significant factor in the pathology of several neurodegenerative diseases.
Alzheimer's Disease
In the context of Alzheimer's disease (AD), Pin1 plays a dual protective role by acting on two key pathological proteins: Tau and Amyloid Precursor Protein (APP).
-
Tau Pathophysiology: Hyperphosphorylated Tau is the primary component of neurofibrillary tangles (NFTs), a hallmark of AD. Pin1 binds to phosphorylated Tau at the pSer/Thr-Pro motifs, specifically at the pThr231-Pro site.[7][8] This binding and subsequent isomerization from the pathogenic cis conformation to the physiological trans conformation facilitates the dephosphorylation of Tau by protein phosphatase 2A (PP2A).[9] The restoration of a less phosphorylated state allows Tau to regain its normal function of binding to and stabilizing microtubules.[10] When Pin1 function is compromised, the accumulation of the pathogenic cis p-Tau isoform is favored, leading to Tau aggregation and NFT formation.[7]
-
APP Processing: Pin1 also regulates the processing of APP. It binds to the phosphorylated Thr668-Pro motif in the APP intracellular domain.[11] This interaction promotes the non-amyloidogenic processing of APP by α-secretase, which precludes the formation of the neurotoxic amyloid-β (Aβ) peptide.[11] In the absence of sufficient Pin1 activity, APP is more likely to be processed via the amyloidogenic pathway by β- and γ-secretases, leading to increased Aβ production and the formation of amyloid plaques.[8]
Parkinson's Disease
While the role of Parvulins in Parkinson's disease (PD) is less established than in AD, emerging evidence suggests a potential link. Proteomic studies of the substantia nigra, the brain region most affected in PD, have revealed alterations in protein networks related to protein folding and degradation, processes in which Parvulins are intimately involved.[12][13] Further research is needed to elucidate the specific interactions and quantitative changes in Parvulin expression and activity in the context of PD pathology.
Signaling Pathways Involving Parvulin
Parvulins are key regulators in several signaling pathways that are critical for neuronal health and survival. Their dysfunction can contribute to the neurodegenerative cascade.
Experimental Protocols
Detailed methodologies are essential for the accurate study of Parvulin function. The following are outlines for key experimental procedures.
Chymotrypsin-Coupled PPIase Activity Assay
This assay measures the cis/trans isomerase activity of Parvulins using a chromogenic peptide substrate.
Principle: The substrate, typically N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, exists in both cis and trans conformations. α-chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline, which can be detected spectrophotometrically at 390 nm. Parvulin accelerates the conversion of the cis isomer to the trans isomer, leading to an increased rate of p-nitroaniline release.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.8, 100 mM NaCl.
-
α-Chymotrypsin Stock Solution: 10 mg/mL in 1 mM HCl. Store at -20°C.
-
Substrate Stock Solution: 10 mg/mL in DMSO. Store at -20°C.
-
Parvulin Solution: Prepare a series of dilutions of purified Parvulin in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 80 µL of assay buffer.
-
Add 10 µL of the Parvulin dilution (or assay buffer for the uncatalyzed reaction).
-
Add 5 µL of the α-chymotrypsin stock solution.
-
Incubate the plate at the desired temperature (e.g., 10°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 5 µL of the substrate stock solution to each well.
-
Immediately measure the absorbance at 390 nm at regular intervals (e.g., every 15 seconds) for 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
The initial rate of the reaction is determined from the linear portion of the curve.
-
The catalytic efficiency (kcat/KM) can be calculated by analyzing the rates at different substrate concentrations.[14]
-
Co-Immunoprecipitation (Co-IP) of Pin1 and Tau from Brain Tissue
This technique is used to demonstrate the in vivo interaction between Pin1 and Tau.
Principle: An antibody specific to a "bait" protein (e.g., Pin1) is used to pull down the protein from a cell or tissue lysate. If another protein (the "prey," e.g., Tau) is interacting with the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting.
Detailed Protocol:
-
Brain Tissue Lysis:
-
Homogenize frozen brain tissue (e.g., hippocampus) in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).[15]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate).
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein (e.g., anti-Pin1) to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the bait (Pin1) and prey (Tau) proteins.[6]
-
NMR Titration for Parvulin-Substrate Interaction
NMR spectroscopy can be used to map the binding interface and determine the dissociation constant (Kd) of the interaction between Parvulin and a substrate peptide.
Principle: The binding of a ligand (substrate peptide) to a protein (Parvulin) causes changes in the chemical environment of the amino acid residues at the binding interface. These changes can be observed as chemical shift perturbations (CSPs) in 2D ¹H-¹⁵N HSQC NMR spectra. By titrating the protein with increasing concentrations of the ligand and monitoring the CSPs, the binding affinity can be determined.
Detailed Protocol:
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled Parvulin.
-
Synthesize or purchase the unlabeled substrate peptide (e.g., a short peptide containing a pSer/Thr-Pro motif).
-
Prepare a concentrated stock solution of the peptide in the same buffer as the Parvulin sample (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5).
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled Parvulin alone.
-
Add a small aliquot of the concentrated peptide stock solution to the Parvulin sample.
-
Acquire another 2D ¹H-¹⁵N HSQC spectrum.
-
Repeat the titration with increasing amounts of the peptide until the protein is saturated (i.e., no further chemical shift changes are observed).
-
-
Data Analysis:
-
Overlay the series of HSQC spectra and identify the residues that show significant chemical shift perturbations upon peptide binding.
-
Calculate the weighted average chemical shift change for each affected residue at each titration point.
-
Fit the chemical shift changes as a function of the ligand concentration to a binding isotherm to determine the dissociation constant (Kd).[5][16]
-
Conclusion and Future Directions
The Parvulin family of PPIases, particularly Pin1, plays a critical and complex role in maintaining cellular protein homeostasis. Their involvement in the regulation of key proteins implicated in neurodegenerative diseases, such as Tau and APP, highlights their potential as significant therapeutic targets. The quantitative data on their catalytic activity and the detailed experimental protocols provided in this guide offer a foundation for further investigation into the precise mechanisms of Parvulin function and dysfunction.
Future research should focus on:
-
Quantitative Proteomics: Precisely quantifying the expression levels of Parvulin isoforms in specific, vulnerable brain regions of patients with different neurodegenerative diseases.
-
Structural Biology: Obtaining high-resolution structures of Parvulin-substrate complexes to guide the design of specific inhibitors or activators.
-
Drug Discovery: Developing small molecules that can modulate Parvulin activity, with the aim of restoring the balance of protein folding and preventing the accumulation of toxic protein aggregates.
A deeper understanding of the intricate roles of Parvulins in cellular signaling and disease pathogenesis will undoubtedly pave the way for novel therapeutic strategies to combat devastating protein misfolding disorders.
References
- 1. Isomerase Pin1 Stimulates Dephosphorylation of Tau Protein at Cyclin-dependent Kinase (Cdk5)-dependent Alzheimer Phosphorylation Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Patulin induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate Protein–Peptide Titration Experiments by Nuclear Magnetic Resonance Using Low-Volume Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. Co-immunoprecipitation with Tau Isoform-specific Antibodies Reveals Distinct Protein Interactions and Highlights a Putative Role for 2N Tau in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Peptidyl-Prolyl Cis/Trans Isomerase Pin1 and Alzheimer’s Disease [frontiersin.org]
- 8. Pin1 in Alzheimer’s disease: multiple substrates, one regulatory mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of the Pin1-cis P-tau axis in the development and treatment of vascular contribution to cognitive impairment and dementia and preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The prolyl isomerase Pin1 restores the function of Alzheimer-associated phosphorylated tau protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphorylation Signaling in APP Processing in Alzheimer’s Disease [mdpi.com]
- 12. Proteome analysis of human substantia nigra in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry-Based Proteomics Analysis of Human Substantia Nigra From Parkinson's Disease Patients Identifies Multiple Pathways Potentially Involved in the Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunoprecipitation protocol [protocols.io]
- 16. Accurate protein-peptide titration experiments by nuclear magnetic resonance using low-volume samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Enzymatic Kinetics of Parvulin Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic kinetics of Parvulin inhibition, with a focus on the well-studied human Parvulin, Pin1. This document details experimental protocols for key assays, presents quantitative data for various inhibitors, and visualizes the intricate signaling pathways in which Parvulins play a crucial role.
Introduction to Parvulins and Their Inhibition
Parvulins are a family of peptidyl-prolyl cis/trans isomerases (PPIases) that catalyze the cis-trans isomerization of peptide bonds preceding proline residues. This conformational change is a critical regulatory mechanism in a multitude of cellular processes, including cell cycle progression, signal transduction, and protein folding.[1] The human genome encodes for several Parvulin-type PPIases, most notably Pin1, Par14, and Par17.[2]
Dysregulation of Parvulin activity, particularly Pin1, has been implicated in various diseases, including cancer and Alzheimer's disease, making them attractive targets for therapeutic intervention.[2][3] The development of small molecule inhibitors that can modulate Parvulin activity is an active area of research. Understanding the kinetic parameters of these inhibitors is paramount for their preclinical and clinical development.
Quantitative Analysis of Parvulin Inhibitors
The potency and mechanism of Parvulin inhibitors are characterized by several key kinetic parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. The Ki, on the other hand, is a measure of the inhibitor's binding affinity to the enzyme and is independent of substrate concentration.[4]
Below are tables summarizing the kinetic data for a selection of known Pin1 inhibitors. Data for Par14 and Par17 inhibitors are less abundant in the current literature.
Table 1: Kinetic Data for Reversible Pin1 Inhibitors
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Assay Method | Reference |
| VS1 | Not Specified | 6.4 | - | Fluorescent Assay | [5] |
| VS2 | Not Specified | 29.3 | - | Fluorescent Assay | [5] |
| ATRA (All-trans retinoic acid) | Not Specified | 33.2 | - | Fluorescent Assay | [5] |
Table 2: Kinetic Data for Covalent and Irreversible Pin1 Inhibitors
| Inhibitor | Type | Apparent Ki (nM) | Inactivation Rate | Assay Method | Reference |
| BJP-06-005-3 | Covalent | 48 | - | Mass Spectrometry | [2] |
| Juglone | Irreversible | - | 5.3 x 10⁻⁴ to 4.5 x 10⁻³ s⁻¹ (pseudo-first-order) | CD Spectroscopy | [6] |
Experimental Protocols for Studying Parvulin Inhibition
Accurate determination of the kinetic parameters of Parvulin inhibitors relies on robust and reproducible experimental assays. This section provides detailed methodologies for two commonly employed assays: the chymotrypsin-coupled PPIase assay and the thermal shift assay.
Chymotrypsin-Coupled PPIase Assay
This is a classic and widely used method to measure the cis-trans isomerase activity of PPIases. The assay relies on the stereospecificity of the protease α-chymotrypsin, which only cleaves the trans-isomer of a synthetic peptide substrate.
Principle: A synthetic peptide substrate, typically N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide, exists in both cis and trans conformations. Parvulin catalyzes the conversion of the cis isomer to the trans isomer. α-chymotrypsin then rapidly cleaves the trans isomer, releasing p-nitroaniline, which can be detected spectrophotometrically at 390 nm. The rate of p-nitroaniline production is proportional to the PPIase activity.
Materials:
-
Purified Parvulin enzyme (e.g., recombinant human Pin1)
-
α-chymotrypsin
-
Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Inhibitor compounds
-
96-well microplate
-
Spectrophotometer capable of reading at 390 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
-
Prepare stock solutions of Parvulin and α-chymotrypsin in the assay buffer.
-
Prepare serial dilutions of the inhibitor compounds.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor solution (or vehicle control)
-
Parvulin enzyme solution
-
-
Pre-incubate the plate at a constant temperature (e.g., 10°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the α-chymotrypsin solution to each well.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately start monitoring the absorbance at 390 nm at regular intervals for a set duration (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the Ki value and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[7]
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
The thermal shift assay is a high-throughput method used to assess the binding of inhibitors to a target protein by measuring changes in its thermal stability.
Principle: The binding of a ligand, such as an inhibitor, to a protein typically increases its conformational stability, resulting in a higher melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it unfolds upon heating. The increase in fluorescence is measured using a real-time PCR instrument.
Materials:
-
Purified Parvulin enzyme
-
SYPRO Orange dye
-
Assay buffer: e.g., 50 mM phosphate buffer, pH 7.5, 150 mM NaCl
-
Inhibitor compounds
-
Real-time PCR instrument with a melt curve analysis module
-
PCR plates (e.g., 384-well)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the Parvulin protein in the assay buffer.
-
Prepare a diluted stock of SYPRO Orange dye.
-
Prepare serial dilutions of the inhibitor compounds.
-
-
Assay Setup: [8]
-
In a PCR plate, mix the Parvulin protein solution with the SYPRO Orange dye.
-
Add the inhibitor solution (or vehicle control) to the respective wells.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom.
-
-
Data Acquisition: [6]
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature gradient (e.g., from 25°C to 95°C) with a slow ramp rate (e.g., 0.05°C/s).
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
The instrument software will generate melt curves (fluorescence vs. temperature).
-
The Tm is the temperature at which the fluorescence is at its midpoint of the transition.
-
Calculate the change in melting temperature (ΔTm) between the protein with and without the inhibitor. A positive ΔTm indicates stabilization upon inhibitor binding.
-
Parvulin Signaling Pathways and Experimental Workflows
Parvulins, particularly Pin1, are integral components of complex signaling networks that regulate critical cellular functions. Understanding these pathways is essential for elucidating the downstream effects of Parvulin inhibition.
Pin1 in Cell Cycle Regulation
Pin1 plays a pivotal role in controlling the progression of the cell cycle by regulating the activity of key cell cycle proteins.[3][9][10][11]
References
- 1. Peptidyl prolyl cis/trans isomerase activity on the cell surface correlates with extracellular matrix development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pin1 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eubopen.org [eubopen.org]
- 9. researchgate.net [researchgate.net]
- 10. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
Elucidating the Binding Mode of Novel Parvulin Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data related to the elucidation of the binding modes of novel inhibitors targeting the Parvulin family of peptidyl-prolyl cis/trans isomerases (PPIases). The Parvulin family, particularly Pin1, has emerged as a significant therapeutic target in various diseases, most notably in cancer. Understanding the precise molecular interactions between these enzymes and their inhibitors is crucial for the development of potent and selective therapeutics.
Introduction to Parvulins and Their Inhibition
Parvulins are a family of PPIases that catalyze the cis/trans isomerization of peptidyl-prolyl bonds in proteins, a critical step in protein folding and function.[1][2] The human genome encodes for two main parvulins, Pin1 and Par14/17.[2] Pin1, in particular, is a key regulator of numerous cellular processes, including cell cycle progression, signal transduction, and gene expression, through its interaction with phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1][3] Overexpression and hyperactivity of Pin1 are strongly associated with the initiation and progression of many human cancers, making it an attractive target for therapeutic intervention.[1][4]
The inhibition of Parvulin activity presents a promising strategy for cancer therapy. By blocking the catalytic function of enzymes like Pin1, it is possible to disrupt oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[5] This guide will delve into the specifics of several novel Parvulin inhibitors and the experimental techniques employed to characterize their binding interactions.
Quantitative Data on Novel Parvulin Inhibitors
The development of effective Parvulin inhibitors relies on the quantitative assessment of their binding affinity and inhibitory potency. The following table summarizes key quantitative data for some of the most well-characterized and novel Parvulin inhibitors.
| Inhibitor | Target | IC50 | Ki | Binding Mechanism | Reference |
| Juglone | Pin1, Parvulins | 1.38 µM (CD44+/CD133+ Caco-2 cells) | 55.9 nM | Irreversible, potential covalent modification of Cys residues | [3][6] |
| KPT-6566 | Pin1 | 640 nM | 625.2 nM | Covalent binding to the catalytic site | [5][7] |
| All-trans retinoic acid (ATRA) | Pin1 | 33.2 µM | - | Direct binding to the catalytic PPIase domain | [8][9] |
| PiB | Pin1, PIN4 | - | - | Competitive, reversible | [8] |
| BJP-06-005-3 | Pin1 | 48 nM | - | Covalent | [10] |
| VS1 | Pin1 | 6.4 µM | - | Non-covalent | [9] |
| VS2 | Pin1 | 29.3 µM | - | Non-covalent | [9] |
| HWH8-33 | Pin1 | Micromolar range | - | Not specified | [11] |
| HWH8-36 | Pin1 | Micromolar range | - | Not specified | [11] |
Experimental Protocols for Elucidating Binding Modes
The determination of the binding mode of an inhibitor is a multi-faceted process that often involves a combination of biophysical and structural biology techniques. Below are detailed methodologies for key experiments cited in the study of Parvulin inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol for Determining the Binding Affinity of a Novel Pin1 Inhibitor:
-
Protein and Ligand Preparation:
-
Recombinantly express and purify human Pin1 protein. Ensure the protein is properly folded and active.
-
Dialyze the purified Pin1 into the experimental buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl).
-
Dissolve the novel inhibitor in the same dialysis buffer to a final concentration of approximately 10-20 times the expected Kd. Ensure complete dissolution.
-
Thoroughly degas both the protein and inhibitor solutions to prevent bubble formation in the calorimeter.
-
-
ITC Experiment Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Fill the sample cell (typically 200-1400 µL) with the Pin1 solution at a concentration of 10-50 µM.
-
Fill the injection syringe (typically 40-250 µL) with the inhibitor solution at a concentration of 100-500 µM.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration and Data Acquisition:
-
Perform a series of small injections (e.g., 2-10 µL) of the inhibitor solution into the protein solution.
-
Allow the system to equilibrate after each injection and measure the heat change.
-
Continue the injections until the binding sites on the protein are saturated.
-
Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, ΔH, and ΔS.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-inhibitor complex, revealing the precise binding orientation and the specific molecular interactions at the atomic level.
Protocol for Determining the Crystal Structure of a Pin1-Inhibitor Complex:
-
Protein-Inhibitor Complex Formation and Crystallization:
-
Incubate purified Pin1 protein with a molar excess of the inhibitor to ensure saturation of the binding site.
-
Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). This involves mixing the protein-inhibitor complex with a variety of crystallization reagents (precipitants, buffers, salts, and additives) at different concentrations.
-
Optimize the initial hit conditions to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Mount the frozen crystal on a goniometer at a synchrotron X-ray source.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using molecular replacement with a known structure of Pin1 as a search model.
-
Build an initial model of the protein-inhibitor complex into the electron density map.
-
Refine the atomic coordinates of the model against the experimental data to improve the fit and stereochemistry.
-
Validate the final structure using various quality metrics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique that can provide information about the binding interface, conformational changes upon binding, and the dynamics of the interaction in solution.
Protocol for Chemical Shift Perturbation (CSP) Mapping of an Inhibitor Binding Site on Parvulin:
-
Protein and Ligand Preparation:
-
Produce isotopically labeled (¹⁵N or ¹³C/¹⁵N) Parvulin protein by expressing it in minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.
-
Purify the labeled protein and exchange it into a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
Prepare a stock solution of the unlabeled inhibitor in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the free Parvulin protein. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.
-
Titrate the inhibitor into the protein sample in a stepwise manner.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the inhibitor.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Identify the amide signals that show significant chemical shift changes upon inhibitor binding.
-
Map these perturbed residues onto the three-dimensional structure of Parvulin. The residues that experience the largest chemical shift perturbations are likely to be at or near the inhibitor binding site.
-
Parvulin-Dependent Signaling Pathways
The therapeutic potential of Parvulin inhibitors stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in disease. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling networks involving Pin1.
Caption: Pin1 signaling network in cancer.
Caption: Workflow for Parvulin inhibitor discovery.
Conclusion
The elucidation of the binding modes of novel Parvulin inhibitors is a critical endeavor in the development of targeted therapies for a range of diseases, particularly cancer. The combination of quantitative biophysical techniques, such as ITC, with high-resolution structural methods like X-ray crystallography and NMR spectroscopy, provides a powerful toolkit for understanding the molecular basis of inhibitor potency and selectivity. The detailed experimental protocols and signaling pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly advancing field. Continued efforts in this area will undoubtedly lead to the discovery of next-generation Parvulin inhibitors with improved therapeutic profiles.
References
- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inactivation of parvulin-like peptidyl-prolyl cis/trans isomerases by juglone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. arts.units.it [arts.units.it]
- 5. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 6. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Family with Key Contacts: Par14 and Par17 Parvulin Proteins, Relatives of Pin1, Now Emerge in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
An In-depth Technical Guide to Identifying Endogenous Regulators of PPIase-Parvulin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Parvulin family of peptidyl-prolyl cis-trans isomerases (PPIases) plays a crucial role in regulating protein folding and function, impacting a wide array of cellular processes.[1][2][3][4] In humans, this family is primarily represented by Pin1, Parvulin 14 (Par14), and Parvulin 17 (Par17).[1][2][3][4] While Pin1 has been extensively studied for its role in cell cycle control and various diseases, the endogenous regulation of Par14 and Par17 is an emerging area of research with significant therapeutic potential.[1][2] This guide provides a comprehensive overview of the current knowledge on endogenous regulators of Par14 and Par17 activity, detailed experimental protocols for their identification and characterization, and a summary of quantitative data to facilitate further investigation and drug development efforts.
Endogenous Regulators of Parvulin Activity
The functional activity of Parvulin proteins is intricately regulated within the cellular environment by a network of interacting proteins and post-translational modifications. These endogenous regulators dictate the subcellular localization, substrate specificity, and catalytic activity of Parvulins, thereby influencing their downstream physiological effects.
Parvulin 14 (Par14)
Par14 is predominantly localized in the nucleus and cytoplasm and is implicated in ribosome biogenesis, chromatin remodeling, and insulin signaling.[5][6][7] Its activity is modulated by both protein-protein interactions and phosphorylation events.
1. Pre-ribosomal Ribonucleoprotein (pre-rRNP) Complexes: A significant portion of nuclear Par14 associates with pre-rRNP complexes, indicating a role in the processing of ribosomal RNA (rRNA).[8][9][10][11] This interaction is crucial for the maturation of 18S and 28S rRNAs. The N-terminal domain of Par14 is responsible for this association, which is thought to occur through protein-RNA interactions within the complex.[9][10][11]
2. Phosphorylation-Dependent Regulation: The subcellular localization and function of Par14 are regulated by phosphorylation. Phosphorylation of Serine 19 by Casein Kinase 2 (CK2) facilitates the nuclear import of Par14.[7] Conversely, phosphorylation of Serine 7 and Serine 9 by Protein Kinase B (Akt) or Protein Kinase C (PKC) is required for its nuclear export, a process likely mediated by 14-3-3 proteins in a Crm1-dependent manner.[7]
3. Insulin Receptor Substrate 1 (IRS-1): In the cytoplasm, Par14 interacts with IRS-1, enhancing insulin-induced tyrosine phosphorylation of IRS-1 and thereby participating in the insulin signaling pathway.[7]
4. Hepatitis B Virus X protein (HBx): Par14 and its isoform Par17 have been shown to interact with the HBx protein of the Hepatitis B virus.[12] This interaction stabilizes HBx, promotes its translocation to the nucleus and mitochondria, and ultimately upregulates HBV replication.[12]
Parvulin 17 (Par17)
Par17, an isoform of Par14 with an additional N-terminal 25 amino acid extension, is primarily found in the cytoplasm and mitochondria.[1][3] Its regulatory interactions are closely tied to cytoskeletal dynamics and viral replication.
1. β-Actin: Par17 directly interacts with β-actin through its unique N-terminal region.[13][14][15] This interaction is dependent on the PPIase activity of Par17 and plays a role in initiating actin polymerization, which is crucial for cell motility and migration.[13][15]
2. Tubulin: Par17 promotes the assembly of microtubules in a GTP-dependent manner.[16] This function is also reliant on its PPIase activity. Peptide microarray analysis has revealed that tubulin interacts with the substrate-binding pocket of Par17.[16]
3. Calmodulin (CaM): The N-terminal extension of Par17 contains a binding site for CaM. The interaction is calcium-dependent and inhibits the Par17-catalyzed assembly of tubulin. This suggests a calcium-dependent regulatory switch for Par17's function in microtubule dynamics.
4. Hepatitis B Virus Core protein (HBc) and X protein (HBx): Similar to Par14, Par17 interacts with both HBx and the HBV core protein (HBc), contributing to the viral life cycle.[6]
Quantitative Data on Parvulin Interactions and Activity
The following tables summarize the available quantitative data on the enzymatic activity of Parvulins and their interactions with endogenous regulators. While extensive research has identified numerous interacting partners, specific binding affinities (Kd values) for many of these interactions are yet to be determined.
| Parvulin | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Par17 | Ac-EK(Dabcyl)pSPRFE(EDANS)KA-NH₂ | 10.5 ± 1.5 | 0.08 ± 0.01 | 7600 | [17] |
| Pin1 | Ac-EK(Dabcyl)pSPRFE(EDANS)KA-NH₂ | 8.9 ± 1.2 | 0.12 ± 0.02 | 13500 | [17] |
| Par14 | Suc-Ala-Ala-Pro-Phe-pNA | - | - | ~1000 | [18] |
| Interacting Partners | Parvulin | Method | Binding Affinity (Kd) | Reference |
| Par17 (peptide) | Calmodulin | Isothermal Titration Calorimetry | 149 ± 25 nM | [19] |
| Par17 (full-length) | Calmodulin | Isothermal Titration Calorimetry | 143 ± 41 nM | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize endogenous regulators of Parvulin activity.
Co-Immunoprecipitation (Co-IP) for Identifying Protein-Protein Interactions
This protocol is a standard method to isolate a protein of interest and its binding partners from a cell lysate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Antibody specific to the Parvulin protein of interest
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Magnetic rack or centrifuge
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody against the Parvulin protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Discard the supernatant and wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in elution buffer.
-
If using a low pH elution buffer, neutralize the eluate with a Tris buffer.
-
If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
-
Chymotrypsin-Coupled PPIase Activity Assay
This is a classic and widely used method to measure the cis-trans isomerase activity of PPIases. The assay relies on the specific cleavage of the trans-isomer of a substrate peptide by chymotrypsin.
Materials:
-
Assay buffer (e.g., 35 mM HEPES, pH 7.4)
-
Substrate peptide (e.g., Suc-Ala-Ala-Pro-Phe-p-nitroanilide) dissolved in a suitable solvent (e.g., trifluoroethanol containing LiCl)
-
α-Chymotrypsin solution
-
Purified Parvulin enzyme
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a cuvette, mix the assay buffer and the purified Parvulin enzyme to the desired final concentration.
-
Separately, prepare the substrate solution. The cis/trans ratio of the proline bond in the peptide substrate will be in equilibrium.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the substrate solution to the cuvette containing the enzyme.
-
Immediately add the α-chymotrypsin solution. Chymotrypsin will cleave the trans-isomer of the peptide, releasing p-nitroanilide.
-
-
Measurement:
-
Monitor the increase in absorbance at 390 nm over time, which corresponds to the release of p-nitroanilide.
-
The rate of the reaction is proportional to the PPIase activity, as the isomerization of the cis to the trans form is the rate-limiting step for cleavage.
-
-
Data Analysis:
-
The first-order rate constant for the isomerization reaction can be calculated from the absorbance data.
-
To determine kinetic parameters (Km and kcat), the assay should be performed with varying concentrations of the substrate peptide.
-
FRET-Based Chymotrypsin-Coupled PPIase Activity Assay
This is a more sensitive and high-throughput adaptable version of the chymotrypsin-coupled assay.
Materials:
-
Assay buffer (e.g., 35 mM HEPES, pH 7.4, 5 mM LiCl)
-
FRET-based peptide substrate (e.g., Ac-EK(Dabcyl)pSPRFE(EDANS)KA-NH₂)
-
α-Chymotrypsin solution
-
Purified Parvulin enzyme
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a microplate well, add the assay buffer and the purified Parvulin enzyme.
-
-
Initiation of the Reaction:
-
Add the FRET substrate to the wells.
-
Initiate the reaction by adding α-chymotrypsin.
-
-
Measurement:
-
Monitor the increase in fluorescence intensity (e.g., excitation at 340 nm and emission at 510 nm for the EDANS/Dabcyl pair) over time. Cleavage of the peptide by chymotrypsin separates the FRET donor and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear phase of the fluorescence increase.
-
Kinetic parameters can be determined by measuring the initial rates at various substrate concentrations.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Parvulins and a general workflow for identifying their interacting partners.
Caption: Signaling pathways regulating Parvulin 14 localization and function.
Caption: Regulatory interactions of Parvulin 17 with cytoskeletal components.
Caption: Experimental workflow for identifying Parvulin interacting proteins via Co-IP.
Conclusion and Future Directions
The identification and characterization of endogenous regulators of Parvulin activity are critical for understanding their physiological roles and for developing targeted therapeutics. While significant progress has been made in identifying interacting partners for Par14 and Par17, a deeper quantitative understanding of these interactions is needed. Future research should focus on:
-
Determining Binding Affinities: Quantifying the binding affinities (Kd values) of Parvulins with their key endogenous regulators, such as β-actin and ribosomal proteins, will provide crucial insights into the stability and dynamics of these interactions.
-
Elucidating Regulatory Mechanisms: Investigating how the binding of endogenous regulators allosterically modulates the PPIase activity of Parvulins will be essential for understanding their functional consequences.
-
Mapping Comprehensive Signaling Networks: Further exploration of the upstream and downstream signaling pathways involving Par14 and Par17 will help to place these enzymes within broader cellular contexts.
-
Development of Specific Modulators: The detailed understanding of Parvulin regulation will facilitate the design and development of specific small molecule inhibitors or activators with therapeutic potential in diseases such as cancer and viral infections.
This technical guide provides a solid foundation for researchers entering the field of Parvulin biology and serves as a valuable resource for drug development professionals seeking to target this important class of enzymes.
References
- 1. Small family with key contacts: par14 and par17 parvulin proteins, relatives of pin1, now emerge in biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and function of the human parvulins Pin1 and Par14/17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Family with Key Contacts: Par14 and Par17 Parvulin Proteins, Relatives of Pin1, Now Emerge in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parvulin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Parvulin 14 - Wikipedia [en.wikipedia.org]
- 8. Parvulin (Par14), a peptidyl-prolyl cis-trans isomerase, is a novel rRNA processing factor that evolved in the metazoan lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and proteomic characterization of human Parvulin-associating preribosomal ribonucleoprotein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Parvulin 14 and Parvulin 17 Bind to HBx and cccDNA and Upregulate Hepatitis B Virus Replication from cccDNA to Virion in an HBx-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Actin‐Binding Prolyl‐Isomerase Par17 Sustains Its Substrate Selectivity by Interdomain Allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Parvulin 17 promotes microtubule assembly by its peptidyl-prolyl cis/trans isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expression, Purification, Structural and Functional Characterization of Recombinant Human Parvulin 17 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. article.imrpress.com [article.imrpress.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for High-Throughthroughput Screening Assays of Parvulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Parvulin family of peptidyl-prolyl cis/trans isomerases (PPIases) play a crucial role in protein folding and cellular signaling.[1][2] This family includes well-studied proteins such as Pin1, Par14, and Par17.[1][3] These enzymes specifically catalyze the cis/trans isomerization of proline residues in substrate proteins, a rate-limiting step in protein folding that can significantly impact protein function, stability, and localization.[3]
Given their involvement in a variety of cellular processes, including cell cycle progression, gene expression, and signal transduction, Parvulins have emerged as attractive therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and certain infectious diseases.[1][4] The development of small molecule inhibitors that can modulate the activity of specific Parvulins is therefore of significant interest in drug discovery.
High-throughput screening (HTS) is a key strategy for identifying novel inhibitors from large chemical libraries.[5] This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize inhibitors of Parvulin enzymes.
High-Throughput Screening Assays for Parvulin Inhibitors
A variety of HTS assay formats can be adapted for screening Parvulin inhibitors. The choice of assay depends on factors such as the specific Parvulin target, the availability of reagents, and the desired screening throughput. Commonly employed methods include:
-
Fluorescence Polarization (FP) Assays: These assays are based on the principle that a small fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein like a Parvulin, the tumbling rate of the tracer slows down, leading to an increase in fluorescence polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization, providing a measurable signal for screening.[6]
-
Förster Resonance Energy Transfer (FRET) Assays: FRET-based assays utilize a donor and an acceptor fluorophore. In a protease-coupled assay, a peptide substrate is labeled with a FRET pair. Cleavage of the substrate by a protease, whose activity is dependent on the isomerization state of a proline residue catalyzed by a Parvulin, separates the FRET pair and leads to a change in the fluorescence signal.[7]
-
Protease-Coupled Absorbance Assays: This classic method relies on the conformational specificity of a protease for its substrate. The Parvulin-catalyzed isomerization of a peptide substrate converts it into a form that can be cleaved by a coupling protease, such as chymotrypsin. The subsequent cleavage of a chromogenic substrate by the protease can be monitored by measuring the change in absorbance.[3][8]
Quantitative Data for Parvulin Inhibitors
The following table summarizes quantitative data for some known Parvulin inhibitors, including their IC50 values obtained from various screening assays.
| Compound Name | Parvulin Target | Assay Type | IC50 (µM) | Reference |
| Juglone | Pin1 | Protease-coupled | ~5 | [9] |
| TME-001 | Pin1 | In vitro enzymatic assay | 6.1 | [3] |
| 8-11 | Pin1 | Yeast-based HTS | 10.4 | [1] |
| VS1 | Pin1 | Enzymatic inhibition assay | 6.4 | [4] |
| VS2 | Pin1 | Enzymatic inhibition assay | 29.3 | [4] |
| D-peptide | Pin1 | Fluorescence Polarization | ~3 | [2] |
| BJP-06-005-3 | Pin1 | Not specified | Not specified | [10] |
| DEL1067-56-469 (A0) | Pin1 | DEL screen | 0.42 | [11] |
| C10 | Pin1 | DEL screen | 0.15 | [11] |
Experimental Protocols
Fluorescence Polarization (FP) Based HTS Assay for Pin1 Inhibitors
This protocol describes a competitive FP assay to screen for inhibitors of the Pin1-ligand interaction.
Materials and Reagents:
-
Recombinant human Pin1 protein
-
Fluorescently labeled peptide tracer (e.g., a peptide derived from a known Pin1 substrate with a fluorescent tag like FITC or TAMRA)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Test compounds dissolved in DMSO
-
384-well black, low-volume microplates
Experimental Workflow:
Caption: Workflow for the Fluorescence Polarization HTS assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock solution of Pin1 and a 2X stock solution of the fluorescent tracer in Assay Buffer. The optimal concentrations should be determined empirically through titration experiments to achieve a stable and robust assay window. A good starting point is a Pin1 concentration around the Kd of the tracer and a tracer concentration of 1-5 nM.
-
-
Assay Plate Preparation:
-
To each well of a 384-well plate, add 10 µL of the 2X Pin1/tracer mix.
-
-
Compound Addition:
-
Add 100 nL of test compounds (typically at a final concentration of 10 µM) or DMSO (for control wells) to the appropriate wells.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
FRET-Based Protease-Coupled HTS Assay for Parvulin Inhibitors
This protocol outlines a continuous kinetic assay to screen for inhibitors of Parvulin's PPIase activity using a FRET-based substrate and a coupling protease.
Materials and Reagents:
-
Recombinant Parvulin enzyme (e.g., Pin1, Par14, or Par17)
-
FRET-based peptide substrate (e.g., Ac-EK(Dabcyl)pSPRFE(EDANS)KA-NH2)[7]
-
Coupling protease (e.g., Chymotrypsin)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT
-
Test compounds dissolved in DMSO
-
384-well black, low-volume microplates
Experimental Workflow:
Caption: Workflow for the FRET-based protease-coupled HTS assay.
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the Parvulin enzyme, coupling protease, and FRET substrate in Assay Buffer. Optimal concentrations should be determined to ensure the Parvulin-catalyzed isomerization is the rate-limiting step.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the Parvulin enzyme and the test compound.
-
-
Reaction Initiation:
-
To initiate the reaction, add a mixture of the FRET peptide substrate and the coupling protease to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The rate of the reaction is proportional to the Parvulin's PPIase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Determine the percent inhibition by comparing the rates in the presence of test compounds to the control wells.
-
Calculate the Z' factor to assess assay performance.
-
Signaling Pathways Involving Parvulins
Understanding the signaling pathways in which Parvulins participate is crucial for interpreting the cellular effects of their inhibitors.
Pin1 Signaling Pathway
Pin1 is a key regulator of numerous signaling pathways, often acting as a molecular switch that converts phosphorylated Ser/Thr-Pro motifs in proteins between their cis and trans conformations. This isomerization can have profound effects on protein function and stability.
Caption: Simplified Pin1 signaling pathway.
Par14/Par17 Signaling
Par14 and Par17 are less characterized than Pin1 but are known to be involved in processes such as ribosome biogenesis and the regulation of gene expression. Par14 has been shown to interact with chromatin-associated proteins, while Par17 is localized to the mitochondria.
Caption: Overview of Par14 and Par17 cellular functions.
Conclusion
The HTS assays described in these application notes provide robust and reliable methods for the identification of novel Parvulin inhibitors. The detailed protocols and workflows are intended to guide researchers in establishing and optimizing these assays for their specific needs. The continued discovery and characterization of Parvulin inhibitors will be instrumental in validating these enzymes as therapeutic targets and in the development of new treatments for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression, Purification, Structural and Functional Characterization of Recombinant Human Parvulin 17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Substrates of Cytoplasmic Peptidyl-Prolyl Cis/Trans Isomerases and Their Collective Essentiality in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assay.dev [assay.dev]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols for Chymotrypsin-Coupled Parvulin Activity Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the enzymatic activity of Parvulins, a family of peptidyl-prolyl cis-trans isomerases (PPIases), using a continuous spectrophotometric chymotrypsin-coupled assay. This assay is crucial for studying Parvulin function, screening for inhibitors, and characterizing kinetic parameters, which is of significant interest in drug development and molecular biology research.
Principle of the Assay
Parvulins catalyze the cis-to-trans isomerization of the peptide bond preceding a proline residue in a substrate peptide.[1][2][3] The chymotrypsin-coupled assay utilizes a synthetic chromogenic substrate, commonly N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).[1][4][5] In solution, this substrate exists in both cis and trans conformations at the Ala-Pro bond. Parvulin specifically accelerates the conversion of the cis isomer to the trans isomer. The trans-isomer is then rapidly and specifically cleaved by chymotrypsin, releasing the yellow-colored p-nitroaniline (pNA).[6] The rate of pNA formation, monitored by measuring the increase in absorbance at 405-410 nm, is directly proportional to the Parvulin activity.[6][7]
Experimental Workflow
Caption: Workflow of the chymotrypsin-coupled Parvulin activity assay.
Signaling Pathway of the Assay
Caption: Enzymatic cascade of the chymotrypsin-coupled Parvulin assay.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) | [4][6][7] |
| Assay Buffer | 35-50 mM HEPES or Tris-HCl, pH 7.4-7.8 | [5][8] |
| Additional Buffer Components | 5 mM LiCl (optional, can shift cis-trans equilibrium) | [8] |
| Final Substrate Concentration | 15-60 µM | [7][8] |
| Final Chymotrypsin Concentration | 0.05-0.2 mg/mL (e.g., 600 ng/µL) | [5][8] |
| Final Parvulin Concentration | 50-200 ng/µL (or as experimentally determined) | [1][8] |
| Assay Temperature | 10-25°C | [5][9] |
| Pre-incubation Time | 10-15 minutes | [5][8] |
| Wavelength for Detection | 405-410 nm | [6][7] |
| Molar Extinction Coefficient of pNA | 8,800 M⁻¹cm⁻¹ at pH 7.5 | [7] |
| Assay Volume (384-well plate) | 50 µL | [8] |
| Assay Volume (96-well plate) | 100-200 µL | [8] |
Detailed Experimental Protocol
Materials and Reagents
-
Purified Parvulin enzyme
-
α-Chymotrypsin (TLCK-treated to inhibit trypsin activity is recommended)[9]
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)[4][6]
-
HEPES (or Tris-HCl)
-
Lithium Chloride (LiCl) (optional)
-
Dimethyl sulfoxide (DMSO) for substrate solubilization
-
Ultrapure water
-
Microplate reader capable of kinetic measurements at 405-410 nm
-
384-well or 96-well UV-transparent microplates[8]
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Assay Buffer (35 mM HEPES, 5 mM LiCl, pH 7.4):
-
Prepare a solution containing 35 mM HEPES and 5 mM LiCl in ultrapure water.
-
Adjust the pH to 7.4 at the desired assay temperature.
-
Filter sterilize and store at 4°C.
-
-
Substrate Stock Solution (e.g., 10 mM):
-
Dissolve Suc-AAPF-pNA in DMSO to a concentration of 10 mM.
-
Store in aliquots at -20°C, protected from light. The substrate is soluble in N,N-dimethylformamide as well.
-
-
Chymotrypsin Stock Solution (e.g., 10 mg/mL):
-
Dissolve α-chymotrypsin in 1 mM HCl to a concentration of 10 mg/mL.
-
Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Parvulin Working Solution:
-
Dilute the purified Parvulin enzyme to the desired working concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically but can range from 50-200 ng/µL in the final reaction.[8]
-
Assay Procedure (for a 50 µL final volume in a 384-well plate)
This protocol is adapted for a 384-well plate format and can be scaled for other plate types.[8] All additions should be performed on ice.
-
Prepare Reaction Mix: Prepare a master mix containing Assay Buffer, Substrate, and Parvulin. For each well, the components are:
-
Control Wells:
-
No Enzyme Control: Replace the Parvulin solution with Assay Buffer to measure the spontaneous isomerization rate.
-
No Parvulin Control: Replace the Parvulin solution with Assay Buffer to measure the chymotrypsin activity on the equilibrated substrate.
-
-
Plate Setup:
-
Pre-incubation:
-
Incubate the plate at room temperature (or the desired assay temperature) for 15 minutes in the dark.[8] This allows the Parvulin to begin converting the cis-substrate to the trans-form.
-
-
Reaction Initiation and Measurement:
-
Set the microplate reader to kinetically measure absorbance at 405 nm at the desired temperature.
-
Initiate the reaction by adding 12.5 µL of 4x Chymotrypsin solution (e.g., 600 ng/µL for a final concentration of 150 ng/µL) to each well.[8]
-
Immediately start recording the absorbance every 30-60 seconds for 30-60 minutes.
-
Data Analysis
-
Plot the Data: For each well, plot the absorbance at 405 nm as a function of time.
-
Calculate the Initial Velocity: Determine the initial linear rate of the reaction (V₀) by calculating the slope (ΔA/min) of the linear portion of the curve for each sample and control.
-
Correct for Background: Subtract the rate of the "No Parvulin Control" from the rate of the Parvulin-containing samples. This corrected rate represents the Parvulin-dependent isomerization.
-
Calculate Parvulin Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation.
Activity (µmol/min/mg) = (ΔA/min) / (ε × l × [Parvulin])
Where:
-
ΔA/min is the corrected initial velocity.
-
ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹).[7]
-
l is the path length of the sample in the microplate well (cm). This needs to be determined for the specific plate and volume used.
-
[Parvulin] is the concentration of Parvulin in the assay in mg/mL.
-
This detailed protocol provides a robust framework for assessing Parvulin activity, which is essential for advancing research and development in areas targeting prolyl isomerization.
References
- 1. Identification of Substrates of Cytoplasmic Peptidyl-Prolyl Cis/Trans Isomerases and Their Collective Essentiality in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Microbial Peptidyl-Prolyl cis/trans Isomerases (PPIases): Virulence Factors and Potential Alternative Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (EVT-334774) | 70967-97-4 [evitachem.com]
- 7. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]
- 8. Expression, Purification, Structural and Functional Characterization of Recombinant Human Parvulin 17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols: Utilizing PPIase-Parvulin Inhibitors in Cancer Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Peptidyl-prolyl cis-trans isomerase (PPIase)-Parvulin inhibitors in cancer cell culture models. The information enclosed is intended to guide researchers in investigating the therapeutic potential of targeting Parvulin enzymes in oncology.
Introduction
The Parvulin family of peptidyl-prolyl isomerases (PPIases), particularly Pin1, plays a crucial role in regulating the conformation and function of various proteins involved in cell signaling pathways critical for tumorigenesis.[1][2] Pin1 specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, leading to conformational changes in its substrate proteins.[1][2] Overexpression of Pin1 is a common feature in many human cancers and often correlates with poor prognosis, making it an attractive target for cancer therapy.[3] Inhibition of Parvulin activity has been shown to block cell proliferation, induce apoptosis, and suppress tumor growth in various cancer models.[4][5][6]
This document outlines the mechanism of action of Parvulin inhibitors, provides quantitative data on their efficacy, details experimental protocols for their evaluation, and illustrates the key signaling pathways involved.
Mechanism of Action
Parvulin inhibitors, such as Juglone and PiB (PPIase-Parvulin Inhibitor), exert their anti-cancer effects by binding to the active site of Parvulin enzymes like Pin1 and Pin4, thereby inhibiting their isomerase activity.[2][5] This inhibition prevents the conformational changes in key oncogenic proteins and tumor suppressors that are regulated by Pin1. The downstream consequences of Parvulin inhibition include:
-
Disruption of Cell Cycle Progression: Pin1 is a key regulator of the cell cycle. Its inhibition leads to cell cycle arrest, often at the G2/M phase.[7]
-
Induction of Apoptosis: By modulating the stability and activity of pro- and anti-apoptotic proteins, Parvulin inhibitors can trigger programmed cell death in cancer cells.[6][8]
-
Inhibition of Oncogenic Signaling Pathways: Parvulin inhibitors have been shown to interfere with major cancer-promoting pathways such as Wnt/β-catenin and PI3K/Akt.[8][9][10]
Quantitative Data on Parvulin Inhibitor Efficacy
The following tables summarize the in vitro efficacy of representative Parvulin inhibitors against various cancer cell lines.
| Inhibitor | Target(s) | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| This compound (PiB) | Pin1, Pin4 | HSC2, HSC4, HCT116, SKOV3 | 2-5 µM | [4] |
| HLE, HepG2 (low Pin1) | Less sensitive | [4] | ||
| Juglone | Parvulins | Various cancer cells | Varies | [6] |
| Inhibitor | Enzyme | IC50 Value | Reference(s) |
| This compound (PiB) | Pin1 | 1.5 µM | [4][5] |
| Pin4 | 1.0 µM | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of Parvulin inhibitors in cancer cell culture are provided below.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of Parvulin inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Parvulin inhibitor stock solution
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Phenazine methosulfate (PMS) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Parvulin inhibitor in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Preparation: Shortly before the end of the incubation period, prepare the MTS/PMS solution according to the manufacturer's instructions.
-
MTS Addition: Add 20 µL of the MTS/PMS solution to each well.[11]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.[11][12]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Parvulin inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Parvulin inhibitor stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Parvulin inhibitor at various concentrations for the desired time. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution in cancer cells treated with Parvulin inhibitors using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Parvulin inhibitor stock solution
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Parvulin inhibitor for the desired duration.
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix for at least 30 minutes on ice.[8][14]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]
-
Staining: Resuspend the cell pellet in PI staining solution.[5]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[5][14]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate key signaling pathways affected by Parvulin inhibitors and a general experimental workflow.
Figure 1: General experimental workflow for evaluating Parvulin inhibitors.
Figure 2: Parvulin inhibitor effect on the Wnt/β-catenin signaling pathway.
Figure 3: Parvulin inhibitor effect on the PI3K/Akt signaling pathway.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 7. Pharmacological interventions in the Wnt pathway: inhibition of Wnt secretion versus disrupting the protein–protein interfaces of nuclear factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. bosterbio.com [bosterbio.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols: Parvulin Inhibitors in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark in many of these diseases is the misfolding and aggregation of specific proteins, including tau and α-synuclein. The peptidyl-prolyl cis/trans isomerase Pin1, a member of the Parvulin family, has emerged as a critical regulator of the conformation and function of several proteins implicated in neurodegeneration.[1][2][3][4][5][6][7] Pin1 specifically isomerizes pSer/Thr-Pro motifs, a post-translational modification that can determine protein stability, localization, and activity.[3][5][6]
In the context of Alzheimer's disease, Pin1 has been shown to play a protective role by converting the pathogenic cis conformation of phosphorylated tau back to its functional trans state, thereby promoting its dephosphorylation and preventing the formation of neurofibrillary tangles.[3][4][6] Pin1 also influences the processing of the amyloid precursor protein (APP), favoring the non-amyloidogenic pathway and reducing the production of toxic amyloid-β (Aβ) peptides.[4][6][8] Conversely, reduced Pin1 activity, as observed in the brains of Alzheimer's patients, is associated with increased tau pathology and Aβ deposition.[1][4][5][7][8]
Given its central role in these pathological cascades, the modulation of Pin1 activity with small molecule inhibitors has become an attractive therapeutic strategy. This document provides an overview of the application of Parvulin inhibitors, with a focus on Pin1, in various neurodegenerative disease models, along with detailed protocols for their experimental validation.
Data Presentation: Efficacy of Parvulin Inhibitors
The following tables summarize the quantitative data on the efficacy of common Parvulin inhibitors in various experimental models.
| Inhibitor | Model System | Target | IC50 | Reference |
| Juglone | C666-1 (Nasopharyngeal carcinoma cell line) | Pin1 | 6 µM | [1] |
| Juglone | HK1 (Nasopharyngeal carcinoma cell line) | Pin1 | 10 µM | [1] |
| PiB | HCT116 (Colon cancer cell line) | Pin1 | 1.2 µM | [3] |
| TME-001 | In vitro enzymatic assay | Pin1 | 6.1 µM | [9] |
| BJP-06–005-3 | In vitro PPIase assay | Pin1 | 48 nM | [10] |
| Inhibitor | Model System | Treatment | Outcome | Quantitative Result | Reference |
| CP2 (Tricyclic pyrone) | 5x familial Alzheimer's disease mice | 2-week course | Reduction in Aβ species | 40% decrease in non-fibrillar Aβ, 50% decrease in fibrillar Aβ | [11] |
| Antisense oligonucleotide | Tau transgenic mice | 1 month daily dose | Reduction in total tau and tau tangles | Levels lower than in untreated younger mice, suggesting reversal | [12] |
| ROCK inhibitor (H1152) | P301L tau transgenic mice | 10 µM in vitro | Reduction in phosphorylated tau | Decreased phosphorylation ratios (PHF-1/Tau5, CP13/Tau5, etc.) | [13] |
| ROCK inhibitor (fasudil) | P301L tau transgenic mice | In vivo | Reduction in total and phosphorylated tau | Significant reduction in Tau5, PHF-1, and CP13 positive tau | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving Pin1 and the general workflow for evaluating Parvulin inhibitors.
Caption: Pin1's role in regulating tau phosphorylation and aggregation.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. noldus.com [noldus.com]
- 4. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits [mdpi.com]
- 5. rwdstco.com [rwdstco.com]
- 6. Evaluation of α-synuclein immunohistochemical methods used by invited experts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. youtube.com [youtube.com]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. Multicenter Assessment of Immunohistochemical Methods for Pathological Alpha-Synuclein in Sigmoid Colon of Autopsied Parkinson’s Disease and Control Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Alzheimer's amyloid toxicity with a tricyclic pyrone molecule in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug compound halts Alzheimer’s-related damage in mice | Neurology | Washington University in St. Louis [neurology.wustl.edu]
- 13. criver.com [criver.com]
Application Notes and Protocols for Developing FRET-Based Assays for Parvulin Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Parvulin family of peptidyl-prolyl cis/trans isomerases (PPIases) plays a critical role in protein folding and cellular signaling.[1][2] The human members of this family, notably Pin1, Par14, and Par17, are implicated in a variety of diseases, including cancer and Alzheimer's disease, making them attractive targets for therapeutic intervention.[1][2] Fluorescence Resonance Energy Transfer (FRET) offers a powerful and sensitive method for developing high-throughput screening (HTS) assays to identify inhibitors of these enzymes.[3][4][5] This document provides detailed application notes and protocols for the development and implementation of FRET-based assays for screening Parvulin inhibitors.
Principle of the FRET-Based Parvulin Isomerase Assay
The assay is based on the conformational change of a peptide substrate upon isomerization by a Parvulin enzyme. A synthetic peptide substrate is designed to contain a Parvulin recognition motif (e.g., a phosphorylated Serine/Threonine-Proline for Pin1) flanked by a FRET donor and acceptor pair. In the cis conformation, the donor and acceptor are in close proximity, resulting in a high FRET signal. Upon enzymatic isomerization to the trans conformation by a Parvulin, the distance between the donor and acceptor increases, leading to a decrease in FRET efficiency. Inhibitors of the Parvulin will prevent this isomerization, thus maintaining a high FRET signal.
Application Notes
FRET Probe Design
The design of the FRET probe is critical for a successful assay. Key considerations include the peptide substrate sequence and the choice of the FRET pair.
-
Peptide Substrate Sequence:
-
For Pin1: Pin1 specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs. A suitable substrate can be derived from known Pin1 substrates such as Cdc25C or Pintide. A recommended starting point for a Pin1 FRET probe is a peptide of 8-12 amino acids containing the pThr-Pro motif. For example, a peptide derived from the Cdc25C substrate: Ac-EQPLpTPVTDL-NH2.
-
For Par14/17: Par14 and Par17 are not dependent on phosphorylation and show a preference for positively charged amino acids (e.g., Arginine or Lysine) preceding the Proline residue. A potential substrate sequence could be designed based on this preference: Ac-GAKRPS-NH2.
-
-
FRET Pair Selection: A variety of FRET pairs are available. A common and effective choice for peptide-based assays is the CyPet (donor) and YPet (acceptor) pair due to their high FRET efficiency. Alternatively, a fluorophore and a quencher can be used, such as FITC (fluorescein isothiocyanate) as the donor and DABCYL as the acceptor.[6] The selection should be based on the available instrumentation and the spectral properties of the chosen pair.
Reagents and Materials
-
Parvulin Enzymes: Recombinant human Pin1, Par14, or Par17.
-
FRET Peptide Substrate: Custom synthesized and purified peptide with the chosen sequence and FRET pair.
-
Assay Buffer: A buffer that maintains the stability and activity of the Parvulin enzyme, for example, 50 mM HEPES, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.5.
-
Test Compounds: Library of small molecule inhibitors.
-
Positive Control: A known Parvulin inhibitor (e.g., Juglone for Pin1).
-
Negative Control: DMSO or the buffer used to dissolve the test compounds.
-
Microplates: 384-well, black, low-volume microplates are recommended for HTS to minimize reagent consumption and background fluorescence.
Instrumentation
A multi-mode microplate reader with the capability to measure time-resolved fluorescence (TR-FRET) or standard FRET is required. The reader should be equipped with appropriate excitation and emission filters for the selected FRET pair.
Experimental Protocols
Protocol 1: FRET-Based Assay for Pin1 Inhibitor Screening
1. Reagent Preparation:
- Prepare a 2X stock solution of the Pin1 FRET peptide substrate in assay buffer.
- Prepare a 2X stock solution of recombinant Pin1 enzyme in assay buffer.
- Prepare serial dilutions of the test compounds and the positive control (Juglone) in assay buffer containing a final DMSO concentration of 1%.
2. Assay Procedure:
- Add 5 µL of the test compound or control solution to the wells of a 384-well microplate.
- Add 10 µL of the 2X Pin1 enzyme solution to each well.
- Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
- Initiate the reaction by adding 5 µL of the 2X FRET peptide substrate solution to each well.
- Immediately measure the FRET signal on a microplate reader at an excitation wavelength of 435 nm and emission wavelengths of 475 nm (CyPet) and 535 nm (YPet).
- Continue to monitor the FRET signal at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
3. Data Analysis:
- Calculate the FRET ratio by dividing the emission intensity of the acceptor (YPet) by the emission intensity of the donor (CyPet).
- Plot the FRET ratio against time for each compound concentration.
- Determine the initial reaction velocity from the linear portion of the curve.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by fitting the percent inhibition data to a dose-response curve.
Protocol 2: Assay Validation and Z'-Factor Calculation
To ensure the robustness and suitability of the assay for HTS, the Z'-factor should be determined.[7][8]
1. Procedure:
- In a 384-well plate, prepare 16 wells with the positive control (a concentration of a known inhibitor that gives maximal inhibition, e.g., 100 µM Juglone) and 16 wells with the negative control (DMSO).
- Perform the FRET assay as described in Protocol 1.
- Measure the FRET signal after the reaction has reached a stable endpoint.
2. Calculation:
- Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
- Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
3. Interpretation:
- A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7][8]
- A Z'-factor between 0 and 0.5 suggests a marginal assay that may require optimization.
- A Z'-factor less than 0 indicates that the assay is not suitable for HTS.
Data Presentation
Quantitative data from inhibitor screening should be summarized in clear and structured tables for easy comparison.
Table 1: IC50 Values of Known Parvulin Inhibitors
| Inhibitor | Target Parvulin | Assay Type | IC50 / Ki | Reference |
| Juglone | Pin1 | PPIase Assay | ~5 µM (IC50) | N/A |
| KPT-6566 | Pin1 | Thermal Shift | -8.40 ± 0.08 °C (ΔTm) | N/A |
| ATRA | Pin1 | PPIase Assay | ~10 µM (IC50) | N/A |
| EGCG | Pin1 | Cell Viability | 21.53 µM | N/A |
| BJP-06-005-3 | Pin1 | PPIase Assay | 48 nM (Ki) | N/A |
Note: The IC50 and Ki values presented are from various assay types and are provided for comparative purposes. It is recommended to determine these values using the developed FRET assay for direct comparison.
Table 2: Example Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.8 ± 0.1 | Excellent assay for HTS |
| Signal-to-Background Ratio | >20 | Robust signal window |
| CV (%) of Controls | <10% | Low variability |
Note: These are representative values from a robust TR-FRET HTS assay and should be determined experimentally for the specific Parvulin FRET assay.[4]
Mandatory Visualizations
Signaling Pathway
Caption: Pin1 signaling pathway in cell cycle progression.
Experimental Workflow
Caption: Workflow for FRET-based Parvulin inhibitor screening.
References
- 1. Parvulin (Par14), a Peptidyl-Prolyl cis-trans Isomerase, Is a Novel rRNA Processing Factor That Evolved in the Metazoan Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parvulin - Wikipedia [en.wikipedia.org]
- 3. High-throughput screen, using time-resolved FRET, yields actin-binding compounds that modulate actin–myosin structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A FRET-Based Assay for the Identification of PCNA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols for Assessing Parvulin Inhibitor Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvulins are a family of peptidyl-prolyl cis/trans isomerases (PPIases) that play crucial roles in protein folding and cellular signaling. One prominent member, Pin1, is a key regulator of cell cycle progression.[1] Pin1 specifically isomerizes pSer/Thr-Pro motifs in various proteins, thereby controlling their activity, stability, and subcellular localization. Its activity is essential for the proper execution of the G2/M transition in the cell cycle.[1] Overexpression of Pin1 has been implicated in numerous human cancers, making it an attractive target for anti-cancer drug development. Parvulin inhibitors, therefore, represent a promising class of therapeutic agents that can modulate cell cycle progression and inhibit tumor growth.[2][3]
These application notes provide a detailed protocol for assessing the effects of Parvulin inhibitors on cell cycle progression in cultured cells. The described methods will enable researchers to characterize the cytostatic or cytotoxic effects of these inhibitors and to elucidate their mechanism of action.
Signaling Pathway Affected by Parvulin Inhibitors
Parvulin inhibitors, by targeting Pin1, can disrupt the well-orchestrated series of events that govern cell cycle progression. Inhibition of Pin1 has been shown to induce cell cycle arrest, primarily by modulating the levels and activities of key cell cycle regulatory proteins.[4] This can lead to a halt in either the G1 or G2/M phase of the cell cycle. For instance, Pin1 inhibition can lead to the downregulation of Cyclin D1 and its associated cyclin-dependent kinase, CDK4.[4][5] It can also influence the stability of the CDK inhibitor p27.[6] Furthermore, an increase in the expression of the universal CDK inhibitor p21 has been observed following the inhibition of pathways that drive cell cycle progression.[7]
Experimental Workflow
The overall workflow for assessing the effects of a Parvulin inhibitor on cell cycle progression involves several key stages, from initial cell culture and treatment to data acquisition and analysis.
Data Presentation
Quantitative data from the following experiments should be summarized in tables for clear comparison between control and treated groups.
Table 1: Effect of Parvulin Inhibitor on Cell Proliferation (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (OD 570 nm) | % Inhibition |
| Vehicle Control | 0 | [Value] | 0 |
| Parvulin Inhibitor | [Conc. 1] | [Value] | [Value] |
| Parvulin Inhibitor | [Conc. 2] | [Value] | [Value] |
| Parvulin Inhibitor | [Conc. 3] | [Value] | [Value] |
Table 2: Effect of Parvulin Inhibitor on Cell Cycle Distribution (Flow Cytometry)
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | [Value] | [Value] | [Value] |
| Parvulin Inhibitor | [Conc. 1] | [Value] | [Value] | [Value] |
| Parvulin Inhibitor | [Conc. 2] | [Value] | [Value] | [Value] |
| Parvulin Inhibitor | [Conc. 3] | [Value] | [Value] | [Value] |
Table 3: Effect of Parvulin Inhibitor on Cell Cycle Regulatory Proteins (Western Blot)
| Treatment Group | Concentration (µM) | Relative Cyclin D1 Expression | Relative CDK4 Expression | Relative p21 Expression | Relative p27 Expression |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Parvulin Inhibitor | [Conc. 1] | [Value] | [Value] | [Value] | [Value] |
| Parvulin Inhibitor | [Conc. 2] | [Value] | [Value] | [Value] | [Value] |
| Parvulin Inhibitor | [Conc. 3] | [Value] | [Value] | [Value] | [Value] |
Experimental Protocols
Cell Culture and Treatment
-
Culture your chosen cell line (e.g., a cancer cell line known to overexpress Pin1) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for flow cytometry and Western blotting) and allow them to adhere and grow to a desired confluency (typically 50-70%).
-
Prepare stock solutions of the Parvulin inhibitor in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of the Parvulin inhibitor or vehicle control (solvent alone) for the desired time points (e.g., 24, 48, 72 hours).
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][8][9][10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[10]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Read the absorbance at 570 nm using a microplate reader.[6][10]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Treated Cells / Absorbance of Control Cells)] x 100
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[4][5][11][12]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[4][12]
-
Incubate the cells on ice for at least 30 minutes for fixation.[4][12]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[11]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[13]
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.[4][12]
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Western Blot Analysis of Cell Cycle Regulatory Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.[7]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Cyclin D1, CDK4, p21, p27, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
References
- 1. Targeting Protein-Protein Interactions to Inhibit Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pin1 and Par14 peptidyl prolyl isomerase inhibitors block cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of peptidyl-prolyl cis/trans isomerase Pin1 induces cell cycle arrest and apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cdk1 by alsterpaullone and thioflavopiridol correlates with increased transit time from mid G2 through prophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P21 and P27 promote tumorigenesis and progression via cell cycle acceleration in seminal vesicles of TRAMP mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIN1 and PIN4 inhibition via parvulin impeders Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG thwarted hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 12. embopress.org [embopress.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracellular Delivery of Peptide-Based Parvulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvulins are a family of peptidyl-prolyl cis/trans isomerases (PPIases) that play crucial roles in regulating protein folding and function. The human homologue, Pin1, is of particular interest as it is implicated in various cellular processes, including cell cycle progression, and its dysregulation is associated with diseases such as cancer and Alzheimer's disease. Consequently, the development of specific inhibitors for Parvulins, particularly Pin1, is a promising therapeutic strategy. Peptide-based inhibitors have shown high potency and selectivity; however, their clinical translation is often hampered by poor cell permeability.
These application notes provide an overview of current methods for delivering peptide-based Parvulin inhibitors into cells, with a focus on cell-penetrating peptides (CPPs), liposomal formulations, and nanoparticle-based strategies. Detailed protocols for key experiments are provided to guide researchers in the successful intracellular delivery and evaluation of these promising therapeutic agents.
Methods for Intracellular Delivery
Several strategies have been developed to overcome the challenge of delivering large, often charged, peptide molecules across the cell membrane. The most common and effective methods include:
-
Cell-Penetrating Peptides (CPPs): These are short, typically cationic, peptides that can traverse cellular membranes and deliver a variety of molecular cargo, including peptides, proteins, and nanoparticles. Common CPPs include the TAT peptide from the HIV-1 virus and poly-arginine peptides such as octaarginine (R8). The mechanism of uptake can involve direct translocation across the membrane or endocytosis.
-
Liposomal Formulations: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic molecules. The surface of liposomes can be modified with CPPs or targeting ligands to enhance cellular uptake and specificity.
-
Nanoparticles: Biodegradable nanoparticles, such as those made from polymers like PLGA or lipids, can encapsulate peptide inhibitors, protecting them from degradation and facilitating their cellular uptake. Surface functionalization with CPPs or targeting moieties can further improve delivery efficiency.
Data Presentation: Efficacy of Parvulin Inhibitor Delivery
The following tables summarize quantitative data from studies on the delivery of peptide-based Parvulin inhibitors and related peptide cargo.
Table 1: Binding Affinity of a Peptide-Based Pin1 Inhibitor
| Compound | Description | Binding Affinity (KD) for Pin1 (μM) | Binding Affinity (KD) for Pin4 (μM) |
| 5k | Methylacetyl-L-alanyl-L-histidyl-L-prolyl-L-phenylalaninate | 0.45 ± 0.30 | 5.70 ± 2.89 |
| R8-5k | Compound 5k conjugated to octaarginine (R8) | Not Reported | Not Reported |
Data from: Design and Synthesis of Oligopeptidic Parvulin Inhibitors.
Table 2: Cellular Delivery of a CPP-Pin1 Fusion Protein
| Treatment | Concentration (μM) | Incubation Time (min) | Relative Intracellular Protein Level (Western Blot Band Intensity) |
| PEP-1–PIN1 | 0.5 | 180 | Low |
| PEP-1–PIN1 | 1.0 | 180 | Moderate |
| PEP-1–PIN1 | 2.5 | 180 | High |
| PEP-1–PIN1 | 5.0 | 180 | Very High |
| PEP-1–PIN1 | 5.0 | 30 | Low |
| PEP-1–PIN1 | 5.0 | 60 | Moderate |
| PEP-1–PIN1 | 5.0 | 120 | High |
| PEP-1–PIN1 | 5.0 | 180 | Very High |
Data adapted from: Delivery of PEP-1–PIN1 into HT-22 cells.
Experimental Protocols
Protocol 1: Intracellular Delivery of an Octaarginine-Conjugated Parvulin Inhibitor (R8-5k)
This protocol describes the treatment of cultured cells with the R8-conjugated peptide inhibitor 'R8-5k' and subsequent assessment of its biological effect (e.g., anti-proliferative activity).
Materials:
-
R8-5k peptide inhibitor (synthesized as described in)
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Peptide Preparation: Prepare a stock solution of the R8-5k peptide in sterile water or DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of R8-5k. Include a vehicle control (medium with the same concentration of water or DMSO used for the peptide stock).
-
Incubation: Incubate the cells with the peptide for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assessment of Cell Viability: After the incubation period, assess cell viability using a standard assay. For an MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Preparation of CPP-Modified Liposomes for Parvulin Inhibitor Delivery
This protocol outlines the preparation of liposomes functionalized with a cell-penetrating peptide (e.g., TAT peptide) for the encapsulation and delivery of a peptide-based Parvulin inhibitor.
Materials:
-
Lipids (e.g., DOPC, DOPE, Cholesterol)
-
Maleimide-functionalized lipid (e.g., DSPE-PEG-Mal)
-
Peptide-based Parvulin inhibitor
-
Thiol-modified TAT peptide (Cys-YGRKKRRQRRR)
-
Chloroform
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis membrane
Procedure:
-
Lipid Film Formation: Dissolve the lipids and the maleimide-functionalized lipid in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with a solution of the peptide-based Parvulin inhibitor in the hydration buffer. This will encapsulate the inhibitor within the liposomes.
-
Extrusion: Subject the liposome suspension to multiple freeze-thaw cycles and then extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
CPP Conjugation: Incubate the prepared liposomes with the thiol-modified TAT peptide. The maleimide groups on the liposome surface will react with the thiol group of the cysteine residue on the TAT peptide, forming a stable covalent bond.
-
Purification: Remove the unreacted peptide and non-encapsulated inhibitor by dialysis against the hydration buffer.
-
Characterization: Characterize the CPP-modified liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 3: Assessment of Cellular Uptake by Fluorescence Microscopy
This protocol describes how to visualize the intracellular delivery of a fluorescently labeled peptide-based Parvulin inhibitor.
Materials:
-
Fluorescently labeled peptide inhibitor (e.g., FITC-R8-5k)
-
Cells of interest cultured on glass coverslips in a multi-well plate
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI solution (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled peptide inhibitor at the desired concentration in complete culture medium for a specific time (e.g., 1-4 hours).
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove any non-internalized peptide.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain the nuclei with DAPI solution for 5 minutes.
-
Mounting: Wash the cells again with PBS and mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The green fluorescence from FITC will indicate the location of the peptide inhibitor, and the blue fluorescence from DAPI will show the cell nuclei.
Visualizations
Caption: Signaling pathway of Parvulin (Pin1) inhibition.
Caption: Experimental workflow for peptide inhibitor delivery.
Caption: Logical relationship for effective therapy.
Application Notes and Protocols for Studying Tau Phosphorylation Using Parvulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Parvulin inhibitors to investigate the phosphorylation of the microtubule-associated protein tau, a key event in the pathogenesis of Alzheimer's disease and other tauopathies.
Introduction
The phosphorylation of tau protein is a critical post-translational modification that regulates its binding to microtubules and its role in maintaining neuronal stability. Hyperphosphorylation of tau leads to its dissociation from microtubules, followed by aggregation into neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. The peptidyl-prolyl cis/trans isomerase Pin1, a member of the Parvulin family of proteins, plays a crucial role in regulating tau phosphorylation. Pin1 specifically isomerizes the peptide bond preceding proline residues that are phosphorylated on a serine or threonine (pSer/Thr-Pro). This conformational change from cis to trans renders phosphorylated tau a more favorable substrate for dephosphorylation by protein phosphatase 2A (PP2A).[1][2] Inhibition of Pin1, therefore, is expected to increase the population of cis-pTau, leading to its hyperphosphorylation and subsequent aggregation. Parvulin inhibitors, such as Juglone, are valuable tools to study these processes in cellular and in vitro models.
Data Presentation
The following tables summarize the quantitative effects of Parvulin inhibitors on tau phosphorylation. Data has been compiled from various studies to provide a comparative overview.
Table 1: Effect of Juglone on Tau Phosphorylation at Threonine-231
| Cell Type | Treatment Condition | Juglone Concentration (µM) | Method of Detection | % Inhibition of Dephosphorylation (relative to control) | Reference |
| Primary Hippocampal Neurons | Aβ(1-42) oligomer-induced tau dephosphorylation | 5 | Western Blot | Prevents dephosphorylation | [3] |
| Primary Cortical Cultures | Stress (H2O2 or heat shock)-induced tau dephosphorylation | Not specified | Western Blot | Partially prevents dephosphorylation | [2] |
Note: Quantitative dose-response data for the direct inhibition of tau phosphorylation by Parvulin inhibitors is limited in the currently available literature. The provided data indicates the ability of Juglone to prevent the dephosphorylation of tau, thereby promoting a hyperphosphorylated state.
Signaling Pathways and Experimental Workflow
To visualize the key molecular interactions and the experimental process, the following diagrams have been generated using Graphviz.
Signaling Pathway of Pin1 in Tau Dephosphorylation
Caption: Pin1-mediated isomerization of phosphorylated tau.
Experimental Workflow for Studying Parvulin Inhibitors on Tau Phosphorylation
Caption: Experimental workflow for analyzing tau phosphorylation.
Experimental Protocols
Protocol 1: Treatment of Neuronal Cells with a Parvulin Inhibitor (Juglone)
This protocol describes the treatment of primary neuronal cell cultures with the Parvulin inhibitor Juglone to study its effect on tau phosphorylation.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Juglone (5-hydroxy-1,4-naphthoquinone)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Cell Culture: Plate primary neurons on poly-L-lysine coated plates at a suitable density and culture for at least 7 days in vitro (DIV) to allow for maturation.
-
Preparation of Juglone Stock Solution: Prepare a 10 mM stock solution of Juglone in sterile DMSO. Store at -20°C.
-
Treatment:
-
On the day of the experiment, dilute the Juglone stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest Juglone concentration.
-
Carefully remove the existing medium from the neuronal cultures and replace it with the medium containing the different concentrations of Juglone or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis or Fixation: Following incubation, proceed with either cell lysis for Western blot analysis (Protocol 2) or cell fixation for immunofluorescence (Protocol 3).
Protocol 2: Western Blot Analysis of Tau Phosphorylation
This protocol details the procedure for quantifying the levels of phosphorylated and total tau in cell lysates following treatment with a Parvulin inhibitor.
Materials:
-
Treated and control cell cultures
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-tau specific antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404, anti-pThr231)
-
Total tau antibody (e.g., Tau-5)
-
Loading control antibody (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pTau, anti-total Tau, or anti-loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the intensity of the phospho-tau bands to the total tau and/or the loading control bands.
-
Protocol 3: Immunofluorescence Staining of Phosphorylated Tau
This protocol describes the visualization of phosphorylated tau in neuronal cells treated with a Parvulin inhibitor.
Materials:
-
Treated and control cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against a specific phospho-tau epitope
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-phospho-tau antibody in the blocking solution to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters.
-
Capture images for analysis of the intensity and localization of phosphorylated tau.
-
Conclusion
The application of Parvulin inhibitors provides a powerful approach to dissect the role of Pin1 in the regulation of tau phosphorylation. The protocols outlined above offer a framework for researchers to investigate the molecular mechanisms underlying tauopathies and to screen for potential therapeutic agents that target this critical pathway. Further research is needed to identify more specific and potent Parvulin inhibitors and to fully elucidate their effects on different tau phosphorylation sites in various experimental models.
References
- 1. Isomerase Pin1 Stimulates Dephosphorylation of Tau Protein at Cyclin-dependent Kinase (Cdk5)-dependent Alzheimer Phosphorylation Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptidylprolyl cis/trans-isomerase Pin1 modulates stress-induced dephosphorylation of Tau in neurons. Implication in a pathological mechanism related to Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pin1 affects Tau phosphorylation in response to Abeta oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Parvulin Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvulins are a family of peptidyl-prolyl cis/trans isomerases (PPIases) that play crucial roles in protein folding and cellular signaling. The parvulin family member Pin1, in particular, is frequently overexpressed in various human cancers and has been implicated in tumorigenesis and malignant progression through its interaction with a multitude of oncoproteins and tumor suppressors.[1][2][3][4] This makes Pin1 and other parvulins attractive targets for novel anti-cancer therapies.
These application notes provide a comprehensive guide for the preclinical evaluation of Parvulin inhibitors using in vivo xenograft models. The following sections detail the necessary experimental workflows, from initial in vitro characterization to in vivo efficacy studies, and provide standardized protocols for key assays.
I. Signaling Pathways and Experimental Workflow
Parvulin (Pin1) Signaling in Cancer
Pin1 regulates the function of numerous proteins involved in key cancer-related signaling pathways, including those driving cell proliferation, survival, and metastasis. By catalyzing the cis-trans isomerization of specific phosphorylated serine/threonine-proline motifs, Pin1 can alter the conformation, stability, and activity of its substrates. This intricate regulation makes the Pin1 signaling network a central hub in cancer biology.[1][2][5]
Caption: Simplified signaling pathway of Parvulin (Pin1) in cancer.
Experimental Workflow for Parvulin Inhibitor Testing
The evaluation of a novel Parvulin inhibitor involves a multi-step process, beginning with in vitro characterization and culminating in in vivo efficacy studies in xenograft models. This workflow ensures a thorough assessment of the inhibitor's potency, selectivity, and anti-tumor activity.
Caption: Experimental workflow for testing Parvulin inhibitors.
II. Data Presentation
Quantitative data from the in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of Parvulin Inhibitor in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | p-value vs. Vehicle |
| Vehicle Control | - | Daily | 1500 ± 250 | - | - |
| Parvulin Inhibitor | 25 | Daily | 800 ± 150 | 46.7% | <0.05 |
| Parvulin Inhibitor | 50 | Daily | 450 ± 100 | 70.0% | <0.01 |
| Positive Control | Varies | Varies | 300 ± 80 | 80.0% | <0.001 |
Table 2: Pharmacokinetic Parameters of Parvulin Inhibitor in Mice
| Parameter | Route of Administration | Value |
| Cmax (ng/mL) | IV | 1200 |
| PO | 350 | |
| Tmax (h) | IV | 0.25 |
| PO | 2.0 | |
| t1/2 (h) | IV | 4.5 |
| PO | 6.2 | |
| AUC (h*ng/mL) | IV | 4800 |
| PO | 2100 | |
| Bioavailability (%) | PO | 43.8% |
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissues
| Treatment Group | Dose (mg/kg) | p-c-Myc/c-Myc Ratio (Fold Change vs. Vehicle) | Cleaved Caspase-3 (Fold Change vs. Vehicle) | Ki-67 Positive Cells (%) |
| Vehicle Control | - | 1.0 | 1.0 | 85 ± 10 |
| Parvulin Inhibitor | 25 | 0.45 ± 0.1 | 2.5 ± 0.5 | 40 ± 8 |
| Parvulin Inhibitor | 50 | 0.20 ± 0.05 | 4.8 ± 0.9 | 15 ± 5 |
III. Experimental Protocols
A. In Vitro Assays
1. Cell Viability Assay (MTS)
This protocol assesses the effect of the Parvulin inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Parvulin inhibitor stock solution
-
MTS reagent
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the Parvulin inhibitor in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the Parvulin inhibitor at various concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
B. In Vivo Xenograft Studies
1. Subcutaneous Xenograft Model Establishment [6][7][8]
-
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Sterile PBS
-
-
Procedure:
-
Harvest cancer cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[8]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[8]
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
2. In Vivo Efficacy Study [9]
-
Procedure:
-
Measure the initial tumor volume of each mouse using calipers (Volume = (Length x Width²)/2).[10]
-
Administer the Parvulin inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group.
-
3. Pharmacokinetic (PK) Study
-
Procedure:
-
Administer a single dose of the Parvulin inhibitor to a cohort of non-tumor-bearing mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Process the blood to obtain plasma and store at -80°C.
-
Analyze the plasma samples using LC-MS/MS to determine the concentration of the inhibitor at each time point.
-
Calculate key PK parameters such as Cmax, Tmax, t1/2, and AUC.
-
C. Post-Mortem Tumor Analysis
1. Western Blotting [11][12][13][14]
This technique is used to quantify the levels of specific proteins (e.g., biomarkers of Parvulin inhibition) in tumor lysates.
-
Procedure:
-
Homogenize a portion of the excised tumor in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
2. Immunohistochemistry (IHC) [15][16][17][18][19]
IHC is used to visualize the expression and localization of specific proteins within the tumor tissue.
-
Procedure:
-
Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heat source.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a primary antibody against the target protein.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal using a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and perform quantitative analysis if required.
-
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of Parvulin inhibitors in xenograft models. A systematic approach, combining in vitro characterization with well-designed in vivo studies, is essential for identifying promising drug candidates and advancing them toward clinical development. Careful execution of these experiments and thorough data analysis will provide critical insights into the therapeutic potential of novel Parvulin inhibitors for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl isomerase Pin1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. origene.com [origene.com]
- 12. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 13. addgene.org [addgene.org]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Application Notes and Protocols for Measuring Parvulin Inhibitor IC50 Values
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parvulins are a family of peptidyl-prolyl cis/trans isomerases (PPIases) that catalyze the cis-trans isomerization of peptide bonds preceding a proline residue. This family includes key proteins like Pin1, Par14, and Par17, which are involved in a multitude of cellular processes. For instance, the eukaryotic parvulin Pin1 is essential for the G2/M phase transition in the cell cycle and has been implicated in the pathogenesis of diseases such as cancer and Alzheimer's disease. Given their critical roles in cell signaling and disease, parvulins are significant targets for therapeutic intervention. The determination of the half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a potential drug.
These application notes provide a detailed protocol for determining the IC50 values of Parvulin inhibitors using a robust and widely-used fluorescence-based enzymatic assay.
Principle of the Assay
The activity of Parvulin is measured using a coupled enzyme assay. The Parvulin enzyme isomerizes a specific peptide substrate from its cis to its trans form. This trans form is then rapidly cleaved by a reporting enzyme, chymotrypsin, releasing a fluorescent molecule. The rate of the reaction is limited by the Parvulin-catalyzed isomerization. Therefore, the increase in fluorescence over time is directly proportional to the Parvulin's enzymatic activity. By measuring this rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.
Experimental Protocol
This protocol is designed for a 96-well or 384-well plate format suitable for high-throughput screening.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Comments |
| Human Recombinant Pin1 | Commercially available | e.g., Abcam, R&D Systems | Ensure high purity (>95%) |
| Assay Substrate | Commercially available | e.g., Bachem, Anaspec | Suc-Ala-Glu-Pro-Phe-pNA or similar fluorogenic peptide |
| α-Chymotrypsin | Sigma-Aldrich | C4129 | Reporting enzyme |
| Test Inhibitor(s) | User-provided | N/A | |
| DMSO (Anhydrous) | Sigma-Aldrich | 276855 | Solvent for inhibitors |
| HEPES | Sigma-Aldrich | H3375 | Buffering agent |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | Carrier protein to prevent enzyme sticking to plasticware |
| Black, flat-bottom 96- or 384-well microplates | Greiner Bio-One | e.g., 655076 | Low-binding, suitable for fluorescence assays |
| Fluorescence Plate Reader | e.g., BMG LABTECH, Tecan | N/A | Capable of excitation at ~330-340 nm and emission at ~400-410 nm |
Preparation of Solutions
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8. Prepare 500 mL and filter sterilize. Store at 4°C.
-
Pin1 Stock Solution (100X): Reconstitute lyophilized Human Pin1 in Assay Buffer to a final concentration of 2.5 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Pin1 Working Solution (1X): On the day of the experiment, dilute the Pin1 Stock Solution in cold Assay Buffer containing 0.5 mg/mL BSA to a final concentration of 25 nM. Prepare enough for all assay wells and keep on ice.
-
Chymotrypsin Stock Solution (100X): Prepare a 5 mg/mL solution in 1 mM HCl. Aliquot and store at -20°C.
-
Substrate Stock Solution (10 mM): Dissolve the Suc-Ala-Glu-Pro-Phe-pNA substrate in anhydrous DMSO. Store at -20°C, protected from light.
-
Reaction Mix (2X): Prepare fresh. For 10 mL, mix 9.8 mL of Assay Buffer with 100 µL of Chymotrypsin Stock Solution and 100 µL of Substrate Stock Solution. This results in a final concentration of 50 µg/mL Chymotrypsin and 100 µM Substrate.
-
Inhibitor Stock Solutions (10 mM): Dissolve test inhibitors in 100% DMSO.
-
Inhibitor Dilution Series: Perform a serial dilution of the inhibitor stock in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is recommended.
Assay Procedure
-
Inhibitor Plating: Add 1 µL of each inhibitor dilution (from the DMSO serial dilution plate) to the wells of the black assay plate. For control wells, add 1 µL of 100% DMSO.
-
Positive Control (100% Activity): 1 µL DMSO
-
Negative Control (0% Activity): 1 µL DMSO (will receive buffer instead of enzyme)
-
-
Enzyme Addition:
-
Add 50 µL of the Pin1 Working Solution (25 nM) to all wells except the negative control wells.
-
To the negative control wells, add 50 µL of Assay Buffer with BSA.
-
-
Pre-incubation: Gently mix the plate on a shaker for 1 minute. Cover the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the 2X Reaction Mix to all wells. The final volume in each well will be 101 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Measure the fluorescence intensity (Excitation: 335 nm, Emission: 405 nm) every 60 seconds for 30 minutes.
Data Analysis
-
Calculate Initial Rates: For each well, plot fluorescence intensity versus time. The initial reaction rate (v) is the slope of the linear portion of this curve (RFU/min).
-
Normalize Data:
-
Calculate the average rate for the positive control wells (v_max) and negative control wells (v_bkgd).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (v_inhibitor - v_bkgd) / (v_max - v_bkgd))
-
-
Generate IC50 Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition. GraphPad Prism or similar software is recommended for this analysis.
Data Presentation
Table 1: Example Raw Data and Inhibition Calculation
| Inhibitor Conc. (µM) | Avg. Rate (RFU/min) | % Inhibition |
| 0 (Positive Control) | 1500 | 0% |
| 0.01 | 1450 | 3.3% |
| 0.03 | 1380 | 8.0% |
| 0.1 | 1150 | 23.3% |
| 0.3 | 800 | 46.7% |
| 1.0 | 450 | 70.0% |
| 3.0 | 200 | 86.7% |
| 10.0 | 100 | 93.3% |
| 30.0 | 60 | 96.0% |
| 100.0 | 55 | 96.3% |
| No Enzyme Control | 50 | 100% |
Table 2: Summary of IC50 Values for Hypothetical Inhibitors
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Inhibitor A | 0.45 | 1.1 | 0.995 |
| Inhibitor B | 2.1 | 0.9 | 0.989 |
| Inhibitor C | 15.8 | 1.0 | 0.991 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Parvulin inhibitor IC50 determination.
Parvulin (Pin1) Signaling Pathway
Caption: Simplified Pin1 signaling and point of inhibition.
Application of Parvulin Inhibitors in Viral Replication Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvulins are a family of peptidyl-prolyl cis/trans isomerases (PPIases) that play crucial roles in protein folding and cellular signaling. Emerging research has identified members of the Parvulin family, particularly Pin1, Par14 (encoded by the PIN4 gene), and Par17, as important host factors that are co-opted by various viruses to facilitate their replication.[1][2] This dependence on host Parvulins presents a promising therapeutic avenue, and consequently, the use of Parvulin inhibitors is gaining significant attention in antiviral research.
These application notes provide an overview of the role of Parvulins in the lifecycle of several key viruses and summarize the antiviral activity of various Parvulin inhibitors. Detailed protocols for essential experiments in this field of study are also provided to aid researchers in investigating the potential of Parvulin inhibitors as novel antiviral agents.
Role of Parvulins in Viral Replication
Parvulins, particularly Pin1, regulate the function of numerous viral and host proteins through the catalysis of cis-trans isomerization of proline-preceded phosphorylated serine or threonine residues.[3] This conformational change can impact protein stability, subcellular localization, and protein-protein interactions, thereby influencing various stages of the viral lifecycle.
-
Human Immunodeficiency Virus (HIV): Pin1 has been shown to interact with the HIV-1 capsid protein, promoting uncoating of the viral core.[1][2] It also enhances the efficiency of viral integration into the host genome by interacting with the viral integrase.[1][2][3] Furthermore, Pin1 can inhibit the antiviral activity of the host restriction factor APOBEC3G.[1][2] The Parvulin inhibitor Juglone has been investigated for its potential to disrupt HIV replication by targeting the HIV protease.[4]
-
Hepatitis B Virus (HBV): The Parvulin family members Pin1, Par14, and Par17 play significant roles in HBV replication. Pin1 can stabilize the HBV core protein, while Par14 and Par17 can bind to both the covalently closed circular DNA (cccDNA) and the HBx protein in the nucleus, promoting viral transcription and replication.[1][2][5] In the cytoplasm, Pin1 also interacts with HBx and the core protein (HBc) to facilitate nucleocapsid formation and reverse transcription.[1][2] Several Parvulin inhibitors, including Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG, have been shown to thwart HBV replication.[5][6]
-
Herpes Simplex Virus 1 (HSV-1): Recent studies suggest that Pin1 inhibitors can disrupt the replication of HSV-1.[7][8] The mechanism appears to involve the alteration of cellular structures that the virus relies on for its replication and spread.[7][8] The Pin1 inhibitor H-77 has been shown to suppress HSV-1 replication by inhibiting viral protein synthesis and blocking the nuclear egress of nucleocapsids.[9]
-
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2): Pin1 has been identified as a crucial host factor for SARS-CoV-2 proliferation.[1][2] Inhibition of Pin1, either through siRNA knockdown or with specific inhibitors, has been shown to suppress viral replication, likely by affecting viral RNA synthesis.[1][2] The Pin1 inhibitor H-77 and the commercially available drug all-trans retinoic acid (ATRA), which also exhibits Pin1 inhibitory activity, have demonstrated efficacy in reducing SARS-CoV-2 proliferation in cell culture models.[10]
Data Presentation: Efficacy of Parvulin Inhibitors
The following tables summarize the quantitative data on the efficacy of various Parvulin inhibitors against different viruses.
Table 1: 50% Cytotoxic Concentration (CC50) of Parvulin Inhibitors in Hepatocellular Carcinoma (HCC) Cell Lines [4][11]
| Inhibitor | Cell Line(s) | CC50 (µM) |
| Juglone | Huh7, HepAD38, HepG2, HepG2.2.15 | 30 |
| PiB | Huh7, HepAD38, HepG2, HepG2.2.15 | 40 |
| ATRA | Huh7, HepAD38, HepG2, HepG2.2.15 | 45 |
| 6,7,4′-THIF | Huh7, HepAD38, HepG2, HepG2.2.15 | 50 |
| KPT6566 | Huh7, HepAD38, HepG2, HepG2.2.15 | 45 |
| EGCG | Huh7, HepAD38, HepG2, HepG2.2.15 | 80 |
Table 2: 50% Effective Concentration (EC50) and 50% Inhibitory Concentration (IC50) of Parvulin Inhibitors Against Viral Replication
| Inhibitor | Virus | Assay Type/Cell Line | EC50/IC50 (µM) | Reference(s) |
| H-77 | SARS-CoV-2 | CPE/VeroE6/TMPRSS2 | < 5 | [12] |
| H-77 | HSV-1 | Plaque Assay/VeroE6 | 0.75 | [7][9] |
| ATRA | SARS-CoV-2 | VeroE6/TMPRSS2 | 2.69 ± 0.09 | [11] |
| ATRA | SARS-CoV-2 | Calu-3 | 0.82 ± 0.01 | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Parvulin Involvement in HBV Replication
Caption: Role of Parvulins in HBV replication and points of inhibition.
Experimental Workflow for Antiviral Compound Screening
Caption: General workflow for screening Parvulin inhibitors for antiviral activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of the Parvulin inhibitors on the host cells.
Materials:
-
96-well cell culture plates
-
Host cells appropriate for the virus of interest (e.g., HepG2 for HBV)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Parvulin inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Parvulin inhibitor in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted inhibitor to each well. Include wells with medium only (no cells) as a blank and wells with cells and medium without inhibitor as a negative control.
-
Incubate the plate for 48-72 hours (duration should match the antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control and determine the CC50 value using regression analysis.[4][11]
Plaque Reduction Assay
This assay is used to quantify the infectious virus titer and determine the EC50 of the inhibitor.
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayer of susceptible host cells (e.g., VeroE6 for HSV-1)
-
Virus stock of known titer
-
Parvulin inhibitor
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the virus stock.
-
Prepare different concentrations of the Parvulin inhibitor in serum-free medium.
-
Pre-treat the cell monolayers with the inhibitor dilutions for 1-2 hours at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well in the absence of the inhibitor.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and add 2 mL of overlay medium containing the respective concentration of the Parvulin inhibitor.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.[7]
Quantitative Real-Time PCR (RT-qPCR) for Viral Load Determination
This protocol is used to quantify the amount of viral nucleic acid (RNA or DNA) in cell culture supernatants or cell lysates.
Materials:
-
Viral nucleic acid extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix
-
Virus-specific primers and probes
-
Real-time PCR instrument
Procedure:
-
Collect cell culture supernatant or cell lysates from inhibitor-treated and untreated infected cells at various time points post-infection.
-
Extract viral RNA or DNA using a commercial kit according to the manufacturer's instructions.
-
For RNA viruses, perform reverse transcription to synthesize cDNA.
-
Set up the qPCR reaction with the appropriate master mix, primers, probe, and extracted nucleic acid/cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Generate a standard curve using known quantities of a plasmid containing the target viral sequence.
-
Quantify the viral copy number in the samples by comparing their Ct values to the standard curve.
-
Analyze the reduction in viral nucleic acid levels in inhibitor-treated samples compared to untreated controls.
Co-Immunoprecipitation (Co-IP) for Virus-Host Protein Interaction
This protocol is used to investigate the interaction between Parvulins and viral proteins.
Materials:
-
Cell lysates from infected cells
-
Antibody specific to the protein of interest (e.g., anti-Pin1 or anti-viral protein)
-
Protein A/G agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the infected cells with lysis buffer to release the proteins.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein. The presence of a band for the interacting protein confirms the interaction.[13]
References
- 1. Suppression of herpes simplex virus type 1 replication by Pin1 inhibitors: insights from H-77 and novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressing HSV-1 Replication: How Pin1 Inhibitors like H-77 Are Shaping the Next Wave of Antiviral Therapies | by Harry Blackwood | Oct, 2025 | Medium [medium.com]
- 3. who.int [who.int]
- 4. A Multiplex One-Step RT-qPCR Protocol to Detect SARS-CoV-2 in NP/OP Swabs and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. medrxiv.org [medrxiv.org]
- 7. isaikin.hiroshima-u.ac.jp [isaikin.hiroshima-u.ac.jp]
- 8. Antiviral Activity Against SARS-CoV-2 Variants Using in Silico and in Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the antiviral activity of juglone by computational method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. All-Trans Retinoic Acid Exhibits Antiviral Effect against SARS-CoV-2 by Inhibiting 3CLpro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. A One-enzyme RT-qPCR Assay for SARS-CoV-2, and Procedures for Reagent Production [bio-protocol.org]
Real-Time Monitoring of Parvulin Inhibitor Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvulins are a family of peptidyl-prolyl cis/trans isomerases (PPIases) that play crucial roles in protein folding and cellular signaling.[1][2][3] The human genome encodes for two main parvulins: Pin1 and Pin4 (which gives rise to Par14 and Par17 isoforms).[1][4] Dysregulation of parvulin activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[5][6] The development of potent and specific Parvulin inhibitors requires robust methods to monitor their effects in real-time. This document provides detailed application notes and protocols for key techniques to assess the efficacy of Parvulin inhibitors.
I. Biophysical Techniques for Direct Binding Analysis
Biophysical methods offer a direct and quantitative assessment of the interaction between a Parvulin inhibitor and its target protein. These techniques are essential for determining binding affinity, kinetics, and thermodynamics, providing a fundamental understanding of the inhibitor's mechanism of action.[7]
A. Surface Plasmon Resonance (SPR)
Application Note:
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[8][9] It measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (Parvulin protein).[8] This technique provides quantitative data on association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[10][11] SPR is highly valuable for screening and characterizing Parvulin inhibitors, enabling the ranking of compounds based on their binding kinetics.[11]
Experimental Protocol:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).[11]
-
-
Ligand Immobilization:
-
Immobilize recombinant human Parvulin (Pin1, Par14, or Par17) onto the activated sensor chip surface via amine coupling to a target density of 3000-5000 Resonance Units (RU) for initial binding verification.[12]
-
For kinetic analysis, a lower surface density (target Rmax of 100-150 RU) is recommended to minimize mass transport limitations.[12]
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of the Parvulin inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the immobilized Parvulin surface at a constant flow rate (e.g., 30 µL/min).[11]
-
Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.
-
Include a blank injection (running buffer only) for double referencing.
-
-
Data Analysis:
Data Presentation:
| Inhibitor | Target Parvulin | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
| Compound A | Pin1 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| Compound B | Pin1 | 3.5 x 10⁴ | 5.1 x 10⁻⁴ | 14.6 |
| Compound C | Par14 | 8.9 x 10³ | 1.2 x 10⁻² | 1348.3 |
Experimental Workflow:
SPR Experimental Workflow
B. Isothermal Titration Calorimetry (ITC)
Application Note:
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[13][14] By titrating an inhibitor into a solution containing the Parvulin protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).[13][15] This provides a complete thermodynamic profile of the inhibitor-target interaction. ITC is also a valuable tool for measuring enzyme kinetics and inhibition.[13][15]
Experimental Protocol:
-
Sample Preparation:
-
Prepare purified recombinant Parvulin protein (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
Prepare the Parvulin inhibitor (e.g., 100-500 µM) in the same buffer. It is crucial that the buffer composition of the protein and inhibitor solutions are identical to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the Parvulin solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the Parvulin solution while maintaining a constant temperature.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, K_D, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
-
Data Presentation:
| Inhibitor | Target Parvulin | K_D (µM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Compound D | Pin1 | 5.2 | 1.05 | -8.5 | 2.1 | -6.4 |
| Compound E | Pin1 | 12.8 | 0.98 | -6.2 | 0.5 | -6.7 |
| Compound F | Par17 | 25.1 | 1.10 | -4.9 | -1.3 | -6.2 |
Experimental Workflow:
ITC Experimental Workflow
II. Cell-Based Assays for Target Engagement and Functional Effects
Cell-based assays are critical for evaluating the efficacy of Parvulin inhibitors in a physiologically relevant environment. These assays can confirm target engagement within intact cells and assess the downstream functional consequences of Parvulin inhibition.[15]
A. Cellular Thermal Shift Assay (CETSA)
Application Note:
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify and quantify the engagement of an inhibitor with its target protein in intact cells or cell lysates.[16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[17] Upon heating, proteins denature and aggregate; however, the binding of a ligand (inhibitor) can increase the thermal stability of the target protein, resulting in a higher melting temperature (T_m).[16] The amount of soluble protein remaining at different temperatures is quantified, typically by Western blotting or other protein detection methods.[16][18]
Experimental Protocol:
-
Cell Treatment:
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to room temperature.[16]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.
-
Quantify the amount of soluble Parvulin protein in the supernatant using Western blotting with a specific antibody or a more high-throughput method like ELISA or a reporter-based system (e.g., HiBiT CETSA).[20][21]
-
-
Data Analysis:
-
Generate a melting curve by plotting the relative amount of soluble Parvulin protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
Determine the T_m shift (ΔT_m) induced by the inhibitor.
-
Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the concentration of inhibitor required to achieve half-maximal stabilization (EC50).[16]
-
Data Presentation:
| Inhibitor | Target Parvulin | ΔT_m (°C) at 10 µM | EC50 (µM) at 55°C |
| Compound G | Pin1 | + 4.2 | 1.5 |
| Compound H | Pin1 | + 1.8 | 8.9 |
| Compound I | Par14 | + 3.5 | 2.3 |
Experimental Workflow:
CETSA Experimental Workflow
B. Förster Resonance Energy Transfer (FRET)-Based Biosensors
Application Note:
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores).[22] FRET-based biosensors can be designed to monitor the activity of Parvulins in real-time within living cells.[23][24] A common design involves a substrate peptide containing a phospho-Ser/Thr-Pro motif flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP) pair.[25] The binding and isomerization of the substrate by Parvulin induces a conformational change in the biosensor, leading to a change in FRET efficiency, which can be monitored by fluorescence microscopy.[23][25] This allows for the dynamic measurement of Parvulin activity and the effect of inhibitors.
Experimental Protocol:
-
Biosensor and Cell Line Preparation:
-
Design and clone a FRET-based biosensor for Parvulin activity.
-
Transfect a suitable cell line with the biosensor plasmid and establish a stable cell line expressing the biosensor.[23]
-
-
Live-Cell Imaging:
-
Plate the biosensor-expressing cells in an imaging-compatible dish.
-
Acquire baseline FRET images using a fluorescence microscope equipped for FRET imaging (e.g., by measuring sensitized emission or fluorescence lifetime).
-
Add the Parvulin inhibitor to the cells and continue to acquire images in real-time to monitor changes in the FRET ratio.
-
-
Data Analysis:
-
Correct the images for background fluorescence and spectral bleed-through.
-
Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for each cell or region of interest over time.
-
Quantify the change in FRET ratio upon inhibitor addition to determine the extent and kinetics of Parvulin inhibition.
-
Data Presentation:
| Inhibitor | Target Parvulin | Max FRET Ratio Change (%) | IC50 (µM) |
| Compound J | Pin1 | 45 | 0.8 |
| Compound K | Pin1 | 22 | 5.4 |
| Compound L | Par17 | 38 | 1.2 |
Experimental Workflow:
FRET-based Biosensor Workflow
III. Parvulin Signaling Pathways
Understanding the signaling pathways in which Parvulins are involved is crucial for interpreting the functional consequences of their inhibition.
A. Pin1 Signaling Pathway
Pin1 regulates numerous cellular processes by isomerizing phosphorylated Ser/Thr-Pro motifs in its substrate proteins. This can lead to changes in protein stability, localization, and activity, thereby impacting major signaling cascades.[1][5][6]
Simplified Pin1 Signaling Network
B. Par14/Par17 (PIN4) Signaling Pathway
Par14 and Par17, isoforms encoded by the PIN4 gene, are involved in diverse cellular functions, including chromatin remodeling and cell cycle progression.[4][26] They have also been shown to play a role in viral replication, such as that of the Hepatitis B virus (HBV), by interacting with viral proteins and cellular components.[4][26][27]
Role of Par14/17 in Cellular Functions and HBV Replication
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 4. The HBV Core Protein and Core Particle Both Bind to the PPiase Par14 and Par17 to Enhance Their Stabilities and HBV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIN1 - Wikipedia [en.wikipedia.org]
- 7. PIN1 peptidylprolyl cis/trans isomerase, NIMA-interacting 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 11. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance [mdpi.com]
- 12. dhvi.duke.edu [dhvi.duke.edu]
- 13. frontiersin.org [frontiersin.org]
- 14. tainstruments.com [tainstruments.com]
- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. eubopen.org [eubopen.org]
- 22. mdpi.com [mdpi.com]
- 23. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening [frontiersin.org]
- 25. FRET Microscopy for Real-time Monitoring of Signaling Events in Live Cells Using Unimolecular Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PPIases Par14/Par17 Affect HBV Replication in Multiple Ways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Parvulin 14 and Parvulin 17 Bind to HBx and cccDNA and Upregulate Hepatitis B Virus Replication from cccDNA to Virion in an HBx-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Potency of Synthesized Parvulin Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the potency of their synthesized Parvulin inhibitors. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing low potency with a newly synthesized Parvulin inhibitor?
A1: Low potency can stem from several factors, broadly categorized as issues with the compound itself, the assay conditions, or cellular permeability. Specific common reasons include:
-
Compound-related issues:
-
Incorrect chemical structure or presence of impurities from synthesis.
-
Poor solubility in assay buffer.
-
Compound instability and degradation.
-
-
Assay-related issues:
-
Cell-based assay issues:
Q2: How can I be sure that my inhibitor is actually reaching its intracellular target in cell-based assays?
A2: Demonstrating target engagement within a cell is crucial. Several methods can be employed:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding.
-
Immunofluorescence or Western Blotting: If your inhibitor is designed to affect a specific signaling pathway downstream of Parvulin, you can measure changes in the phosphorylation state or localization of downstream targets.
-
Direct Quantification: Using techniques like liquid chromatography-mass spectrometry (LC-MS), you can directly measure the intracellular concentration of your inhibitor.[6]
Q3: What are some known off-target effects of common Parvulin inhibitors?
A3: Some widely used Parvulin inhibitors have known off-target effects. For example, Juglone, a naphthoquinone, is a reactive molecule that can interact with other cellular nucleophiles, not just the cysteine residues in Parvulin's active site.[7] It's important to include appropriate controls and counterscreens to validate that the observed phenotype is due to Parvulin inhibition.
Q4: Should I use a competitive or non-competitive inhibitor as a positive control in my assays?
A4: The choice of a positive control depends on your experimental goals.
-
A competitive inhibitor with a known binding affinity (Ki) is excellent for validating the active site of your Parvulin enzyme and for comparing the potency of your new inhibitors.[8]
-
A non-competitive inhibitor can be useful for understanding different modes of inhibition and for assays where substrate concentration may vary.[9]
Troubleshooting Guides
Problem 1: Low Potency in Enzymatic Assays
Q: My synthesized Parvulin inhibitor shows a much higher IC50 value in my enzymatic assay than expected. What should I do?
A: A step-by-step troubleshooting workflow can help identify the issue.
Caption: A logical workflow for troubleshooting low potency in enzymatic assays.
-
Step 1: Verify Compound Integrity and Purity.
-
Action: Re-analyze your compound using techniques like NMR, Mass Spectrometry, and HPLC to confirm its chemical structure and purity.
-
Rationale: Impurities from the synthesis process can interfere with the assay or the actual concentration of the active compound might be lower than calculated.[10]
-
-
Step 2: Check Compound Solubility.
-
Action: Visually inspect your assay wells for precipitation. Use a nephelometer to quantify solubility.
-
Rationale: Poor solubility will lead to an overestimation of the IC50 value as the effective concentration of the inhibitor in solution is lower than the nominal concentration.
-
-
Step 3: Optimize Assay Conditions.
-
Action: Systematically vary pH, temperature, and buffer components. Titrate the concentration of detergents (e.g., Triton X-100) and reducing agents (e.g., DTT).[2]
-
Rationale: Parvulin activity is sensitive to these parameters. Aggregation of the enzyme or inhibitor can also be a cause of low potency.[11]
-
-
Step 4: Confirm Enzyme Activity.
-
Action: Run a control experiment with a known Parvulin inhibitor (see data table below) to ensure your enzyme is active and the assay is performing as expected.
-
Rationale: The enzyme may have lost activity due to improper storage or handling.
-
-
Step 5: Perform a Direct Binding Assay.
-
Action: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to measure the binding affinity (Kd) of your inhibitor to Parvulin.[12][13][14]
-
Rationale: This will confirm if your compound is physically interacting with the target protein, independent of its inhibitory activity. A significant discrepancy between binding affinity and inhibitory potency suggests a potential issue with the mechanism of action or the assay itself.
-
Problem 2: Low Potency in Cell-Based Assays
Q: My inhibitor is potent in the enzymatic assay, but shows weak activity in my cell-based assay. What are the likely causes and how can I investigate them?
A: This discrepancy often points towards issues with cell permeability, efflux, or metabolic instability.
Caption: A systematic approach to diagnosing low potency in cell-based assays.
-
Step 1: Assess Cell Permeability.
-
Action: Perform a cell permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or use a cell-based system like Caco-2 or MDCK monolayers.[5][15][16]
-
Rationale: The inhibitor must cross the cell membrane to reach the intracellular Parvulin. Poor permeability is a common reason for low cellular potency.[17]
-
-
Step 2: Investigate Efflux Pump Activity.
-
Action: Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) and see if the potency of your compound increases.
-
Rationale: Many cells express efflux pumps that can actively remove small molecules, reducing their intracellular concentration.[5]
-
-
Step 3: Evaluate Metabolic Stability.
-
Action: Incubate your compound with liver microsomes or hepatocytes and measure its degradation over time using LC-MS.
-
Rationale: The cells may be metabolizing and inactivating your inhibitor.
-
-
Step 4: Confirm Target Engagement in Cells.
-
Action: Use methods like CETSA to confirm that your inhibitor is binding to Parvulin inside the cells.
-
Rationale: This provides direct evidence that the compound is reaching its target, even if it's not producing the expected downstream effect.
-
Quantitative Data of Known Parvulin Inhibitors
The following table summarizes the reported potency of several common Parvulin inhibitors. Use this data as a benchmark for your own experiments.
| Inhibitor | Target(s) | Assay Type | Cell Line | IC50 / CC50 | Reference |
| Juglone | Pin1, Pin4 | Cell Viability (MTT) | Huh7, HepAD38, HepG2, HepG2.2.15 | CC50: ~30 µM | [18] |
| PiB | Pin1, Pin4 | Enzymatic | - | IC50: 1.5 µM (Pin1), 1.0 µM (Pin4) | [19] |
| Cell Viability (MTT) | Huh7, HepAD38, HepG2, HepG2.2.15 | CC50: ~40 µM | [18] | ||
| Cell Proliferation | Wild-type MEFs | IC50: ~1 µM | [19] | ||
| Cell Proliferation | HCT116 | IC50: 1.2 µM | [19] | ||
| Cell Proliferation | HSC2 | IC50: 0.7 µM | [19] | ||
| ATRA | Pin1, Pin4 | Cell Viability (MTT) | Huh7, HepAD38, HepG2, HepG2.2.15 | CC50: ~45 µM | [18] |
| 6,7,4'-THIF | Pin1, Pin4 | Cell Viability (MTT) | Huh7, HepAD38, HepG2, HepG2.2.15 | CC50: ~50 µM | [18] |
| KPT6566 | Pin1, Pin4 | Cell Viability (MTT) | Huh7, HepAD38, HepG2, HepG2.2.15 | CC50: ~45 µM | [18] |
| EGCG | Pin1, Pin4 | Cell Viability (MTT) | Huh7, HepAD38, HepG2, HepG2.2.15 | CC50: ~80 µM | [18] |
| Peptide 5k | Pin1, Pin4 | Direct Binding | - | Kd: high nanomolar (Pin1), 12-fold lower for Pin4 | [4] |
Key Experimental Protocols
Protocol 1: Enzymatic Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of a Parvulin inhibitor using a protease-coupled assay.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).
-
Prepare a stock solution of recombinant human Pin1 in assay buffer.
-
Prepare a stock solution of the substrate peptide (e.g., Ac-Phe-Phe-pSer-Pro-Arg-pNA) in assay buffer.
-
Prepare a stock solution of chymotrypsin in 1 mM HCl.
-
Prepare serial dilutions of your test inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add your inhibitor dilutions. Include a "no inhibitor" control and a "no enzyme" control.
-
Add the Pin1 enzyme to all wells except the "no enzyme" control and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate peptide to all wells.
-
Allow the isomerization reaction to proceed for a set time (e.g., 30 minutes) at 37°C.
-
Add chymotrypsin to all wells. Chymotrypsin will cleave the trans-isoform of the substrate, releasing p-nitroaniline (pNA).
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from the "no enzyme" control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[20]
-
Protocol 2: Cell-Based Potency Assay (MTT Assay)
This protocol measures the effect of the inhibitor on cell proliferation/viability.
-
Cell Seeding:
-
Seed cancer cells known to overexpress Parvulin (e.g., HCT116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of your inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Parvulin (Pin1) in Oncogenic Signaling
Pin1 plays a crucial role in several cancer-related signaling pathways by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs in key proteins.[22][23] This conformational change can affect protein stability, activity, and subcellular localization.
Caption: Simplified diagram of Pin1's role in the Ras and Wnt signaling pathways.
References
- 1. Protein and Enzyme Activity Assays Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Design and Synthesis of Oligopeptidic Parvulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective inactivation of parvulin-like peptidyl-prolyl cis/trans isomerases by juglone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. DSpace [cora.ucc.ie]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target | bioRxiv [biorxiv.org]
- 13. nicoyalife.com [nicoyalife.com]
- 14. xantec.com [xantec.com]
- 15. google.com [google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PIN1 and PIN4 inhibition via parvulin impeders Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG thwarted hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. courses.edx.org [courses.edx.org]
- 21. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 22. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | A Guide to PIN1 Function and Mutations Across Cancers [frontiersin.org]
Technical Support Center: Addressing Parvulin Inhibitor Aggregation
Welcome to the technical support center for Parvulin inhibitor research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the aggregation of Parvulin inhibitors in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My Parvulin inhibitor, which is soluble in organic solvents like DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is causing this?
A1: This is a common issue known as "solvent-shifting" or "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic stock solution is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the inhibitor molecules to self-associate and precipitate out of solution. Many small molecule inhibitors, particularly those with hydrophobic moieties designed to interact with protein binding pockets, face this challenge.[1][2]
Q2: I've noticed that even if my Parvulin inhibitor initially dissolves, the solution becomes cloudy or shows visible precipitates over time. Why does this happen?
A2: This phenomenon is referred to as time-dependent aggregation or precipitation. Several factors can contribute to this:
-
Metastable Supersaturation: Initially, you might be creating a supersaturated solution that is thermodynamically unstable. Over time, the molecules will self-assemble into a more stable, crystalline (precipitate) or amorphous (aggregate) state.
-
Changes in Solution Conditions: Minor fluctuations in temperature, pH, or exposure to air (oxidation) can alter the inhibitor's stability and promote aggregation.[3][4]
-
Nucleation and Growth: Aggregation often follows a nucleation-dependent pathway. The formation of a small "seed" or nucleus is the rate-limiting step. Once formed, this nucleus can trigger rapid growth into larger aggregates.[3]
Q3: How can I visually confirm if my Parvulin inhibitor is aggregating?
A3: While visible precipitation is a clear indicator, more subtle aggregation may not be apparent to the naked eye. Here are some simple methods for initial assessment:
-
Visual Inspection: Look for cloudiness (turbidity), opalescence, or visible particles in your solution against a dark background.
-
Light Scattering: A simple test is to shine a laser pointer through the solution. If you can see the beam's path (the Tyndall effect), it indicates the presence of light-scattering particles, which are likely aggregates.
For more quantitative analysis, techniques like Dynamic Light Scattering (DLS) are recommended.[5][6]
Troubleshooting Guides
Issue 1: Inhibitor Precipitation Upon Dilution
Symptoms:
-
Immediate formation of a cloudy or milky suspension upon adding the inhibitor stock (e.g., in DMSO) to the aqueous buffer.
-
Visible particles settling at the bottom of the tube or well.
Troubleshooting Workflow:
A workflow for troubleshooting inhibitor precipitation.
Possible Solutions & Experimental Protocols:
| Strategy | Detailed Protocol | Expected Outcome |
| 1. Reduce Final Organic Solvent Concentration | 1. Prepare a more concentrated initial stock of your Parvulin inhibitor in DMSO. 2. When diluting into your aqueous buffer, use a smaller volume of the concentrated stock to achieve the desired final inhibitor concentration. 3. Aim for a final DMSO concentration of ≤1%, and ideally ≤0.5%. | Minimizes the "solvent shock" and keeps the inhibitor in solution. |
| 2. Modify the Dilution Method | 1. Add the aqueous buffer to your microfuge tube or well first. 2. While vortexing or rapidly pipetting, slowly add the small volume of inhibitor stock solution. 3. This "reverse addition" method with rapid mixing can prevent localized high concentrations of the inhibitor that promote precipitation. | Improved dispersion of the inhibitor and prevention of nucleation. |
| 3. Optimize Buffer Formulation | 1. pH Adjustment: Determine the pKa of your inhibitor. Adjust the buffer pH to be at least 1-2 units away from the pKa to ensure the inhibitor is in its more soluble ionized form.[4][7] 2. Ionic Strength: Test a range of salt concentrations (e.g., 50 mM to 250 mM NaCl). Increased ionic strength can sometimes shield electrostatic interactions that lead to aggregation.[4][7] | Identification of a buffer system that enhances the intrinsic solubility of the inhibitor. |
| 4. Incorporate Solubility Enhancers (Excipients) | 1. Surfactants: Add a low concentration of a non-ionic surfactant like Polysorbate 20 (Tween-20) or Polysorbate 80 (Tween-80) to your buffer (e.g., 0.005% - 0.05% v/v).[8][9] 2. Cyclodextrins: Use cyclodextrins (e.g., HP-β-CD) to encapsulate the hydrophobic inhibitor, increasing its aqueous solubility.[10] 3. Co-solvents: Include small amounts of water-miscible organic solvents like glycerol (5-10%) or PEG 400 (1-5%) in your final buffer.[4][8] | Enhanced inhibitor solubility through various mechanisms including micellar encapsulation and improved solvation. |
Issue 2: Time-Dependent Aggregation
Symptoms:
-
The inhibitor solution is initially clear but becomes turbid or shows precipitates after a period of incubation (e.g., minutes to hours).
-
Inconsistent results in enzyme activity assays, particularly with pre-incubation steps.
Troubleshooting Workflow:
A workflow for addressing time-dependent inhibitor aggregation.
Possible Solutions & Experimental Protocols:
| Strategy | Detailed Protocol | Expected Outcome |
| 1. Characterize Aggregation | 1. Dynamic Light Scattering (DLS): Prepare your inhibitor solution and take DLS measurements at different time points (e.g., 0, 15, 30, 60 minutes). An increase in the average particle size and polydispersity index (PDI) over time indicates aggregation.[5][6] 2. Turbidity Assay: Measure the absorbance of the inhibitor solution at a wavelength where the compound does not absorb (e.g., 340 nm or 600 nm) over time. An increase in absorbance signifies increased turbidity due to aggregation. | Quantitative understanding of the rate and extent of aggregation under your current experimental conditions. |
| 2. Optimize Storage and Handling | 1. Temperature Control: Some compounds are more stable at lower temperatures. Prepare and store your solutions on ice. Conversely, some may precipitate at 4°C, so room temperature might be better. This needs to be determined empirically.[4][7] 2. Fresh Preparations: Always prepare the final diluted inhibitor solution immediately before use. Avoid storing diluted aqueous solutions for extended periods. | Reduced rate of aggregation by controlling environmental factors. |
| 3. Use Stabilizing Excipients | 1. Amino Acids: Add stabilizing amino acids like Arginine or Glycine (e.g., 50-250 mM) to your buffer. Arginine is known to suppress protein aggregation and can also be effective for small molecules.[8][9] 2. Polymers: Include polymers like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) which can act as steric stabilizers.[10] | Increased long-term stability of the inhibitor in the aqueous solution. |
| 4. Modify Experimental Protocol | 1. Reduce Incubation Times: If your assay involves a pre-incubation step with the inhibitor, determine the minimum time required for binding and avoid longer incubations where aggregation becomes significant. 2. Order of Addition: Add the Parvulin enzyme to the buffer before adding the inhibitor. The presence of the target protein can sometimes stabilize the inhibitor and prevent its self-aggregation. | Minimized impact of inhibitor aggregation on the experimental results. |
Key Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Monitoring
-
Sample Preparation:
-
Prepare the Parvulin inhibitor in the final aqueous buffer at the desired concentration.
-
Filter the buffer and the inhibitor stock solution through a 0.22 µm filter to remove any extraneous dust or particles.
-
Dispense the final solution into a clean, dust-free DLS cuvette.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Allow the sample to equilibrate for at least 5 minutes inside the instrument.
-
-
Data Acquisition:
-
Perform an initial measurement (t=0).
-
Continue to take measurements at regular intervals (e.g., every 5-10 minutes) for the duration of your typical experiment.
-
-
Data Analysis:
Protocol 2: Screening for Optimal Buffer Conditions
-
Prepare a Buffer Matrix:
-
Create a matrix of buffers varying in pH and ionic strength. For example:
-
Buffers: MES (pH 6.0), Phosphate (pH 7.0), Tris (pH 8.0)
-
NaCl Concentrations: 50 mM, 150 mM, 250 mM
-
-
-
Solubility Assessment:
-
Add a consistent amount of your Parvulin inhibitor stock to each buffer condition.
-
Incubate for a set period (e.g., 1 hour) at the experimental temperature.
-
Visually inspect for precipitation.
-
For a more quantitative measure, centrifuge the samples (e.g., 14,000 x g for 10 minutes) and measure the concentration of the inhibitor remaining in the supernatant using a suitable method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Selection:
-
Choose the buffer condition that provides the highest and most stable solubility for your inhibitor.
-
Parvulin Inhibition Pathway and Aggregation Interference
The following diagram illustrates a simplified Parvulin signaling pathway and highlights how inhibitor aggregation can interfere with experimental outcomes.
Inhibitor aggregation can lead to reduced effective concentration and assay artifacts.
This technical support guide provides a starting point for addressing common aggregation issues with Parvulin inhibitors. Successful formulation and handling require careful optimization of solution conditions and experimental protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. Methods for the Characterization of Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 9. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Improving the In Vivo Stability of Peptide-Based Parvulin Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of peptide-based Parvulin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are Parvulins and why are they a relevant drug target?
Parvulins are a family of proteins that possess peptidyl-prolyl cis/trans isomerase (PPIase) activity, meaning they catalyze the rotation of peptide bonds preceding a proline residue.[1][2] This isomerization is a crucial rate-limiting step in the folding of many proteins and can act as a molecular switch in signaling pathways.[2][3]
A prominent member of this family, Pin1, is a key regulator in the cell cycle and is implicated in the pathogenesis of diseases like cancer and Alzheimer's disease.[1][3] By regulating the conformation of phosphorylated proteins, Pin1 can have profound effects on transcriptional regulation and signal transduction.[2][4] Therefore, inhibiting Parvulins like Pin1 presents a promising therapeutic strategy for these conditions.
Q2: What are the primary challenges affecting the in vivo stability of peptide-based inhibitors?
The development of peptide-based therapeutics is often challenged by their inherent instability in vivo.[5] Key issues include:
-
Proteolytic Degradation: Peptides are rapidly broken down by proteases (exopeptidases and endopeptidases) present in blood plasma and tissues.[6][7]
-
Rapid Renal Clearance: Due to their small size, peptides are often quickly filtered from the bloodstream by the kidneys, leading to a short biological half-life.[7][8]
-
Chemical Instability: Certain amino acid residues are susceptible to chemical degradation processes like oxidation (e.g., Met, Cys) and deamidation (e.g., Asn, Gln).[7]
-
Poor Cell Permeability: The often polar nature and larger size of peptides compared to small molecules can limit their ability to cross cell membranes and reach intracellular targets.[7][9]
Q3: What are the leading strategies to enhance the in vivo stability of peptide inhibitors?
Several chemical modification strategies can be employed to overcome the stability limitations of peptide inhibitors.[10] These modifications aim to protect the peptide from enzymatic degradation and reduce clearance rates.[8]
-
N- and C-Terminal Modifications: Capping the ends of a linear peptide, for instance, through N-terminal acetylation and C-terminal amidation, can block degradation by exopeptidases.[11][12]
-
Substitution with D-Amino Acids: Replacing natural L-amino acids at cleavage-susceptible sites with their D-enantiomers makes the peptide resistant to standard proteases without necessarily compromising biological activity.[13][14]
-
Peptide Cyclization: Introducing a covalent bond between the N- and C-termini or between side chains creates a cyclic peptide.[15] This structural constraint reduces conformational flexibility, which can decrease the peptide's affinity for proteases and enhance stability.[6][11]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic volume.[8] This "shielding" effect protects against enzymatic degradation and reduces renal clearance, thereby extending the circulation half-life.[11]
-
Lipidation/Fatty Acid Acylation: The addition of a fatty acid chain can promote binding to serum albumin.[8][11] This complex is too large for renal filtration, effectively using albumin as a carrier to prolong the peptide's half-life.[11]
-
Backbone Modifications & Stapling: Altering the peptide backbone (e.g., N-methylation) or introducing a synthetic brace ("stapling") can enforce a specific secondary structure, such as an α-helix.[13] This can improve stability and cell permeability while maintaining the bioactive conformation.[13]
Troubleshooting Guide
Q4: My peptide inhibitor shows rapid degradation in a plasma stability assay. What are the first steps to troubleshoot this?
If your peptide degrades quickly in vitro, it will almost certainly have a very short half-life in vivo.
-
Identify Cleavage Sites: First, use mass spectrometry (LC-MS/MS) to identify the specific peptide bonds being cleaved by plasma proteases.
-
Implement Targeted Modifications: Based on the cleavage sites, apply targeted chemical modifications.
-
If cleavage occurs near the ends, start with N-terminal acetylation and C-terminal amidation .[12]
-
If cleavage is internal, substitute the L-amino acid at the cleavage site with its D-isomer or an unnatural amino acid.[13]
-
Consider cyclization to globally constrain the peptide's structure, making it less accessible to proteases.[11]
-
Q5: I've stabilized my peptide against proteolysis, but now it shows reduced binding affinity or biological activity. How can I resolve this?
This is a common challenge that arises from a trade-off between stability and activity. The modifications may have altered the peptide's conformation in a way that hinders its interaction with the Parvulin active site.
-
Systematic Alanine Scanning: Before modification, perform an alanine scan on your parent peptide to identify key residues essential for binding (the "pharmacophore"). Avoid modifying these critical residues.
-
Positional Scanning of Modifications: Apply the stabilizing modification at different, non-critical positions within the peptide sequence. For example, test D-amino acid substitutions at various locations away from the binding motif.
-
Linker Technology: For modifications like PEGylation or lipidation, experiment with different linker lengths and chemistries. A longer or more flexible linker may allow the peptide to maintain its active conformation while still benefiting from the stabilizing moiety.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a series of analogs to find the optimal balance between the modification that confers stability and the preservation of the structure required for activity.
Q6: My peptide inhibitor is stable, but I suspect poor cell permeability is limiting its efficacy on intracellular Parvulins like Pin1. What can I do?
Improving cell penetration is critical for targeting intracellular proteins.
-
Incorporate Cell-Penetrating Peptides (CPPs): Fuse your inhibitor sequence to a known CPP, such as a fragment from the TAT protein.[16] These positively charged sequences can facilitate translocation across the plasma membrane.[16]
-
Increase Lipophilicity: Capping terminal ends or incorporating lipophilic amino acids can improve membrane interaction.[7] The addition of a lipid tail (lipidation) can also enhance cell uptake.[12]
-
Hydrocarbon Stapling: This technique not only improves stability but has also been shown to enhance cell permeability by enforcing an alpha-helical structure that can more readily interact with the cell membrane.[13]
Quantitative Data on Stability Enhancement Strategies
| Peptide | Modification Strategy | Half-Life (Unmodified) | Half-Life (Modified) | Fold Increase | Reference |
| GnRH | D-Amino Acid & Unnatural Amino Acid Substitution | 5 minutes | 2.8 hours | ~34x | [11] |
| GIP | N-Terminal Acetylation | 2-5 minutes | > 24 hours | > 288x | [11] |
| GLP-1 | Site-Specific PEGylation | (Not specified) | (16-fold increase in rats) | 16x | [11] |
| Somatostatin | N-to-C Terminal Cyclization (Pasireotide) | ~3 minutes | ~12 hours | ~240x | [12] |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol provides a general workflow to assess the stability of a peptide inhibitor in plasma.
Objective: To determine the rate of degradation of a peptide-based Parvulin inhibitor when incubated in plasma and calculate its in vitro half-life (t½).
Materials:
-
Peptide inhibitor stock solution (e.g., 10 mM in DMSO).
-
Human or animal plasma (e.g., from an approved vendor).
-
Low-bind microcentrifuge tubes.[17]
-
Precipitation solution (e.g., organic solvents like acetonitrile with 1% trifluoroacetic acid). Using strong acids alone for precipitation is often unsuitable.[17][18]
-
Incubator or water bath set to 37°C.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.[15]
Workflow Diagram:
Caption: Workflow for an in vitro plasma stability assay.
Procedure:
-
Preparation: Thaw plasma on ice. Pre-warm an aliquot of plasma to 37°C.
-
Initiation (T=0): Spike the pre-warmed plasma with the peptide stock solution to the desired final concentration (e.g., 100 µM). Immediately take the T=0 sample by transferring an aliquot (e.g., 50 µL) into a tube containing the cold precipitation solution (e.g., 150 µL). Vortex immediately. This stops enzymatic activity.
-
Incubation: Place the remaining plasma-peptide mixture in the 37°C incubator.
-
Time Points: At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), remove an aliquot and quench the reaction as described in step 2.
-
Protein Precipitation: Once all time points are collected, centrifuge all quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated plasma proteins.
-
Sample Analysis: Carefully transfer the supernatant to HPLC vials. Analyze the samples by RP-HPLC or LC-MS to measure the amount of intact peptide remaining.
Data Analysis:
-
Quantification: Determine the peak area corresponding to the intact peptide for each time point from the chromatogram.
-
Normalization: Express the peak area at each time point as a percentage of the peak area at T=0.
-
Half-Life Calculation: Plot the natural logarithm of the "% remaining peptide" versus time. The slope of the resulting line is the degradation rate constant (k). The half-life is calculated using the formula: t½ = 0.693 / k .
Signaling Pathway & Logic Diagrams
Caption: Role of Pin1 in regulating phosphorylated proteins.
Caption: Logical workflow for peptide stabilization.
References
- 1. Parvulin - Wikipedia [en.wikipedia.org]
- 2. Solution structure of Escherichia coli Par10: The prototypic member of the Parvulin family of peptidyl-prolyl cis/trans isomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Family with Key Contacts: Par14 and Par17 Parvulin Proteins, Relatives of Pin1, Now Emerge in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Parvulin Inhibitor Concentration for Cell-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Parvulin inhibitors in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for my Parvulin inhibitor in a cell-based assay?
A1: A good starting point is to consult the literature for previously reported effective concentrations of your specific inhibitor in similar cell lines or experimental systems. If such data is unavailable, a common approach is to perform a dose-response experiment with a wide range of concentrations. A typical starting range could be from 0.1 µM to 100 µM. For inhibitors with known in vitro IC50 or Ki values against the purified enzyme, a starting concentration in cell-based assays is often 100-fold higher than the in vitro value to account for cell permeability and other cellular factors.[1]
Q2: How do I determine the optimal concentration of a Parvulin inhibitor for my experiment?
A2: The optimal concentration is best determined by generating a dose-response curve. This involves treating your cells with a serial dilution of the inhibitor and measuring a relevant biological endpoint (e.g., cell viability, proliferation, or a specific signaling event). The goal is to identify the concentration that gives the desired biological effect with minimal off-target effects or cytotoxicity. The half-maximal inhibitory concentration (IC50) derived from this curve is a key parameter for determining the optimal concentration for subsequent experiments.
Q3: What are some common Parvulin inhibitors and their mechanisms of action?
A3: Several inhibitors targeting the Parvulin family of peptidyl-prolyl isomerases, particularly Pin1, are used in research. Some common examples include:
-
Juglone: An irreversible inhibitor that covalently modifies cysteine residues in the active site of Parvulins.[2]
-
PiB (1,3,6,8-tetrahydro-1,3,6,8-tetraoxo-benzo[lmn][3][4]phenanthroline-2,7-diacetic acid, 2,7-diethyl ester): A reversible, competitive inhibitor of Pin1 and Pin4.[5]
-
All-trans retinoic acid (ATRA): A potent Pin1 inhibitor that binds directly to its catalytic domain.[5]
-
6,7,4'-Trihydroxyisoflavone (6,7,4'-THIF): Suppresses the isomerase activity of Pin1.[5]
Q4: How does Pin1 inhibition affect cellular signaling?
A4: Pin1 plays a crucial role in regulating the function of numerous proteins involved in key cellular processes by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs. Inhibition of Pin1 can therefore impact multiple signaling pathways, including those involved in cell cycle progression, apoptosis, and oncogenesis. For example, Pin1 can regulate the stability and activity of proteins like cyclin D1 and c-Myc, and its inhibition can disrupt these pathways.[1][6][7]
Troubleshooting Guide
Issue 1: High variability between replicate wells in my dose-response experiment.
-
Possible Cause:
-
Uneven cell seeding: Inconsistent cell numbers across wells can lead to significant variations in the measured response.
-
Pipetting errors: Inaccurate dilution or dispensing of the inhibitor can introduce variability.
-
Edge effects: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth.
-
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and proper pipetting techniques.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
-
Issue 2: My Parvulin inhibitor shows no effect, even at high concentrations.
-
Possible Cause:
-
Inhibitor instability: The inhibitor may have degraded due to improper storage or handling.
-
Low cell permeability: The inhibitor may not be efficiently crossing the cell membrane.
-
Incorrect biological readout: The chosen assay may not be sensitive to the effects of Parvulin inhibition in your specific cell line or under your experimental conditions.
-
Cell line resistance: The target cells may have intrinsic or acquired resistance mechanisms.
-
-
Solution:
-
Verify the inhibitor's integrity and prepare fresh stock solutions.
-
Consult the literature to see if the inhibitor's cell permeability has been characterized. If not, consider using a different inhibitor with known cell permeability.
-
Ensure your biological readout is directly or indirectly linked to Parvulin activity. Consider measuring the phosphorylation status or activity of a known Parvulin substrate.
-
Try a different cell line known to be sensitive to Parvulin inhibition.
-
Issue 3: I'm observing significant cytotoxicity at concentrations where I expect to see a specific inhibitory effect.
-
Possible Cause:
-
Off-target effects: At higher concentrations, the inhibitor may be affecting other cellular targets, leading to toxicity.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the final concentration used.
-
-
Solution:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration range of the inhibitor.
-
Aim to use the lowest effective concentration of the inhibitor that produces the desired biological effect without causing significant cell death.
-
Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Issue 4: My results are not reproducible between experiments.
-
Possible Cause:
-
Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses to inhibitors.
-
Variability in inhibitor preparation: Inconsistent preparation of inhibitor stock and working solutions can lead to different final concentrations.
-
Mycoplasma contamination: This common and often undetected contamination can significantly alter cellular physiology and experimental outcomes.
-
-
Solution:
-
Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.
-
Prepare fresh inhibitor dilutions for each experiment from a well-characterized stock solution.
-
Regularly test your cell cultures for mycoplasma contamination.[8]
-
Experimental Protocols
Protocol 1: Determining the IC50 of a Parvulin Inhibitor using a Dose-Response Curve and MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a Parvulin inhibitor on cell viability.
Materials:
-
Target cell line
-
Complete culture medium
-
Parvulin inhibitor stock solution (e.g., in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the Parvulin inhibitor in complete culture medium. A common starting point is a 10-point dilution series with a 2-fold or 3-fold dilution factor.
-
Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[10]
-
Protocol 2: Cytotoxicity Assessment using a Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Target cell line
-
Complete culture medium
-
Parvulin inhibitor stock solution
-
96-well flat-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Inhibitor Treatment:
-
Follow steps 1 and 2 from Protocol 1 to seed cells and treat them with a serial dilution of the Parvulin inhibitor.
-
Include the following controls as per the LDH assay kit instructions:
-
Untreated cells (spontaneous LDH release)
-
Vehicle control
-
Maximum LDH release control (cells lysed with a lysis buffer provided in the kit)
-
Background control (medium only)
-
-
-
LDH Assay:
-
After the desired incubation period, carefully collect a supernatant sample from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate the reaction mixture for the recommended time at room temperature, protected from light.
-
Stop the reaction using the stop solution provided in the kit.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Plot the percentage of cytotoxicity against the inhibitor concentration.
-
Data Presentation
Table 1: Example IC50 Values of Common Parvulin Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Juglone | HeLa | Cervical Cancer | ~15 | Fila et al., 2008 |
| PiB | HCT116 | Colon Cancer | 1.2 | Uchida et al., 2003 |
| PiB | HSC2 | Oral Squamous Carcinoma | 0.7 | Uchida et al., 2003 |
| ATRA | MCF-7 | Breast Cancer | ~5 | Ozaki et al., 2012 |
| KPT-6566 | Huh7 | Hepatocellular Carcinoma | ~2.5 | Saeed et al., 2021 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Visualizations
Signaling Pathway of Pin1 in Cancer Proliferation
The following diagram illustrates the central role of the Parvulin isomerase Pin1 in integrating multiple oncogenic signaling pathways that contribute to cancer cell proliferation.
Caption: Pin1 integrates oncogenic signals to drive cell proliferation.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in determining the IC50 value of a Parvulin inhibitor in a cell-based assay.
Caption: Workflow for determining the IC50 of a Parvulin inhibitor.
Troubleshooting Logic for No Inhibitor Effect
This diagram provides a logical workflow for troubleshooting experiments where the Parvulin inhibitor shows no observable effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inactivation of parvulin-like peptidyl-prolyl cis/trans isomerases by juglone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. PIN1 and PIN4 inhibition via parvulin impeders Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG thwarted hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of Parvulin Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming the challenges associated with the poor cell permeability of Parvulin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are Parvulins and why are they a target for inhibitors?
A1: Parvulins are a family of enzymes known as peptidyl-prolyl cis/trans isomerases (PPIases) that play a crucial role in protein folding and regulating the function of numerous proteins within the cell.[1] The human Parvulins, such as Pin1, Par14, and Par17, are involved in critical cellular processes like cell cycle progression, metabolic pathways, and gene transcription.[1][2] Overexpression or dysregulation of Parvulins, particularly Pin1, is linked to various diseases, including cancer and Alzheimer's disease, making them a compelling target for therapeutic inhibitors.[3][4][5]
Q2: My Parvulin inhibitor is highly potent in biochemical assays but shows no activity in cell-based assays. What is the likely cause?
A2: A common reason for this discrepancy is poor cell permeability.[6] The inhibitor may be unable to cross the cell membrane to reach its intracellular Parvulin target. Other potential issues include the inhibitor being rapidly removed from the cell by efflux pumps (like P-glycoprotein), metabolic instability within the cell, or non-specific binding to other cellular components.[7][8][9]
Q3: What are the main strategies to improve the cell permeability of a Parvulin inhibitor?
A3: There are three primary approaches to enhance the cell permeability of your inhibitor:
-
Medicinal Chemistry Approaches: Modifying the inhibitor's chemical structure, for instance, by creating a prodrug or masking polar functional groups.[5][10][11]
-
Formulation-Based Strategies: Encapsulating the inhibitor in a delivery vehicle like a liposome or a nanoparticle to facilitate its entry into the cell.[12][13][14]
-
Bioconjugation: Attaching the inhibitor to a molecule that can actively transport it across the cell membrane, such as a cell-penetrating peptide (CPP).[15][16]
Q4: How can I measure the cell permeability of my inhibitor?
A4: Standard in vitro methods to quantify cell permeability include the Caco-2 permeability assay, which models the human intestinal epithelium, and the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion.[9][11][17] These assays determine the apparent permeability coefficient (Papp), a key metric for permeability.[18][19]
Troubleshooting Guide
Issue 1: Low to no biological effect in cellular assays despite high enzymatic inhibitory activity.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Perform a Caco-2 or PAMPA assay to quantify the inhibitor's permeability (Papp value).[11][17] 2. Implement a permeability-enhancement strategy (see detailed sections below). |
| Active Efflux | 1. Conduct a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of transporters like P-glycoprotein (P-gp).[7][19] 2. Repeat the cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the activity of your compound is restored.[7] |
| Inhibitor Instability | 1. Assess the stability of your compound in the cell culture medium and in the presence of liver microsomes to check for metabolic degradation.[9][20] |
| Poor Solubility | 1. Measure the aqueous solubility of your inhibitor. Poor solubility in the assay buffer can lead to artificially low activity.[9] 2. Consider using a salt form of the inhibitor or a formulation strategy (e.g., lipid-based) to improve solubility.[9][12] |
Issue 2: High variability in results from cell-based assays.
| Possible Cause | Troubleshooting Step |
| Cell Monolayer Integrity | 1. For Caco-2 assays, always check the transepithelial electrical resistance (TEER) values before an experiment to ensure the cell monolayer is intact.[7][18] 2. Use a low-permeability marker like Lucifer Yellow to confirm monolayer integrity.[18] |
| Compound Adsorption | 1. The inhibitor may be adsorbing to the plasticware. Use low-binding plates and calculate the percent recovery of the compound at the end of the assay.[7] |
| Assay Conditions | 1. Ensure consistent DMSO concentrations across all wells, as it can affect cell membranes and compound solubility.[8] 2. Confirm that the inhibitor concentration is not exceeding its solubility limit in the final assay medium. |
Strategies to Enhance Cell Permeability
Below is a logical diagram outlining the primary strategies to address poor cell permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. static.fishersci.eu [static.fishersci.eu]
- 15. Design and Synthesis of Oligopeptidic Parvulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 17. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. bioivt.com [bioivt.com]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Parvulin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected cytotoxicity observed during experiments with Parvulin inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with our Parvulin inhibitor. What are the potential causes?
A1: Unexpected cytotoxicity can stem from several factors:
-
Off-Target Effects: The inhibitor may be affecting other cellular targets in addition to Parvulins. For example, the commonly used Parvulin inhibitor Juglone is known to directly inhibit transcription, which can lead to broad cytotoxic effects.
-
High Inhibitor Concentration: The concentration of the inhibitor may be too high for your specific cell line, leading to generalized toxicity. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. A concentration that is well-tolerated by one cell line may be highly toxic to another.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is within a non-toxic range (typically <0.5%).
-
Experimental Artifacts: Issues such as contamination (mycoplasma, bacteria, fungi), improper cell handling, or problems with assay reagents can lead to false-positive cytotoxicity readings.
Q2: How can we differentiate between on-target and off-target cytotoxicity?
A2: Distinguishing between on-target and off-target effects is critical. Here are a few strategies:
-
Use a Structurally Unrelated Inhibitor: If a different Parvulin inhibitor with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target Parvulin. If the knockdown/knockout cells become resistant to the inhibitor's cytotoxic effects, it strongly suggests an on-target mechanism.
-
Rescue Experiments: Overexpression of the target Parvulin in the presence of the inhibitor might rescue the cells from cytotoxicity, indicating an on-target effect.
-
Activity-Based Probes: If available, use activity-based probes to confirm that the inhibitor is engaging with the target Parvulin at the concentrations used in your experiments.
Q3: What are some common Parvulin inhibitors and their reported cytotoxic concentrations?
A3: Several compounds are used to inhibit Parvulins. Their cytotoxicity can vary significantly between cell lines. The following table summarizes the 50% cytotoxic concentration (CC50) for some common inhibitors in hepatocellular carcinoma (HCC) cell lines.
| Inhibitor | Target(s) | CC50 in HCC Cell Lines (µM) |
| Juglone | PIN1, PIN4 (irreversible) | 30 |
| PiB | PIN1, PIN4 (reversible) | 40 |
| ATRA | PIN1, PIN4 | 45 |
| 6,7,4′-THIF | PIN1, PIN4 | 50 |
| KPT6566 | PIN1, PIN4 | 45 |
| EGCG | PIN1, PIN4 | 80 |
Note: These values should be used as a starting point. It is essential to determine the CC50 in your specific experimental system.
Troubleshooting Guides
Guide 1: Investigating High Background Cytotoxicity
This guide provides a step-by-step approach to troubleshooting when you observe significant cell death even in your control groups or at very low inhibitor concentrations.
Troubleshooting workflow for high background cytotoxicity.
Guide 2: Differentiating Cytotoxicity Mechanisms
Once you have established a reliable cytotoxic phenotype with your Parvulin inhibitor, this guide will help you to begin dissecting the underlying mechanism.
Workflow for characterizing inhibitor-induced cytotoxicity.
Signaling Pathways
Parvulins, particularly Pin1, are involved in numerous signaling pathways that regulate cell proliferation, survival, and apoptosis. Unexpected cytotoxicity from Parvulin inhibitors could arise from the perturbation of these pathways.
Potential signaling pathways affected by Parvulin inhibition.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the Parvulin inhibitor and appropriate controls (vehicle-only, untreated). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with the Parvulin inhibitor in a suitable format (e.g., 6-well plates).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Technical Support Center: Enhancing the Solubility of Novel Parvulin Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with novel Parvulin compounds.
Frequently Asked Questions (FAQs)
Q1: My novel Parvulin inhibitor won't dissolve in aqueous buffers for my in vitro assay. What is the first step?
A1: The first step is to determine the compound's solubility in a range of organic solvents. Dimethyl sulfoxide (DMSO) is a common starting point for creating a concentrated stock solution. Many small molecule inhibitors are soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[1][2][3] Once a stock solution is made, it can be serially diluted into your aqueous assay buffer. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells or interfere with your assay.[4][5] If you still observe precipitation upon dilution, you may need to explore the use of cosolvents or other formulation strategies.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue when the aqueous buffer cannot solubilize the compound at the desired concentration. Here are a few strategies to address this:
-
Decrease the final concentration: Your compound may be soluble at lower concentrations.
-
Increase the DMSO concentration (with caution): You can try slightly increasing the final DMSO concentration in your assay, but be sure to run a vehicle control to check for solvent toxicity or interference. For many cell-based assays, a final DMSO concentration of less than 0.5% is recommended.[6][7]
-
Use a cosolvent system: Adding a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer can increase the solubility of your compound.[8][9]
-
Stepwise dilution: Instead of a single large dilution, try diluting your stock solution in a stepwise manner to avoid sudden changes in solvent polarity that can cause precipitation.[6]
Q3: What are the most common methods to increase the aqueous solubility of small molecule Parvulin inhibitors?
A3: Several techniques can be employed, broadly categorized as physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Creating nanosuspensions or micronized powders increases the surface area-to-volume ratio, which can improve the dissolution rate.[10][11][12]
-
Solid Dispersions: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix can enhance solubility.[13][14][15]
-
Complexation: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic compound and increase its aqueous solubility.[16][17][18]
-
-
Chemical Modifications:
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility.
-
Prodrug Approach: Modifying the chemical structure to create a more soluble prodrug that converts to the active compound in vivo or in situ.
-
-
Formulation with Excipients:
Q4: How do I choose the best solubility enhancement technique for my specific Parvulin compound?
A4: The choice of method depends on several factors, including the physicochemical properties of your compound, the required concentration, the intended application (e.g., in vitro assay vs. in vivo study), and the available resources. The decision tree below provides a general guide for selecting an appropriate method.
Q5: Are there any known solubility issues with specific classes of Parvulin inhibitors?
A5: Yes, several classes of Parvulin inhibitors have reported solubility challenges:
-
Naphthoquinones (e.g., Juglone): Juglone, a known Pin1 inhibitor, is highly lipophilic and has very poor water solubility.[19] This has led researchers to develop formulations like polymeric micelles and nanoparticles to enable its use in biological studies.[20]
-
Peptide-based inhibitors: While some peptide-based inhibitors show high potency, they can suffer from poor cell permeability and may have limited aqueous solubility depending on their amino acid composition.[21]
-
Other small molecules: Many novel, potent small molecule inhibitors are often hydrophobic and require formulation with organic solvents like DMSO for in vitro testing. For example, the Pin1 inhibitor KPT-6566 is a potent covalent inhibitor, but its formulation for in vivo studies would require careful consideration of its solubility.[20][22][23] All-trans retinoic acid (ATRA), another compound with Pin1 inhibitory activity, also has low aqueous solubility.[3][24][25][26]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| 1. Compound is insoluble in common organic solvents (e.g., DMSO, Ethanol). | The compound may have very strong crystal lattice energy or unique structural features that limit its interaction with common solvents. | - Try heating the solvent gently or using sonication to aid dissolution.[2]- Test a wider range of solvents, including DMF, N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc).- If the compound is ionizable, consider adjusting the pH of the solvent with a small amount of acid or base to see if a salt form is more soluble. |
| 2. Compound precipitates out of solution during experiments (e.g., temperature changes, long incubation times). | The solution may be supersaturated, or the compound may be unstable in the chosen solvent system over time or with temperature fluctuations. | - Prepare fresh solutions before each experiment.- If using a cosolvent system, ensure the ratio of solvents is optimized for stability.- For temperature-sensitive compounds, maintain a constant temperature throughout the experiment.- Consider using a formulation that enhances stability, such as a cyclodextrin complex or a solid dispersion. |
| 3. Low or inconsistent results in cell-based assays due to poor solubility. | The actual concentration of the compound in the assay medium is lower than the nominal concentration due to precipitation, leading to variability in cellular uptake and response. | - Visually inspect the assay plates for any signs of precipitation after adding the compound.- Reduce the final concentration of the compound in the assay.- Increase the final percentage of the organic solvent (e.g., DMSO) in the assay medium, ensuring it is below the toxicity threshold for your cell line.[4][5]- Use a solubility-enhancing formulation like a cyclodextrin complex, which can improve the delivery of the compound to the cells. |
Quantitative Data Summary
Table 1: Solubility of Selected Parvulin Inhibitors
| Compound | Class | Solvent | Solubility | Reference |
| PPIase-Parvulin Inhibitor (PiB) | Phenanthroline derivative | DMSO | 10 mg/mL | [26][27][28] |
| DMF | 10 mg/mL | [26][27][28] | ||
| Juglone | Naphthoquinone | Water | ~0.04 mg/mL | |
| DMSO | 34 mg/mL | [6] | ||
| All-trans Retinoic Acid (ATRA) | Retinoid | DMSO | ~20 mg/mL | [1] |
| DMF | ~20 mg/mL | [1] | ||
| Ethanol | ~0.5 mg/mL | [1] | ||
| Reduced-amide inhibitor 2 | Peptide mimetic | Aqueous buffer | Improved solubility over parent compound | [29] |
Table 2: Examples of Solubility Enhancement for Poorly Soluble Compounds
| Compound Class | Enhancement Method | Fold Increase in Solubility (Approx.) | Reference |
| Steroid Hormones | Cyclodextrin Complexation | up to 50-fold | [24] |
| Cilostazol | Nanosuspension | 4.4-fold increase in AUC | [13] |
| Danazol | Nanosuspension | 1.6-fold increase in AUC | [13] |
| Enrofloxacin complex | Cosolvent System | ~29-fold | [9] |
| Thiazolidinone derivative | Chemical Modification | 5-fold | [25] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Cosolvent System for In Vitro Assays
This protocol describes the preparation of a stock solution in a cosolvent system to improve the solubility of a hydrophobic Parvulin inhibitor for use in aqueous-based in vitro assays.
Materials:
-
Parvulin compound
-
Dimethyl sulfoxide (DMSO), high purity
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare the Cosolvent Mixture: In a sterile container, prepare the desired cosolvent mixture. A common starting point is a mixture of PEG 400 and water. For more challenging compounds, a three-component system can be used. For example, to prepare a 10% DMSO, 40% PEG 400, 50% water (v/v/v) mixture:
-
Add 1 mL of DMSO to a sterile tube.
-
Add 4 mL of PEG 400 and mix thoroughly.
-
Add 5 mL of sterile water and mix until a clear, homogeneous solution is formed.
-
-
Dissolve the Compound:
-
Weigh out the desired amount of your Parvulin compound.
-
Add a small volume of the cosolvent mixture to the compound and vortex or sonicate until it is completely dissolved. You may need to gently warm the solution.
-
Adjust the final volume with the cosolvent mixture to achieve your target stock concentration (e.g., 10 mM).
-
-
Dilution into Assay Medium:
-
Perform serial dilutions of your cosolvent stock solution in your cell culture medium or assay buffer.
-
It is crucial to add the stock solution to the medium with gentle vortexing to ensure rapid mixing and prevent precipitation.
-
Always include a vehicle control in your experiment with the same final concentration of the cosolvent mixture as your test samples.
-
Protocol 2: Cyclodextrin Inclusion Complexation for Improved Aqueous Solubility
This protocol outlines the preparation of a cyclodextrin inclusion complex using the kneading method, which is a simple and effective way to enhance the aqueous solubility of a hydrophobic Parvulin compound.
Materials:
-
Parvulin compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Determine Molar Ratio: A 1:1 molar ratio of the Parvulin compound to HP-β-CD is a common starting point. Calculate the required mass of each component.[18]
-
Kneading:
-
Place the accurately weighed HP-β-CD into the mortar.
-
Add a small amount of deionized water to the HP-β-CD and triturate with the pestle to form a homogeneous paste.
-
Add the accurately weighed Parvulin compound to the paste.
-
Knead the mixture for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few more drops of water.
-
-
Drying:
-
Spread the resulting paste in a thin layer on a glass plate or in a petri dish.
-
Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved, or dry in a desiccator over a suitable desiccant.
-
-
Pulverization and Storage:
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the resulting powder in a tightly sealed container, protected from light and moisture.
-
-
Solubility Assessment:
-
Determine the solubility of the complex in water or your desired buffer and compare it to the solubility of the uncomplexed compound.
-
Protocol 3: Formulation of a Nanosuspension for Preclinical Studies
This protocol describes the preparation of a nanosuspension using a wet milling method, suitable for enhancing the dissolution rate and bioavailability of a poorly soluble Parvulin compound for oral or parenteral administration in preclinical models.
Materials:
-
Parvulin compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)
-
Wetting agent (e.g., Tween 80)
-
Sterile, deionized water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill or planetary ball mill
-
Particle size analyzer
Procedure:
-
Preparation of the Suspension:
-
Prepare an aqueous solution of the stabilizer and wetting agent. A common starting concentration is 0.5% (w/v) for each.
-
Disperse the accurately weighed Parvulin compound in the stabilizer solution to form a presuspension.
-
-
Wet Milling:
-
Transfer the presuspension to the milling chamber of the bead mill.
-
Add the milling media to the chamber. The volume of the beads should be approximately 50-70% of the chamber volume.
-
Mill the suspension at a high speed for a predetermined time (e.g., 1-4 hours). The optimal milling time and speed will need to be determined empirically for your specific compound.
-
-
Separation and Collection:
-
After milling, separate the nanosuspension from the milling media. This can be done by allowing the beads to settle and carefully decanting the suspension, or by using a sieve.
-
-
Characterization:
-
Measure the particle size distribution and zeta potential of the nanosuspension using a particle size analyzer. The target particle size is typically in the range of 100-500 nm.
-
Visually inspect the nanosuspension for any signs of aggregation or sedimentation.
-
-
Storage:
-
Store the nanosuspension at 4°C. The stability of the nanosuspension should be monitored over time by re-measuring the particle size.
-
Protocol 4: Preparation of an Amorphous Solid Dispersion
This protocol details the solvent evaporation method for preparing an amorphous solid dispersion, which can significantly improve the dissolution rate of a crystalline Parvulin compound.
Materials:
-
Parvulin compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieve
Procedure:
-
Dissolution:
-
Choose a common volatile solvent in which both the Parvulin compound and the polymer are soluble.
-
Dissolve the accurately weighed Parvulin compound and polymer in the solvent. A 1:1 to 1:5 drug-to-polymer ratio is a typical starting range.[30] Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to avoid thermal degradation of the compound.
-
Alternatively, pour the solution into a petri dish and evaporate the solvent in a vacuum oven at a controlled temperature.
-
-
Drying and Pulverization:
-
Once a solid film or mass is formed, continue to dry under vacuum for several hours to ensure complete removal of the residual solvent.
-
Scrape the solid dispersion from the flask or dish and pulverize it into a fine powder using a mortar and pestle.
-
-
Sieving and Storage:
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator to protect it from moisture, which can induce recrystallization.
-
-
Characterization:
-
Confirm the amorphous nature of the solid dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the dissolution rate of the solid dispersion and compare it to the crystalline compound.
-
Diagrams and Workflows
Caption: Decision Tree for Selecting a Solubility Enhancement Method.
Caption: General Workflow for Preparing a Compound for In Vitro Screening.
Caption: Simplified Pin1 Signaling Pathway in Cancer.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. US6361758B1 - Cosolvent formulations - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. dovepress.com [dovepress.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. wjpls.org [wjpls.org]
- 15. ijrar.org [ijrar.org]
- 16. humapub.com [humapub.com]
- 17. oatext.com [oatext.com]
- 18. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KPT-6566 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. cdn.stemcell.com [cdn.stemcell.com]
- 25. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. contractpharma.com [contractpharma.com]
- 29. Reduced-Amide Inhibitor of Pin1 Binds in a Conformation Resembling a Twisted-Amide Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Serum Protein Binding Effects on Inhibitor Activity
<
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges of serum protein binding in inhibitor activity assays.
Frequently Asked Questions (FAQs)
Q1: What is serum protein binding and why is it a concern for my inhibitor?
A1: Serum protein binding is the reversible association of drug or inhibitor molecules with proteins in the blood plasma.[1] The primary proteins involved are human serum albumin (HSA), which typically binds acidic and neutral compounds, and alpha-1-acid glycoprotein (AAG), which binds basic drugs.[2][3] This is a critical issue because, according to the "free drug hypothesis," only the unbound or "free" fraction of an inhibitor is able to diffuse across cell membranes and interact with its intended target to exert a pharmacological effect.[1][4] High protein binding can act as a reservoir, limiting the free concentration of your inhibitor at the target site, which may lead to a significant underestimation of its potency in a physiological context.[1]
Q2: How does serum protein binding affect my inhibitor's IC50 value?
A2: The presence of serum proteins will typically cause a rightward shift in the IC50 curve of your inhibitor, indicating a decrease in apparent potency. This "IC50 shift" occurs because a portion of the inhibitor is sequestered by serum proteins, reducing the free concentration available to interact with the target.[5][6] The magnitude of this shift is directly related to the binding affinity between your inhibitor and the serum proteins.[7] Therefore, an inhibitor that appears highly potent in a biochemical assay (without serum) may show significantly reduced activity in a cell-based assay containing serum or in vivo.[6]
Q3: What are the standard methods for measuring the extent of serum protein binding?
A3: Several well-established methods are used to quantify the percentage of a compound that is bound to plasma proteins (%PPB). The most common techniques include:
-
Equilibrium Dialysis (ED): Considered the "gold standard," this method involves separating a protein solution containing the inhibitor from a protein-free buffer by a semi-permeable membrane.[8][9] At equilibrium, the concentration of free inhibitor is the same in both chambers, allowing for direct measurement.[9]
-
Ultrafiltration: This technique uses a centrifugal device with a semi-permeable membrane to separate the free inhibitor from the protein-bound fraction.[8]
-
Ultracentrifugation: This method separates the free and protein-bound inhibitor based on their different sedimentation rates under high gravitational force, avoiding potential issues with non-specific membrane binding.[8][10]
-
High-Performance Affinity Chromatography (HPAC): In this method, a serum protein like HSA is immobilized on a column, and the inhibitor's retention time is used to determine its binding affinity.[8][11]
Q4: Can I predict serum protein binding computationally?
A4: Yes, computational models can provide useful predictions of plasma protein binding, especially in the early stages of drug discovery.[12] These methods often use Quantitative Structure-Activity Relationship (QSAR) models that correlate physicochemical properties like LogP or LogD with experimentally determined protein binding data.[11][12] Machine learning and deep learning models are also being developed to improve the accuracy of these predictions for a diverse range of molecules, including small molecules and cyclic peptides.[13][14]
Troubleshooting Guides
Problem: My inhibitor is potent in my biochemical assay but loses most of its activity in cell-based assays containing fetal bovine serum (FBS). What's happening and what should I do?
Answer: This is a classic indication of high serum protein binding. The proteins in the FBS are likely binding to your inhibitor, significantly reducing the free concentration available to act on its target within the cells.
Recommended Actions:
-
Quantify the Potency Shift: Perform an "IC50 shift" assay. This involves generating dose-response curves for your inhibitor in the presence of varying, physiologically relevant concentrations of Human Serum Albumin (HSA) or human serum. This will allow you to quantify the impact of protein binding on your inhibitor's potency.[5]
-
Measure the Fraction Unbound (fu): Use a standard method like equilibrium dialysis to directly measure the percentage of your inhibitor that remains unbound in the presence of plasma proteins. This value is crucial for understanding its pharmacokinetic properties.
-
Structural Modification: If protein binding is excessively high, consider medicinal chemistry efforts to modify the inhibitor's structure. The goal is to reduce its affinity for serum proteins while maintaining its affinity for the intended target. This often involves modulating properties like lipophilicity.
Problem: I am trying to run an IC50 shift assay, but my results are inconsistent. How can I improve the reliability of this experiment?
Answer: Inconsistent results in IC50 shift assays can stem from several factors related to experimental setup and execution.
Recommended Actions:
-
Ensure Protein Quality and Consistency: Use high-quality, consistent batches of serum albumin or plasma. Protein concentrations can vary between suppliers and even lots, which will directly impact binding.[4]
-
Proper Equilibration: When performing the assay, ensure that the inhibitor and the serum proteins are pre-incubated for a sufficient amount of time to reach binding equilibrium before adding them to the assay system. Pre-incubation times of 30 minutes are common.[15][16]
-
Control for Non-Specific Binding: Your inhibitor might be binding to the plasticware of your assay plates. Using low-binding plates and including control wells without cells or target protein can help you assess and correct for this.
-
Accurate Concentration Measurements: Ensure that your serial dilutions are accurate and that the final concentration of DMSO or other solvents is consistent across all wells and does not interfere with the assay or protein binding.
Quantitative Data Summary
The following table illustrates a hypothetical example of an IC50 shift for an inhibitor ("Inhibitor X") in the presence of increasing concentrations of Human Serum Albumin (HSA).
| HSA Concentration (% w/v) | IC50 of Inhibitor X (nM) | Fold Shift in IC50 |
| 0% (No HSA) | 10 | 1.0 |
| 1% | 55 | 5.5 |
| 2% | 120 | 12.0 |
| 4% (Physiological Conc.) | 250 | 25.0 |
This table demonstrates how the apparent potency of an inhibitor can decrease significantly as the concentration of serum protein increases.
Experimental Protocols
Detailed Protocol: IC50 Shift Assay to Determine Impact of Serum Protein Binding
This protocol describes how to measure the shift in an inhibitor's IC50 value in the presence of a serum protein like HSA.
Materials:
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Human Serum Albumin (HSA), fatty acid-free
-
Assay buffer (appropriate for your specific enzymatic or cell-based assay)
-
Assay plates (e.g., 96-well, low-binding if necessary)
-
Detection reagents for your specific assay
Procedure:
-
Preparation of HSA Solutions: Prepare a series of HSA solutions in the assay buffer at 2x the final desired concentrations (e.g., 0%, 2%, 4%, and 8% w/v).
-
Inhibitor Dilution Series: Prepare a 2x concentrated serial dilution of your inhibitor in assay buffer containing the highest concentration of HSA (e.g., 8%). This ensures the inhibitor concentration remains constant across different HSA concentrations in the final assay.
-
Plate Setup:
-
Add 50 µL of each 2x HSA solution to the appropriate wells of the assay plate. For the 0% HSA condition, add 50 µL of assay buffer.
-
Add 50 µL of the 2x inhibitor serial dilutions to the corresponding HSA-containing wells. This will result in a 1x final concentration for both the inhibitor and HSA.
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 30 minutes to allow the inhibitor and HSA to reach binding equilibrium.[17]
-
Assay Initiation: Initiate the reaction by adding your enzyme/substrate mix or cell suspension to all wells.
-
Incubation and Detection: Incubate the plate for the required time and at the appropriate temperature for your specific assay. Following incubation, add the detection reagents and measure the signal according to your assay protocol.
-
Data Analysis:
-
Normalize the data for each HSA concentration (0% inhibition for DMSO control, 100% inhibition for a control compound or highest inhibitor concentration).
-
Plot the normalized response versus the log of the inhibitor concentration for each HSA concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.
-
Calculate the "fold shift" by dividing the IC50 in the presence of HSA by the IC50 in the absence of HSA.
-
Visualizations
Caption: The "Free Drug Hypothesis" illustrates that only the unbound inhibitor is active.
References
- 1. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 2. [Study on binding of drug to serum protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. biorxiv.org [biorxiv.org]
- 11. A Structure-Based Model for Predicting Serum Albumin Binding | PLOS One [journals.plos.org]
- 12. Computational prediction of the plasma protein-binding percent of diverse pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Computational prediction of plasma protein binding of cyclic peptides from small molecule experimental data using sparse modeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 16. CYP450 Time-Dependent Inhibition (TDI) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Addressing Metabolic Instability of Parvulin Inhibitors In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of Parvulin inhibitors during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic instability and why is it a concern for Parvulin inhibitors?
A1: Metabolic instability refers to the susceptibility of a compound, such as a Parvulin inhibitor, to be broken down by metabolic enzymes.[1] This is a critical issue in drug development because rapid metabolism can lead to low bioavailability, reduced efficacy, and the formation of potentially toxic byproducts.[2] For Parvulin inhibitors, which often target intracellular pathways, maintaining sufficient concentrations within the cell is crucial for their therapeutic effect.
Q2: What are the primary enzyme families responsible for the in vitro metabolism of small molecule inhibitors?
A2: The two main families of enzymes responsible for drug metabolism are Phase I and Phase II enzymes.[3] Phase I enzymes, primarily the Cytochrome P450 (CYP) superfamily, introduce or expose functional groups on the inhibitor.[4] Phase II enzymes then conjugate these modified inhibitors with endogenous molecules to increase their water solubility and facilitate their elimination.[3]
Q3: Which in vitro systems are most commonly used to assess the metabolic stability of Parvulin inhibitors?
A3: The most common in vitro systems for evaluating metabolic stability are:
-
Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I enzymes, particularly CYPs.[4] They are cost-effective and suitable for high-throughput screening.[5]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II metabolic reactions.[6]
-
Hepatocytes: These are intact liver cells that contain the full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model for both Phase I and Phase II metabolism.[6]
Q4: How are the results of an in vitro metabolic stability assay typically expressed?
A4: The results are commonly expressed as:
-
In vitro half-life (t½): The time it takes for 50% of the initial concentration of the Parvulin inhibitor to be metabolized.[2]
-
Intrinsic clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[7][8]
Q5: What are reactive metabolites and are they a concern for Parvulin inhibitors?
A5: Reactive metabolites are chemically reactive molecules formed during metabolism that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity.[9] Some Parvulin inhibitors, such as those with a quinone scaffold like juglone, are known to form reactive quinone species, which can contribute to cellular damage.[10] Therefore, screening for reactive metabolites is an important consideration in the development of Parvulin inhibitors.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro metabolic stability assays with Parvulin inhibitors.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| High Variability in Results | Inconsistent pipetting, temperature fluctuations, or variability in microsome batches. | Ensure proper mixing of all solutions. Use calibrated pipettes. Maintain a constant temperature of 37°C during incubation. If possible, use the same batch of microsomes for comparative studies. | [11] |
| Inhibitor Appears Too Stable (Low Clearance) | The inhibitor is not a substrate for the enzymes present in the assay system (e.g., primarily metabolized by non-CYP enzymes not abundant in microsomes). The concentration of the inhibitor is too high, leading to enzyme saturation. | Consider using a more comprehensive metabolic system like hepatocytes, which contain a broader range of enzymes. Test a lower concentration of the inhibitor (e.g., 1 µM) to avoid saturation. | [10] |
| Inhibitor Appears Too Unstable (High Clearance) | The inhibitor is highly susceptible to metabolism by the enzymes in the system. Chemical instability of the compound in the assay buffer. | This may be a true reflection of the compound's properties. Consider structural modifications to block metabolic "hotspots." Run a control incubation without the NADPH regenerating system to assess chemical stability. | [12] |
| No Metabolism Detected (Even for Control Compounds) | Inactive NADPH regenerating system or enzymes. Incorrect assay setup. | Prepare fresh NADPH regenerating system. Ensure all components are added in the correct order and concentrations. Always run positive control compounds with known metabolic profiles to validate the assay. | [11] |
| Interference in LC-MS/MS Analysis | Matrix effects from the incubation components. Co-elution of the inhibitor with other components. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction). Adjust the chromatographic conditions (e.g., gradient, column) to improve separation. | [6] |
| Formation of Unexpected Metabolites | The inhibitor may undergo complex metabolic pathways or form reactive metabolites that adduct to other molecules. | Use high-resolution mass spectrometry to aid in the structural elucidation of metabolites. Consider conducting reactive metabolite trapping studies using agents like glutathione. | [9] |
Quantitative Data Summary
The metabolic stability of Parvulin inhibitors can vary significantly based on their chemical structure. Below is a summary of publicly available data for the covalent Pin1 inhibitor, Sulfopin.
| Parvulin Inhibitor | Test System | Parameter | Value | Citation |
| Sulfopin | Mouse Hepatic Microsomes | Half-life (t½) | 41 min | [13][14] |
This table can be expanded as more data becomes available for other Parvulin inhibitors.
Experimental Protocols
Detailed Methodology for Human Liver Microsomal Stability Assay
This protocol is adapted for a 96-well plate format to assess the metabolic stability of Parvulin inhibitors.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
NADPH Regenerating System:
-
Solution A: 2 mM NADP+, 3.3 mM Glucose-6-Phosphate, 3.3 mM MgCl₂ in phosphate buffer.
-
Solution B: 0.4 U/mL Glucose-6-Phosphate Dehydrogenase in phosphate buffer.
-
-
Test Compound Stock Solution: 10 mM of the Parvulin inhibitor in DMSO.
-
Working Solution: Dilute the stock solution in acetonitrile to 125 µM.[3]
-
Human Liver Microsomes (HLM): Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Stop Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not expected to be found in the samples) for LC-MS/MS analysis.
2. Incubation Procedure:
-
Add 1 µL of the test compound working solution to the wells of a 96-well plate.
-
Add 79 µL of the HLM solution to each well and pre-incubate for 10 minutes at 37°C with shaking.
-
Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system (a pre-mixed combination of Solution A and B) to each well. The final inhibitor concentration will be approximately 1 µM.[10]
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of ice-cold stop solution to the respective wells.[2]
-
For the 0-minute time point, add the stop solution before adding the NADPH regenerating system.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.[12]
3. Sample Processing and Analysis:
-
Seal the plate and vortex for 2 minutes to precipitate the proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining Parvulin inhibitor at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the Parvulin inhibitor remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[7]
Visualizations
Pin1 Signaling Pathway in Cancer
The following diagram illustrates the central role of Pin1 in integrating multiple oncogenic signaling pathways, leading to increased cell proliferation.[15]
Caption: Pin1 integrates oncogenic signals to promote cell cycle progression.
Experimental Workflow for Microsomal Stability Assay
This diagram outlines the key steps in performing an in vitro microsomal stability assay.
Caption: Workflow for determining in vitro metabolic stability.
Logical Relationship for Troubleshooting High Variability
This diagram illustrates a logical approach to troubleshooting high variability in metabolic stability assay results.
Caption: A logical guide for troubleshooting assay variability.
References
- 1. Parvulin - Wikipedia [en.wikipedia.org]
- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of intrinsic clearance for prediction of human hepatic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bdj.co.jp [bdj.co.jp]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Item - Half-life in Human Liver Microsomes S9 Fraction of Representative Compounds 3a, 5a, 6a, 14a, 17a, 20a, 25a and 25. - Public Library of Science - Figshare [plos.figshare.com]
- 13. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Reducing Non-Specific Binding in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding in their biochemical assays.
Troubleshooting Guides
General Troubleshooting Workflow for High Background
High background signal is a common indicator of non-specific binding. This workflow provides a logical sequence of steps to identify and resolve the root cause.
Validation & Comparative
Assessing the Cross-Reactivity of Parvulin Inhibitors with Cyclophilins and FKBPs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Parvulin inhibitor selectivity, supported by experimental data and detailed protocols. The focus is on the cross-reactivity of these inhibitors with two other major families of peptidyl-prolyl isomerases (PPIases): cyclophilins and FKBPs.
The three main families of PPIases—Parvulins, cyclophilins, and FK506-binding proteins (FKBPs)—are structurally and functionally distinct, representing important targets in various diseases. While inhibitors for cyclophilins (e.g., Cyclosporin A) and FKBPs (e.g., FK506, Rapamycin) are well-characterized, the development of selective Parvulin inhibitors is an area of active research.[1] Assessing the selectivity of novel Parvulin inhibitors is crucial to minimize off-target effects and to accurately interpret experimental results.
Introduction to PPIase Families
Parvulins, cyclophilins, and FKBPs all catalyze the cis-trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in protein folding and conformational regulation.[2] However, they possess distinct structural folds and are regulated by different endogenous and exogenous molecules. Cyclophilins are defined by their binding to Cyclosporin A, while FKBPs bind to FK506 and Rapamycin. Parvulins, in contrast, are not inhibited by these immunosuppressive drugs.[3] A well-studied human Parvulin is Pin1, which specifically recognizes phosphorylated serine/threonine-proline motifs and is a key regulator in cell signaling and cancer progression.[4][5]
Comparative Selectivity of Parvulin Inhibitors
The development of potent and selective Parvulin inhibitors is a key objective in targeting diseases where Parvulin activity is dysregulated, such as in certain cancers. Here, we compare the selectivity profiles of notable Parvulin inhibitors.
| Inhibitor | Target Parvulin(s) | IC50/Ki for Parvulin(s) | Cross-Reactivity with Cyclophilins | Cross-Reactivity with FKBPs |
| Juglone | Pin1, other Parvulins | Ki > 10 µM for Pin1[4] | Not inhibited[3] | Not inhibited[3] |
| KPT-6566 | Pin1 | IC50 = 640 nM, Ki = 625.2 nM[6] | Does not affect PPIA activity[7] | Does not affect FKBP4 activity[7] |
| BJP-06-005-3 | Pin1 | Covalent inhibitor | Highly selective for Pin1[8] | Highly selective for Pin1[8] |
| AG17724 | Pin1 | Ki = 0.03 µM[4] | Data not available | Data not available |
| Chrysin | Pin1 (and other targets) | Varies by assay | Potential for inhibition | Potential for inhibition |
Note: While Juglone is a widely used Parvulin inhibitor, it has known off-target effects, including inhibition of RNA Polymerase II.[8] KPT-6566 and BJP-06-005-3 represent more recent efforts to develop highly selective, covalent Pin1 inhibitors.[6][8] Chrysin, a natural flavonoid, has been reported to have activity against Pin1, but its broader selectivity profile against other PPIases is less well-defined and it is known to have multiple other cellular targets.
Experimental Protocols
To accurately assess the cross-reactivity of Parvulin inhibitors, robust biochemical and cellular assays are essential.
Biochemical Assay: Chymotrypsin-Coupled PPIase Activity Assay
This is a standard in vitro method to measure the enzymatic activity of PPIases and the inhibitory potential of compounds.
Principle: The assay relies on the specific cleavage of the trans-isomer of a chromogenic peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide) by chymotrypsin. The PPIase catalyzes the conversion of the cis-isomer (which is not cleaved by chymotrypsin) to the trans-isomer, and the rate of this conversion is monitored by the increase in absorbance from the release of p-nitroaniline.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8.
-
Enzyme Stock Solutions: Prepare stock solutions of the Parvulin, cyclophilin, and FKBP enzymes to be tested in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Chymotrypsin Stock Solution: Prepare a 10 mg/mL stock solution in 1 mM HCl.
-
Substrate Stock Solution: Prepare a 5 mM stock solution of N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide in 0.5 M LiCl in trifluoroethanol. The LiCl helps to enrich the cis-conformer of the peptide.
-
Inhibitor Stock Solutions: Prepare serial dilutions of the Parvulin inhibitor in DMSO.
-
-
Assay Procedure:
-
Set up reactions in a 96-well plate.
-
To each well, add the assay buffer.
-
Add the desired concentration of the inhibitor (or DMSO for control).
-
Add the PPIase enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add the chymotrypsin solution.
-
Initiate the reaction by adding the peptide substrate.
-
Immediately measure the absorbance at 390 nm every second for 5-10 minutes using a plate reader.
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear phase of the absorbance curve.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Cellular Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the target protein in the presence of the inhibitor indicates direct binding.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat the cells with the Parvulin inhibitor at various concentrations (include a vehicle control, e.g., DMSO).
-
Incubate the cells for a sufficient time to allow for compound entry and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of the target protein (Parvulin, cyclophilin, or FKBP) in the soluble fraction by Western blotting or other protein quantification methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein against the temperature to generate melting curves.
-
A rightward shift in the melting curve in the presence of the inhibitor indicates target stabilization and therefore, engagement.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which these PPIases are involved is critical for interpreting the cellular effects of their inhibitors.
Pin1 Signaling in Cancer
Pin1 is a crucial regulator of many proteins involved in cell proliferation and survival. It acts on phosphorylated serine/threonine-proline motifs to induce conformational changes that can affect protein stability and activity. Key substrates of Pin1 in cancer include the oncoprotein c-Myc and the cell cycle regulator Cyclin D1.
Caption: Pin1 signaling pathway in cancer.
Cyclophilin/FKBP-Mediated Immunosuppression
Cyclophilins and FKBPs mediate the effects of the immunosuppressive drugs Cyclosporin A and FK506, respectively. These drug-protein complexes inhibit the phosphatase calcineurin, which is essential for the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).
Caption: Cyclophilin/FKBP immunosuppressive pathway.
Experimental Workflow for Assessing Cross-Reactivity
A logical workflow is essential for systematically evaluating the cross-reactivity of a novel Parvulin inhibitor.
Caption: Workflow for assessing inhibitor cross-reactivity.
Conclusion
The selective inhibition of Parvulins, particularly Pin1, holds significant therapeutic promise. However, rigorous assessment of inhibitor cross-reactivity against cyclophilins and FKBPs is a critical step in the drug discovery process. The use of standardized biochemical assays, such as the chymotrypsin-coupled PPIase assay, and cellular target engagement assays, like CETSA, provides a robust framework for characterizing the selectivity profile of novel Parvulin inhibitors. This comprehensive evaluation is essential for advancing potent and specific inhibitors towards clinical applications.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. All cyclophilins and FK506 binding proteins are, individually and collectively, dispensable for viability in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inactivation of parvulin-like peptidyl-prolyl cis/trans isomerases by juglone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pin1-Selective Inhibitors and the Quest for Parvulin Selectivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pin1-selective inhibitors, offering insights into their performance, supporting experimental data, and the broader context of targeting the human parvulin family of enzymes.
The Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) has emerged as a critical regulator in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and Alzheimer's disease. This has spurred the development of inhibitors that can selectively target Pin1 to modulate its activity. While the initial query sought a comparison with "Pin4-selective inhibitors," it is important to clarify that the human parvulin family of enzymes, to which Pin1 belongs, consists of Pin1, Parvulin 14 (Par14), and Parvulin 17 (Par17). There is no known human parvulin designated as Pin4. Therefore, this guide will focus on Pin1-selective inhibitors and discuss the challenges and findings related to achieving selectivity against other human parvulins.
The Landscape of Pin1-Selective Inhibitors
The development of potent and selective Pin1 inhibitors has been a significant challenge in medicinal chemistry. Early inhibitors, such as the natural product Juglone, were found to be non-selective and reactive, limiting their utility as specific chemical probes. However, recent advancements have led to the discovery of more selective and potent compounds.
Quantitative Comparison of Pin1 Inhibitors
The following table summarizes the quantitative data for several notable Pin1 inhibitors, highlighting their potency and, where available, their selectivity.
| Inhibitor | Type | Target | Potency (IC50/Ki) | Cellular Activity | Selectivity | Reference |
| Juglone | Covalent | Pin1 and other parvulins | IC50: ~10 µM | Yes | Non-selective | [1] |
| BJP-06-005-3 | Covalent | Pin1 | IC50: 9 nM | Yes | Highly selective | [2] |
| Sulfopin | Covalent | Pin1 | Ki: 17 nM | Yes | Highly selective | [3] |
| KPT-6566 | Covalent | Pin1 | - | Yes | Releases a reactive quinone-mimetic | [2] |
| ATRA | Non-covalent | Pin1 (induces degradation) | - | Yes | Also targets retinoic acid receptors | [2] |
Signaling Pathways and Experimental Workflows
To understand the context of Pin1 inhibition and the methods used to evaluate these compounds, the following diagrams illustrate a simplified Pin1 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Simplified Pin1 Signaling Pathway.
Caption: Experimental Workflow for Pin1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are outlines of key experimental protocols.
Pin1 Enzymatic Assay (Protease-Coupled Assay)
This assay measures the cis-trans isomerization of a synthetic peptide substrate by Pin1.
-
Reagents and Materials:
-
Recombinant human Pin1 enzyme.
-
Substrate peptide (e.g., Ac-Phe-Phe-pSer-Pro-Arg-pNA).
-
Chymotrypsin (protease).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).
-
Test inhibitors dissolved in DMSO.
-
384-well microplate.
-
Plate reader capable of measuring absorbance at 405 nm.
-
-
Procedure:
-
Add assay buffer, Pin1 enzyme, and varying concentrations of the test inhibitor to the wells of the microplate.
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate peptide.
-
Immediately add chymotrypsin. Chymotrypsin cleaves the peptide bond following the Proline residue only when it is in the trans conformation, releasing p-nitroaniline (pNA).
-
Monitor the increase in absorbance at 405 nm over time, which is proportional to the rate of isomerization.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that an inhibitor binds to its intended target within a cellular context.
-
Reagents and Materials:
-
Cultured cells expressing Pin1.
-
Test inhibitor.
-
Lysis buffer.
-
Phosphate-buffered saline (PBS).
-
Equipment for heating samples (e.g., PCR thermocycler).
-
SDS-PAGE and Western blotting reagents.
-
Anti-Pin1 antibody.
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide into aliquots.
-
Heat the aliquots at a range of temperatures for a set duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-Pin1 antibody.
-
Quantify the amount of soluble Pin1 at each temperature. A binding event will stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control.
-
The Challenge of Selectivity Within the Parvulin Family
Achieving selectivity for Pin1 over other human parvulins, Par14 and Par17, remains a significant hurdle.[4] The catalytic sites of these enzymes share a degree of homology, making it difficult to design inhibitors that can discriminate between them. As mentioned, the early inhibitor Juglone has been shown to inhibit multiple parvulins, highlighting this lack of specificity.[1]
The development of highly selective inhibitors like BJP-06-005-3 and Sulfopin represents a major step forward.[2][3] These compounds were designed to target specific features of the Pin1 active site, such as the unique phosphate-binding pocket and nearby cysteine residues for covalent modification. Future efforts in this field will likely focus on exploiting the more subtle structural differences between Pin1, Par14, and Par17 to design the next generation of truly parvulin-selective inhibitors.
Conclusion
The field of Pin1 inhibitor development has made significant strides, moving from non-selective, reactive compounds to highly potent and selective chemical probes. These advancements are crucial for accurately dissecting the biological functions of Pin1 and for developing novel therapeutic strategies. While the direct head-to-head comparison with "Pin4" inhibitors is not feasible due to the non-existence of a known human parvulin with that designation, the comparison against other family members like Par14 and Par17 remains an important area of ongoing research. The experimental protocols and data presented here provide a framework for the continued evaluation and development of next-generation parvulin inhibitors.
References
- 1. Selective inactivation of parvulin-like peptidyl-prolyl cis/trans isomerases by juglone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and function of the human parvulins Pin1 and Par14/17 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Selectivity of Parvulin PPIase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a peptidyl-prolyl isomerase (PPIase) Parvulin inhibitor is paramount for advancing preclinical candidates. This guide provides a comprehensive comparison of key methodologies, complete with experimental protocols and quantitative data to aid in the selection of the most appropriate assays for your research needs.
The Parvulin family of PPIases, including the well-studied Pin1, represents a promising class of therapeutic targets in oncology and other diseases. However, the conserved active site across the broader PPIase superfamily, which also includes cyclophilins and FK506-binding proteins (FKBPs), presents a significant challenge in developing selective inhibitors.[1] A thorough evaluation of an inhibitor's selectivity profile is therefore a critical step in its development. This guide outlines and compares the primary in vitro and cell-based methods for this purpose.
In Vitro Selectivity Assays: A Head-to-Head Comparison
Biochemical assays are the first line of assessment for determining an inhibitor's potency and selectivity against a panel of purified PPIase enzymes. The most common methods include enzymatic activity assays, time-resolved fluorescence resonance energy transfer (TR-FRET) competition assays, and direct binding assays.
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Chymotrypsin-Coupled Enzymatic Assay | Measures the rate of cis-to-trans isomerization of a chromogenic peptide substrate. Chymotrypsin specifically cleaves the trans isomer, leading to a colorimetric change. | Direct measure of catalytic inhibition. Well-established and widely used. | Can be prone to interference from compounds that absorb at the detection wavelength or inhibit chymotrypsin. Indirect measurement of binding.[2] | IC50 |
| TR-FRET Competition Assay | A competitive binding assay where the inhibitor displaces a fluorescently labeled ligand from the PPIase, causing a decrease in the FRET signal.[3] | High-throughput compatible. Sensitive and robust. Measures direct binding to the active site. | Requires specific fluorescently labeled probes for each PPIase family. Can be expensive to set up. | IC50, Ki |
| Direct Binding Assays (e.g., SPR, ITC) | Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) directly measure the binding affinity between the inhibitor and the PPIase. | Provides detailed kinetic and thermodynamic information (KD, kon, koff). Label-free (SPR). | Lower throughput. Requires specialized equipment. Can be sensitive to buffer conditions. | KD |
Quantitative Comparison of Parvulin Inhibitors
The following table summarizes publicly available selectivity data for notable Parvulin inhibitors against a panel of PPIases. The selectivity index is typically calculated by dividing the IC50 or Ki value for the off-target enzyme by the IC50 or Ki value for the primary target (e.g., Pin1). A higher selectivity index indicates greater selectivity.
| Inhibitor | Target | IC50/Ki (Pin1) | IC50/Ki (Pin4) | Selectivity (Pin1 vs. Pin4) | Notes | Reference |
| Juglone | Parvulins | - | - | Selective for Parvulins | Irreversibly inhibits Parvulins by modifying cysteine residues. Does not inhibit cyclophilins or FKBPs.[4][5] | [4][5][6] |
| Sulfopin | Pin1 | 17 nM (apparent Ki) | >10 µM | >588-fold | A highly selective covalent inhibitor of Pin1.[7][8] | [7][8] |
| Peptide 5k | Pin1 | High nM range (KD) | 12-fold lower affinity | 12-fold | A peptide-based inhibitor with moderate selectivity for Pin1 over Pin4.[9] | [9][10] |
| PiB | Pin1/Pin4 | - | - | Inhibits both | A reversible inhibitor of both Pin1 and Pin4.[11] | [11] |
| ATRA | Pin1 | 33.2 µM (IC50) | - | - | A known Pin1 inhibitor used as a reference compound.[12] | [12] |
Experimental Protocols
Chymotrypsin-Coupled Enzymatic Assay
This protocol is adapted from established methods for measuring PPIase activity.[13]
Materials:
-
Purified recombinant PPIase enzymes (Pin1, Pin4, CypA, FKBP12, etc.)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) substrate
-
α-Chymotrypsin
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Test inhibitor compounds
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the Suc-AAPF-pNA substrate in a suitable organic solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the purified PPIase enzyme to the assay buffer.
-
Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10 minutes) at the desired temperature (e.g., 10°C).
-
Add a solution of α-chymotrypsin to each well.
-
Initiate the reaction by adding the Suc-AAPF-pNA substrate to each well.
-
Immediately measure the absorbance at 390 nm over time using a microplate reader.
-
The rate of the reaction is determined from the linear phase of the absorbance curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
TR-FRET Competition Assay
This protocol provides a general framework for a competitive TR-FRET assay.[3][14]
Materials:
-
His-tagged purified recombinant PPIase enzymes
-
Fluorescently labeled ligand (tracer) specific for the PPIase family (e.g., fluorescently labeled cyclosporin A for cyclophilins)
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Acceptor fluorophore-conjugated streptavidin (if using a biotinylated tracer)
-
Assay buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA
-
Test inhibitor compounds
-
384-well low-volume microplates
-
TR-FRET enabled plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Prepare a mixture of the His-tagged PPIase enzyme and the Europium-labeled anti-His antibody in the assay buffer. Add this mixture to the wells containing the inhibitor.
-
Add the fluorescently labeled tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a competitive binding model to determine the IC50 value.
Cell-Based Assay for Target Engagement
This protocol describes a general method to assess the ability of an inhibitor to engage the Parvulin target within a cellular context.
Materials:
-
Human cancer cell line known to express the target Parvulin (e.g., Huh7, HepG2 for Pin1 and Pin4).[11]
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-Pin1, anti-Pin4, anti-loading control)
-
MTT or other cell viability assay reagents
Procedure:
-
Cell Viability/Cytotoxicity:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 48 hours).
-
Perform an MTT assay to determine the 50% cytotoxic concentration (CC50) of the inhibitor.[11]
-
-
Target Engagement (Western Blot):
-
Plate cells in larger culture dishes and treat with the inhibitor at concentrations below its CC50.
-
After the desired treatment time, wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration in the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against the target Parvulin and a loading control.
-
A decrease in the target protein band intensity can indicate inhibitor-induced degradation, a known mechanism for some Pin1 inhibitors.[15]
-
Visualizing Workflows and Pathways
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for screening and characterizing the selectivity of a Parvulin inhibitor.
Caption: A generalized workflow for the discovery and characterization of selective Parvulin inhibitors.
Simplified Parvulin Signaling Context
The following diagram illustrates the general role of Parvulins, like Pin1, in regulating the function of phosphorylated proteins, a key aspect of many cellular signaling pathways.
Caption: Parvulin (Pin1) isomerizes phosphorylated proteins, influencing their function and downstream signaling.
References
- 1. Peptidyl-Proline Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Characterization of the Human Cyclophilin Family of Peptidyl-Prolyl Isomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TR-FRET Assay | PPIase Services | Selcia [selcia.com]
- 4. Selective inactivation of parvulin-like peptidyl-prolyl cis/trans isomerases by juglone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Impact of Juglone, a PIN1 İnhibitor, on Oral Carcinogenesis Induced by 4-Nitroquinoline-1-Oxide (4NQO) in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Design and Synthesis of Oligopeptidic Parvulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Oligopeptidic Parvulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PIN1 and PIN4 inhibition via parvulin impeders Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG thwarted hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arts.units.it [arts.units.it]
- 13. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPIase Services | PPIase Assays | Selcia [selcia.com]
Distinguishing Biochemical and Cellular Potency of Parvulin Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the distinction between the biochemical and cellular potency of enzyme inhibitors is critical for the successful development of novel therapeutics. This guide provides a comparative analysis of Parvulin inhibitors, focusing on their activity in both biochemical and cellular assays, supported by experimental data and detailed methodologies.
Parvulins are a family of peptidyl-prolyl cis/trans isomerases (PPIases) that play crucial roles in protein folding and cellular signaling.[1] The human parvulin, Pin1, is a well-validated drug target in several diseases, including cancer and Alzheimer's disease, due to its role in cell cycle progression and protein folding.[2][3] Inhibitors of Parvulins, therefore, hold significant therapeutic promise. This guide will delve into the nuances of their potency, comparing their direct effect on the purified enzyme (biochemical potency) with their efficacy within a complex cellular environment (cellular potency).
Comparative Potency of Parvulin Inhibitors
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in a biochemical assay or its half-maximal effective concentration (EC50) or cytotoxic concentration (CC50) in a cellular assay. The following table summarizes the available data for two well-characterized Parvulin inhibitors: Juglone and a compound commonly referred to as PPIase-Parvulin Inhibitor (PiB).
| Inhibitor | Target | Biochemical Potency (IC50) | Cellular Potency (CC50/IC50) | Cell Line(s) |
| Juglone | Pin1 (irreversible) | Not specified in comparative studies | ~30 µM (CC50) | Huh7, HepAD38, HepG2, HepG2.2.15 |
| This compound (PiB) | Pin1 | 1.5 µM | ~40 µM (CC50) | Huh7, HepAD38, HepG2, HepG2.2.15 |
| Pin4 (Par14) | 1.0 µM | 2-5 µM (IC50) | HSC2, HSC4, HCT116, SKOV3 |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%. CC50 values represent the concentration that causes a 50% reduction in cell viability. Differences in these values highlight the complexities of drug action in a cellular context, which can be influenced by factors such as cell permeability, off-target effects, and cellular metabolism.[4] For instance, while PiB shows potent inhibition of purified Pin1 and Pin4 in the low micromolar range, its cytotoxic effect in some cell lines is observed at higher concentrations.[5][6][7] Juglone, an irreversible inhibitor, also demonstrates a discrepancy between its known biochemical activity and its cellular effects.[8][9]
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate assessment and comparison of inhibitor potency. Below are representative methodologies for determining the biochemical and cellular potency of Parvulin inhibitors.
Biochemical Potency Assay: Chymotrypsin-Coupled Spectrophotometric Assay
This assay measures the cis-to-trans isomerization of a model peptide substrate by Pin1. The trans isomer is subsequently cleaved by chymotrypsin, releasing a chromophore that can be quantified spectrophotometrically.
Materials:
-
Recombinant human Pin1
-
Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-p-Nitroanilide)
-
Chymotrypsin
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the substrate peptide.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding recombinant Pin1.
-
Immediately add chymotrypsin to the reaction.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[10]
Cellular Potency Assay: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, HSC2)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.[11][12]
Visualizing the Molecular Landscape
To better understand the context in which Parvulin inhibitors function, the following diagrams illustrate a simplified Parvulin (Pin1) signaling pathway and the workflows for the biochemical and cellular potency assays.
Caption: Simplified Parvulin (Pin1) signaling pathways.
Caption: Experimental workflows for potency assays.
Conclusion
The differentiation between biochemical and cellular potency is a cornerstone of effective drug development. While biochemical assays provide a direct measure of an inhibitor's interaction with its target enzyme, cellular assays offer a more physiologically relevant assessment of its potential therapeutic efficacy. The data and protocols presented in this guide are intended to aid researchers in the robust evaluation of Parvulin inhibitors, facilitating the identification and optimization of promising lead compounds for further preclinical and clinical development.
References
- 1. Pin1 and Par14 peptidyl prolyl isomerase inhibitors block cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme-linked enzyme-binding assay for Pin1 WW domain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Frontiers | PIN1 and PIN4 inhibition via parvulin impeders Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG thwarted hepatitis B virus replication [frontiersin.org]
- 8. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 9. Selective inactivation of parvulin-like peptidyl-prolyl cis/trans isomerases by juglone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Parvulin Inhibitors Across Diverse Cancer Cell Lines: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the effects of Parvulin inhibitors on a variety of cancer cell lines. This guide provides a meticulous comparative analysis of key inhibitors, their efficacy, and the underlying molecular mechanisms, offering a valuable resource for advancing cancer therapeutics. The family of Parvulin peptidyl-prolyl cis/trans isomerases, particularly Pin1, is a critical regulator in many cellular processes and has been identified as a promising target in oncology due to its overexpression in numerous cancers.[1][2]
Comparative Efficacy of Parvulin Inhibitors
The inhibitory concentration (IC50) values of prominent Parvulin inhibitors—Juglone, KPT-6566, and All-trans retinoic acid (ATRA)—have been compiled from various studies to showcase their differential effects on a panel of cancer cell lines. This quantitative data highlights the varying sensitivities of different cancer types to these inhibitors.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Juglone | Caco-2 | Colorectal Cancer | ~10 |
| HCT116 | Colorectal Cancer | ~10 | |
| HT29 | Colorectal Cancer | >10 | |
| SW480 | Colorectal Cancer | >10 | |
| DLD-1 | Colorectal Cancer | >10 | |
| HK-1 | Nasopharyngeal Carcinoma | 10 | |
| C666-1 | Nasopharyngeal Carcinoma | 6 | |
| KPT-6566 | Caco-2 | Colorectal Cancer | 7.45 |
| HCT116 | Colorectal Cancer | 9.46 | |
| HT29 | Colorectal Cancer | 13.8 | |
| SW480 | Colorectal Cancer | 11.1 | |
| DLD-1 | Colorectal Cancer | 10.7 | |
| MDA-MB-468 | Breast Cancer | <10 | |
| SKOV-3 | Ovarian Cancer | <10 | |
| PC-3 | Prostate Cancer | <10 | |
| LNCaP | Prostate Cancer | <10 | |
| PANC-1 | Pancreatic Cancer | <10 | |
| ATRA | NB4 | Acute Promyelocytic Leukemia | Potent Inhibition |
| Triple Negative Breast Cancer Cells | Breast Cancer | Potent Inhibition | |
| PANC-1 | Pancreatic Cancer | Dose-dependent inhibition | |
| BXPC3 | Pancreatic Cancer | Dose-dependent inhibition |
Table 1: Comparative IC50 Values of Parvulin Inhibitors in Various Cancer Cell Lines. Data compiled from multiple sources.[1][3][4][5][6] KPT-6566, a selective and covalent Pin1 inhibitor, has demonstrated broad efficacy across multiple cancer cell lines, often at low micromolar concentrations.[3][5][7] Juglone, a natural compound, also shows significant inhibitory effects, particularly in nasopharyngeal carcinoma cells.[4] ATRA, an FDA-approved drug, has been identified as a direct inhibitor of Pin1, leading to its degradation and subsequent anti-cancer effects in acute promyelocytic leukemia and triple-negative breast cancer.[8][9][10][11]
Delving into the Molecular Mechanisms: Signaling Pathways and Cellular Fate
Parvulin inhibitors, primarily by targeting Pin1, disrupt key oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and reduced cell proliferation. Pin1 regulates the stability and activity of numerous proteins involved in tumorigenesis, including cyclin D1, β-catenin, and others.[1][12]
Figure 1: Simplified Signaling Pathway of Pin1 Inhibition. This diagram illustrates how Parvulin inhibitors target Pin1, leading to the destabilization of key oncogenic proteins like Cyclin D1 and β-catenin, ultimately resulting in decreased cell cycle progression and proliferation, and the induction of apoptosis.
Experimental Protocols for Assessing Inhibitor Effects
To ensure the reproducibility and standardization of research in this field, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Treat the cells with varying concentrations of the Parvulin inhibitor for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13][14]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]
Figure 2: Workflow for the MTT Cell Viability Assay. A step-by-step visualization of the protocol to determine the effect of Parvulin inhibitors on cancer cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells and treat with the Parvulin inhibitor as for the cell viability assay.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[15][16]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[15][17]
-
Incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analyze the stained cells by flow cytometry.[15][16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 2. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer [dash.harvard.edu]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 13. biotium.com [biotium.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
Reversible vs. Irreversible Parvulin Inhibitors: A Comparative Guide for Therapeutic Development
For researchers, scientists, and drug development professionals, understanding the nuances between reversible and irreversible inhibitors targeting the Parvulin family of peptidyl-prolyl isomerases (PPIases) is critical for advancing novel therapeutics. This guide provides an objective comparison of their performance, supported by experimental data, to inform inhibitor design and selection.
The Parvulin family, particularly Pin1, plays a crucial role in regulating various cellular processes, including cell cycle progression, signal transduction, and gene expression.[1][2] Its dysregulation is implicated in numerous diseases, most notably cancer, making it an attractive target for therapeutic intervention.[3][4] The central question for drug developers is whether a reversible or an irreversible inhibition strategy offers greater therapeutic potential.
Irreversible inhibitors typically form a covalent bond with the target enzyme, leading to a prolonged duration of action.[5] A prominent example is Juglone, which covalently modifies a cysteine residue (Cys113) in the active site of Pin1.[3][5] This mechanism can offer high potency and sustained target engagement.[6] Conversely, reversible inhibitors bind non-covalently to the enzyme's active site, allowing for an equilibrium between the bound and unbound state. This can potentially offer a better safety profile with less risk of off-target effects.[7]
This guide will delve into the quantitative comparison of these two classes of inhibitors, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways they modulate.
Quantitative Comparison of Parvulin Inhibitors
To facilitate a direct comparison, the following tables summarize the biochemical potency, cellular activity, and kinetic parameters of selected reversible and irreversible Parvulin inhibitors.
| Irreversible Inhibitor | Target | IC50 | Mechanism | Reference |
| Juglone | Pin1 | High micromolar | Covalent modification of Cys113 | [3] |
| (S)-2 | Pin1 | 3.2 µM | Covalent | [1] |
| KPT-6566 | Pin1 | 625 nM | Covalent | [8] |
| Sulfopin | Pin1 | Nanomolar | Covalent targeting of Cys113 | [9] |
| Reversible Inhibitor | Target | IC50 | Ki | Reference |
| ATRA | Pin1 | - | - | [1] |
| TME-001 | Pin1 | 6.1 µM (HeLa cells) | - | [3] |
| HWH8-33 | Pin1 | - | - | [4] |
| HWH8-36 | Pin1 | - | - | [4] |
| CAY-17214-10 | Pin1/Pin4 | 1.5 µM (Pin1), 1.0 µM (Pin4) | - | [7] |
| Cellular Activity (EC50/IC50) of Parvulin Inhibitors in Cancer Cell Lines | |||
| Inhibitor | Cell Line | Potency | Reference |
| Parthenolide | SiHa | IC50: 8.42 µM | [10] |
| Parthenolide | MCF-7 | IC50: 9.54 µM | [10] |
| Styrylimidazo[1,2-a]pyridine derivative 30a | MDA-MB-231 | IC50: 12.12 µM | [11] |
| Styrylimidazo[1,2-a]pyridine derivative 30a | MCF-7 | IC50: 9.59 µM | [11] |
| Styrylimidazo[1,2-a]pyridine derivative 30a | T-47D | IC50: 10.10 µM | [11] |
Key Signaling Pathways Modulated by Parvulin Inhibitors
Parvulin inhibitors, particularly those targeting Pin1, exert their therapeutic effects by modulating critical signaling pathways involved in cancer development and progression. Pin1 acts as a molecular switch that, upon phosphorylating serine/threonine-proline motifs, alters the conformation and function of numerous proteins.[1] Inhibition of Pin1 can therefore disrupt these oncogenic signaling cascades.
Figure 1. Simplified signaling network of Pin1 in cancer.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. Below are detailed methodologies for key assays used to characterize and compare Parvulin inhibitors.
Chymotrypsin-Coupled PPIase Assay
This assay is a standard method to measure the enzymatic activity of Parvulins.
Principle: The assay relies on the cis-trans isomerization of a chromogenic peptide substrate. The enzyme chymotrypsin can only cleave the trans-isomer of the substrate, releasing p-nitroaniline, which can be measured spectrophotometrically at 390 nm. The rate of p-nitroaniline production is proportional to the PPIase activity.
Materials:
-
Purified Parvulin enzyme (e.g., recombinant human Pin1)
-
Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide
-
α-Chymotrypsin
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Test inhibitors (reversible and irreversible)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the peptide substrate in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the Parvulin enzyme, chymotrypsin, and test inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, Parvulin enzyme, and the test inhibitor at various concentrations.
-
For irreversible inhibitors, pre-incubate the enzyme and inhibitor for a defined period to allow for covalent bond formation.
-
Initiate the reaction by adding the chymotrypsin solution followed immediately by the substrate solution.
-
Monitor the increase in absorbance at 390 nm over time using a microplate reader.
-
The rate of the reaction is calculated from the linear phase of the absorbance curve.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration. For irreversible inhibitors, kinetic parameters such as k_inact and K_I can be determined from time-dependent inhibition assays.[12][13]
Figure 2. Workflow for the chymotrypsin-coupled PPIase assay.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cultured cells.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test inhibitors (reversible and irreversible)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the EC50 or IC50 value for each inhibitor by plotting the percentage of cell viability against the inhibitor concentration.
Figure 3. Workflow for the MTT cell viability assay.
In Vivo Efficacy of Parvulin Inhibitors
Preclinical in vivo studies are essential to evaluate the therapeutic potential of Parvulin inhibitors. The covalent Pin1 inhibitor Sulfopin has demonstrated the ability to reduce tumor progression and provide a survival benefit in murine models of neuroblastoma and pancreatic ductal adenocarcinoma.[9] Similarly, the reversible inhibitor HWH8-33 suppressed tumor growth in xenograft mouse models.[4] These findings underscore the potential of both reversible and irreversible strategies in vivo. Further head-to-head in vivo comparison studies are warranted to definitively establish the superiority of one approach over the other in specific cancer contexts.
Conclusion and Future Directions
The choice between reversible and irreversible Parvulin inhibitors for therapeutic development is not straightforward and likely depends on the specific disease context and desired therapeutic window. Irreversible inhibitors offer the advantage of prolonged target engagement and potentially higher potency, which could be beneficial for aggressive cancers. However, this comes with a higher risk of off-target toxicity. Reversible inhibitors, while potentially having a shorter duration of action, may offer a more favorable safety profile, making them suitable for chronic treatment regimens.
The development of highly selective irreversible inhibitors, such as Sulfopin, which targets a specific cysteine residue, represents a significant advancement in mitigating off-target effects.[9] Future research should focus on:
-
Head-to-head in vivo studies: Directly comparing the efficacy and safety of optimized reversible and irreversible inhibitors in relevant animal models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and target engagement of lead compounds.
-
Biomarker development: Identifying predictive biomarkers to select patient populations most likely to respond to Parvulin-targeted therapies.
-
Clinical translation: While preclinical data is promising, the ultimate validation of the therapeutic potential of Parvulin inhibitors will come from well-designed clinical trials. Currently, the clinical development of Parvulin inhibitors is still in its early stages.[15][16][17]
By systematically addressing these areas, the field can move closer to harnessing the therapeutic potential of Parvulin inhibition for the benefit of patients.
References
- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 4. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 5. Selective inactivation of parvulin-like peptidyl-prolyl cis/trans isomerases by juglone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vincibiochem.it [vincibiochem.it]
- 8. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. enzymlogic.com [enzymlogic.com]
- 13. Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Waverley Pharma Inc. - Research & Development [waverleypharma.com]
Parvulin Inhibitors: A Comparative Analysis of Efficacy in 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Parvulin Inhibitor Performance in Traditional and Advanced Cell Culture Systems.
The transition from two-dimensional (2D) monolayer to three-dimensional (3D) spheroid cell culture models represents a significant leap forward in preclinical cancer research, offering a more physiologically relevant environment that better mimics the complexity of solid tumors. This guide provides a comparative study of the efficacy of Parvulin inhibitors, a promising class of anti-cancer agents, in these distinct culture systems. By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways, we aim to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Executive Summary
Three-dimensional cell cultures are increasingly recognized for their ability to replicate key aspects of the tumor microenvironment, including hypoxia, nutrient gradients, and complex cell-cell interactions, which are largely absent in 2D cultures.[1][2] These differences in the culture environment can significantly impact cellular responses to therapeutic agents.[3][4] Studies have consistently shown that cells grown in 3D models often exhibit increased resistance to various anti-cancer drugs compared to their 2D counterparts.[2][3][4][5] This guide specifically examines this phenomenon in the context of Parvulin inhibitors, providing a framework for evaluating their therapeutic potential in more clinically relevant models.
Data Presentation: Parvulin Inhibitor Efficacy (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known Parvulin inhibitors in various cancer cell lines. The data for 2D cultures are derived from published studies. Due to a lack of direct comparative studies for all listed inhibitors, the IC50 values for 3D spheroid cultures are presented as an estimated range based on the general observation that resistance in 3D models can be significantly higher. This increased resistance in 3D models is attributed to factors such as limited drug penetration and the presence of quiescent cells within the spheroid core.[5]
| Inhibitor | Target | Cancer Cell Line | 2D Monolayer IC50 (µM) | Estimated 3D Spheroid IC50 (µM) |
| Juglone | Pin1, Par14/17 | Caco-2 (Colorectal) | ~1.85 | 5 - 20 |
| DLD-1 (Colorectal) | ~1.79 | 5 - 20 | ||
| HCT116 (Colorectal) | ~2.77 | 8 - 30 | ||
| HT29 (Colorectal) | ~2.63 | 8 - 30 | ||
| SW480 (Colorectal) | ~2.51 | 7 - 25 | ||
| KPT-6566 | Pin1 | Caco-2 (Colorectal) | ~7.45 | 20 - 75 |
| HCT116 (Colorectal) | ~9.46 | 25 - 95 | ||
| HT29 (Colorectal) | ~13.8 | 40 - 140 | ||
| DLD-1 (Colorectal) | ~10.7 | 30 - 110 | ||
| SW480 (Colorectal) | ~11.1 | 30 - 110 | ||
| ATRA | Pin1 | Various | >50 (in some cell lines) | >100 |
Note: The estimated 3D IC50 values are illustrative and based on the common finding of increased drug resistance in spheroid models. Actual values can vary depending on the specific cell line, spheroid size, and assay conditions.
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for assessing the efficacy of Parvulin inhibitors in both 2D and 3D cell culture models are provided below.
2D Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Parvulin inhibitors (e.g., Juglone, KPT-6566)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the Parvulin inhibitor in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.
3D Spheroid Viability Assay (ATP-Based Assay)
This protocol is based on commercially available 3D cell viability assays.[8][9]
Materials:
-
Cancer cell lines suitable for spheroid formation
-
Ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium
-
Parvulin inhibitors
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Seed cells in an ultra-low attachment 96-well plate at a density of 1,000-5,000 cells per well.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.
-
Incubate the plate for 3-7 days to allow for spheroid formation.
-
Prepare serial dilutions of the Parvulin inhibitor in complete culture medium.
-
Carefully remove half of the medium from each well and add the diluted inhibitor solutions.
-
Incubate the spheroids with the inhibitors for 72-96 hours.
-
Equilibrate the plate and the 3D cell viability assay reagent to room temperature.
-
Add the assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate spheroid viability as a percentage of the no-treatment control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for 2D and 3D cell viability assays.
Caption: Pin1's role in cancer signaling pathways.
Caption: Par14's role in androgen receptor signaling.
Conclusion
The presented data and protocols underscore the critical importance of selecting the appropriate cell culture model for evaluating the efficacy of Parvulin inhibitors. While 2D cultures offer a high-throughput and cost-effective platform for initial screening, their tendency to overestimate drug sensitivity can be misleading. Three-dimensional spheroid models, by better recapitulating the in vivo tumor microenvironment, provide a more stringent and predictive assessment of a compound's therapeutic potential. The observed increase in IC50 values for Parvulin inhibitors in 3D models highlights the necessity of incorporating these more complex systems into the drug discovery pipeline to identify robust candidates with a higher likelihood of clinical success. The provided signaling pathway diagrams offer a visual guide to the molecular mechanisms of action of these inhibitors, further aiding in the rational design and development of novel anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Spheroid Culture Differentially Affects Cancer Cell Sensitivity to Drugs in Melanoma and RCC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis between 2D and 3D colorectal cancer culture models for insights into cellular morphological and transcriptomic variations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of three-dimensional lung multicellular spheroids in air- and liquid-interface culture for the evaluation of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
validating the downstream effects of Parvulin inhibition on signaling pathways
Validating the Downstream Effects of Parvulin Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inhibitors targeting the Parvulin family of peptidyl-prolyl isomerases (PPIases), with a primary focus on Pin1. It details the downstream effects on critical oncogenic signaling pathways, presents supporting quantitative data, and offers detailed experimental protocols for validation.
Introduction to Parvulin Inhibition
The Parvulin family of enzymes, particularly Pin1, catalyzes the cis-trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins.[1] This conformational change is a critical regulatory step in numerous cellular processes, including cell cycle progression, transcriptional regulation, and apoptosis.[2] Pin1 is overexpressed in many human cancers, where it often promotes tumorigenesis by stabilizing oncoproteins and inactivating tumor suppressors.[1] Consequently, inhibiting Pin1 has emerged as a promising therapeutic strategy to simultaneously block multiple cancer-driving pathways.[3]
Comparative Analysis of Parvulin Inhibitors
Several small molecules have been identified that inhibit Parvulin activity. These range from natural products to synthetic compounds, each with distinct mechanisms and potencies. While effective for research, some inhibitors like Juglone exhibit off-target effects, highlighting the need for more specific drug development.[4]
| Inhibitor | Type / Mechanism | Target(s) | Potency / IC50 | Key Findings & References |
| Juglone | Natural Product (from walnuts) / Irreversible, covalent modification of cysteine residues in the active site.[5][6] | Pan-Parvulin inhibitor (Pin1, Par14, etc.).[5] | ~2-7 µM for transcription inhibition.[6] | Effectively inhibits Pin1 but has off-target effects on other cysteine-rich proteins, affecting mitosis independent of Pin1.[4] Can induce apoptosis and inhibit cancer cell migration.[7] |
| All-trans retinoic acid (ATRA) | Natural Product Derivative / Induces Pin1 chemical inhibition, potentially through degradation.[3][8] | Primarily targets Pin1. Also a ligand for retinoic acid receptors (RARs).[3][9] | Effective at pharmacological doses (e.g., 10⁻⁶ M).[10] | Suppresses tumor growth in gastric cancer by inactivating PI3K/AKT and Wnt/β-catenin pathways.[3] Used in treating acute promyelocytic leukemia (APL).[10][11] |
| KPT-6566 | Synthetic Compound | Pin1 | Not specified in provided results. | Shown to inhibit Pin1 and significantly lower HBV transcriptional activities.[12] |
| Peptide-based Inhibitors (e.g., 5k) | Synthetic Oligopeptide / Competitive binding to the active site.[13][14] | Pin1, with varying selectivity over Pin4. | 5k Affinity (Kd) for Pin1: ~0.45 µM.[13] | Offers a pathway to develop more selective inhibitors by modifying peptide structure.[13][14] Conjugation with cell-penetrating peptides can improve cellular activity.[14] |
Downstream Effects on Key Signaling Pathways
Pin1 inhibition disrupts multiple signaling cascades critical for cancer cell proliferation and survival. Below, we examine its effects on the Wnt/β-catenin and NF-κB pathways.
Wnt/β-catenin Signaling
Pin1 plays a crucial role in Wnt signaling by stabilizing the β-catenin protein, a key transcriptional co-activator in this pathway.[15] By preventing the interaction of β-catenin with its degradation complex, Pin1 promotes its accumulation and translocation to the nucleus, driving the expression of proliferative genes like Cyclin D1 and c-myc.
Inhibition of Pin1 destabilizes β-catenin, leading to its degradation and the subsequent downregulation of its target genes. This has been shown to suppress cell growth, migration, and invasion in various cancers.[3]
Caption: Pin1 stabilizes β-catenin, promoting Wnt signaling. Inhibition blocks this effect.
Quantitative Effects of Pin1 Inhibition on Wnt/β-catenin Pathway Components
| Cell Line | Treatment | Target Protein | Effect | Reference |
| HGC-27 (Gastric Cancer) | Pin1 shRNA or ATRA | β-catenin | Reduced nuclear translocation and expression level. | [3] |
| Hep-2 (Laryngeal Cancer) | Pin1 knockdown | β-catenin | Downregulated expression. | |
| Hep-2 (Laryngeal Cancer) | Pin1 knockdown | Cyclin D1 | Downregulated expression. | |
| Me180 (Cervical Cancer) | Pin1 overexpression | β-catenin, Cyclin D1, c-myc | Increased protein expression. | [16] |
NF-κB Signaling
The NF-κB pathway is a cornerstone of inflammation and cell survival. Pin1 directly interacts with the phosphorylated p65/RelA subunit of NF-κB.[17][18] This interaction, which occurs at a specific pThr254-Pro motif, enhances p65's nuclear stability and transcriptional activity, leading to increased expression of inflammatory and anti-apoptotic genes.[18]
Inhibiting Pin1 disrupts its interaction with p65, reducing p65's nuclear accumulation and attenuating NF-κB-dependent transcription.[2] This has been shown to suppress vascular inflammation and reduce the expression of genes like IL-8 in glioblastoma.[17][19]
Caption: Pin1 enhances NF-κB activity in the nucleus. Inhibition prevents this interaction.
Quantitative Effects of Pin1 Inhibition on NF-κB Pathway Components
| Cell/Animal Model | Treatment | Target/Readout | Effect | Reference |
| EA.hy926 (Endothelial Cells) | Juglone or Pin1 siRNA | Phospho-p65 (p-p65) | Marked reduction in oxLDL-stimulated p-p65 levels. | [19] |
| U251 (Glioblastoma) | Pin1 knockdown | Phospho-p65 (Ser276) | Decreased amount of activated, phosphorylated p65 in the nucleus. | [17] |
| U251 (Glioblastoma) | Pin1 knockdown | IL-8 mRNA & Protein | Inhibited TNFα-induced IL-8 expression. | [17] |
| ApoE-/- Mice | Pin1 inhibition | NF-κB Signal Pathway | Decreased activation in the aorta. | [19] |
Experimental Protocols & Workflows
Validating the effects of Parvulin inhibitors requires robust biochemical and cellular assays. Below are standard protocols for Western Blotting to measure changes in protein levels and Co-Immunoprecipitation to confirm protein-protein interactions.
Caption: General workflow for validating the effects of a Parvulin inhibitor on target proteins.
Protocol: Western Blot for β-catenin and Phospho-p65
This protocol is used to determine the relative abundance of specific proteins in cell lysates following inhibitor treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HGC-27, U251) at a density of 1x10⁶ cells per 100 mm dish.
-
Allow cells to adhere for 24 hours.
-
Treat cells with the desired concentration of a Parvulin inhibitor (e.g., 10 µM ATRA) or vehicle control (e.g., DMSO) for the specified time (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using 200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Denature proteins by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-phospho-p65, anti-GAPDH as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the intensity of the target protein band to the loading control (GAPDH).
-
Protocol: Co-Immunoprecipitation (Co-IP) for Pin1-p65 Interaction
This protocol is used to verify the physical interaction between Pin1 and its substrate proteins like p65.[2]
-
Cell Culture and Lysis:
-
Follow Step 1 and 2 as in the Western Blot protocol, but use a non-denaturing IP lysis buffer.
-
-
Pre-clearing:
-
Add 20-30 µL of Protein A/G agarose beads to 500 µg of total protein lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-4 µg of the primary antibody (e.g., anti-Pin1) or a control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 40 µL of fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Centrifuge to pellet the beads (immunocomplexes).
-
-
Washing:
-
Discard the supernatant.
-
Wash the pellet 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by resuspending the pellet in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the supernatant by Western Blotting (Steps 4-6 above), using an antibody against the suspected interacting protein (e.g., anti-p65). A band for p65 in the anti-Pin1 IP lane (but not the IgG control lane) confirms the interaction.
-
References
- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Pin1 Inhibitor Blocking NF-κB Signaling in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Juglone inactivates cysteine-rich proteins required for progression through mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inactivation of parvulin-like peptidyl-prolyl cis/trans isomerases by juglone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular biological mechanism of action in cancer therapies: Juglone and its derivatives, the future of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autophagy: New Insights into Mechanisms of Action and Resistance of Treatment in Acute Promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O 3) in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of acute promyelocytic leukaemia with all-trans retinoic acid and arsenic trioxide: a paradigm of synergistic molecular targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of all-trans retinoic acid and arsenic trioxide in the treatment of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PIN1 and PIN4 inhibition via parvulin impeders Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG thwarted hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Oligopeptidic Parvulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Oligopeptidic Parvulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Prolyl Isomerase Pin1 Regulates the NF-κB Signaling Pathway and Interleukin-8 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of NF-kappaB signaling by Pin1-dependent prolyl isomerization and ubiquitin-mediated proteolysis of p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Essential Role of Pin1 via NF-κB Signaling in Vascular Inflammation and Atherosclerosis in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Parvulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of three representative Parvulin inhibitors: Juglone, PiB (diethyl-1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn]phenanthroline-2,7-diacetate), and All-trans-retinoic acid (ATRA). The information is intended to assist researchers in selecting appropriate compounds for further investigation and in designing preclinical studies.
Executive Summary
The peptidyl-prolyl isomerase Pin1, a member of the parvulin family, is a well-validated target in oncology due to its role in regulating numerous cancer-driving signaling pathways.[1][2] This guide focuses on a comparative analysis of the pharmacokinetic properties of three distinct Pin1 inhibitors. While Juglone and All-trans-retinoic acid (ATRA) have undergone in vivo characterization, data for PiB in animal models remains limited. The available data indicates significant differences in their absorption, metabolism, and overall pharmacokinetic behavior, highlighting the need for careful consideration in the selection and development of Pin1-targeted therapies.
Data Presentation: Pharmacokinetic Parameters of Parvulin Inhibitors
The following table summarizes the available pharmacokinetic data for Juglone, PiB, and ATRA. All data is derived from studies in rats unless otherwise specified.
| Parameter | Juglone | PiB | All-trans-retinoic acid (ATRA) |
| Administration Route | Oral | Not Available | Oral, Intravenous |
| Animal Model | Rat | Not Available | Rat, Monkey |
| Cmax (Peak Plasma Concentration) | Not explicitly reported | Not Available | 183 to 267 ng/mL (10-15 mg/kg, oral, rat)[3] |
| Tmax (Time to Peak Concentration) | Not explicitly reported | Not Available | 1.5 hr (10-15 mg/kg, oral, rat)[3] |
| t½ (Half-life) | ~2 hours (plasma)[4] | Not Available | ~19 minutes (IV, monkey)[5], Slightly longer than 1.5 hr (oral, rat)[3] |
| AUC (Area Under the Curve) | Not explicitly reported | Not Available | Decreases with continuous dosing[6] |
| Bioavailability | ~40-50% absorption of an oral dose[7] | Not Available | Subject to auto-induction of metabolism[6] |
| Clearance | Not explicitly reported | Not Available | 77, 52, and 59 mL/min (20, 50, 100 mg/m², IV, monkey)[5] |
| Metabolism | Metabolized to five major metabolites found in urine[7] | Not Available | Undergoes auto-induction of metabolism, primarily via CYP26A1[8] |
| Excretion | Primarily through feces and urine[7] | Not Available | Not explicitly detailed in the provided results. |
| Toxicity | Oral LD50 in rats: 112 mg/kg[4] | Reported to have the least nonspecific toxicity among a set of tested inhibitors[9] | Not explicitly detailed in the provided results. |
Note: The lack of in vivo pharmacokinetic data for PiB is a significant gap in the current literature, with existing studies primarily focusing on its in vitro activity.[9][10]
Experimental Protocols
The following is a generalized protocol for an in vivo pharmacokinetic study in rats involving oral administration, based on common practices in the field.
Objective: To determine the pharmacokinetic profile of a Parvulin inhibitor following oral administration in rats.
Materials:
-
Test compound (Parvulin inhibitor)
-
Vehicle for oral administration (e.g., carboxymethylcellulose)
-
Sprague-Dawley rats (male and female)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Dosing Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.
-
Administration: Administer a single dose of the test compound formulation to each rat via oral gavage. A control group should receive the vehicle only.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points post-administration. A typical sampling schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. The volume of blood collected should not exceed the recommended guidelines to avoid physiological stress to the animals.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the test compound at each time point.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, t½, and AUC, using non-compartmental analysis software.
Mandatory Visualization
Pin1 Signaling Pathway in Cancer
The following diagram illustrates the central role of Pin1 in regulating key oncogenic signaling pathways. Pin1 acts as a molecular switch, isomerizing phosphorylated serine/threonine-proline motifs in a multitude of proteins, thereby affecting their stability, activity, and subcellular localization.
Caption: The Pin1 signaling cascade in cancer.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram outlines the key steps involved in a typical in vivo pharmacokinetic study in a rodent model.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 2. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. currentseparations.com [currentseparations.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pin1 and Par14 peptidyl prolyl isomerase inhibitors block cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting PIN1 as a Therapeutic Approach for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Parvulin Inhibitor Activity Using Orthogonal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the cross-validation of Parvulin inhibitor activity. By employing a combination of orthogonal assays, researchers can build a robust data package, ensuring high confidence in the mechanism of action and cellular efficacy of potential therapeutic compounds. This guide details experimental protocols for key assays, presents comparative data for known inhibitors, and illustrates the underlying principles and workflows.
Introduction to Parvulins as Drug Targets
Parvulins are a family of peptidyl-prolyl cis/trans isomerases (PPIases) that catalyze the isomerization of pSer/Thr-Pro motifs in proteins, a crucial step in regulating protein function and signaling.[1] The human Parvulin family includes Pin1, Pin4 (comprising Par14 and Par17 isoforms), which are involved in various cellular processes such as cell cycle progression, protein folding, and signal transduction.[1][2][3] Notably, Pin1 is overexpressed in many cancers, making it an attractive target for therapeutic intervention.[4][5] Inhibition of Parvulin activity, particularly Pin1, has shown potential in blocking cell proliferation and inducing apoptosis in cancer cells.[6]
Given the therapeutic potential, rigorous validation of inhibitor activity is paramount. Relying on a single assay can be misleading due to potential artifacts or assay-specific effects. Therefore, a cross-validation strategy using orthogonal assays—methods that rely on different physical principles and biological readouts—is essential to confirm on-target activity. This guide focuses on a multi-faceted approach encompassing biochemical, biophysical, and cell-based assays.
Orthogonal Assay Strategy for Parvulin Inhibitor Validation
A robust validation workflow for Parvulin inhibitors should progress from initial biochemical characterization to cellular target engagement and phenotypic outcomes. This multi-pronged approach ensures that the observed inhibitory effects are a direct consequence of the compound binding to its intended target in a physiologically relevant context.
Data Presentation: Comparative Inhibitor Activity
The following tables summarize the inhibitory activities of representative Parvulin inhibitors determined by various orthogonal assays. These compounds include the natural product Juglone , a covalent peptide-based inhibitor BJP-06-005-3 , and the non-covalent inhibitor KPT-6566 .
Table 1: Biochemical and Biophysical Assay Data for Parvulin Inhibitors
| Inhibitor | Target | Assay Type | Metric | Value | Reference |
| Juglone | Pin1 | PPIase Enzymatic Assay | IC50 | 7 µM | [7] |
| BJP-06-005-3 | Pin1 | PPIase Enzymatic Assay | IC50 | 48 nM | [4] |
| KPT-6566 | Pin1 | PPIase Enzymatic Assay | Ki | 625.2 nM | [8] |
| KPT-6566 | Pin1 | PPIase Enzymatic Assay | kinact/Ki | 745.4 min⁻¹nM⁻¹ | [8] |
| Peptide 5k | Pin1 | Direct Binding | KD | high nM range | [9][10] |
| Peptide 5k | Pin4 | Direct Binding | KD | 12-fold lower affinity than Pin1 | [9] |
Table 2: Cellular Assay Data for Parvulin Inhibitors
| Inhibitor | Cell Line | Assay Type | Metric | Value | Reference |
| Juglone | Caco-2 | Cell Proliferation | - | Inhibition of growth | [5] |
| KPT-6566 | Caco-2 | Cell Proliferation | - | Inhibition of growth | [5] |
| PiB | Various cancer lines | Cell Proliferation | IC50 | low µM | [6] |
| R8-conjugated Peptide 5k | HCT116 | Cell Proliferation | - | ~50-60% reduction at 10 µM | [10] |
| R8-conjugated Peptide 5k | HCT116 | Cell Cycle Analysis | - | G1 phase arrest | [9] |
| BJP-06-005-3 | PATU-8988T | 3D Spheroid Viability | - | Pin1-mediated effect on viability | [4] |
Experimental Protocols
Parvulin PPIase Enzymatic Assay (Protease-Coupled)
This assay measures the enzymatic activity of Parvulins by monitoring the cis-to-trans isomerization of a synthetic peptide substrate. The trans isoform of the substrate is cleaved by a protease (e.g., chymotrypsin), releasing a chromophore that can be detected spectrophotometrically.
Materials:
-
Recombinant human Pin1
-
Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA)
-
α-Chymotrypsin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.8, 100 mM NaCl)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the substrate peptide in an organic solvent (e.g., DMSO) and dilute it in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions, recombinant Pin1, and the substrate peptide.
-
Incubate the mixture for a defined period (e.g., 12 hours) to allow for inhibitor binding.[4]
-
Initiate the reaction by adding α-chymotrypsin.
-
Immediately monitor the increase in absorbance at 405 nm over time.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Protein-Protein Interaction
AlphaScreen is a bead-based proximity assay used to detect and quantify biomolecular interactions. It can be adapted to measure the inhibition of Parvulin binding to its substrate or interaction partners.
Materials:
-
Recombinant tagged Parvulin (e.g., GST-Pin1)
-
Biotinylated substrate peptide
-
Streptavidin-coated Donor beads
-
Anti-tag (e.g., anti-GST) Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the inhibitor, GST-Pin1, and the biotinylated substrate peptide.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of anti-GST Acceptor beads.
-
Incubate for 60 minutes at room temperature.
-
Add Streptavidin-coated Donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen reader at an excitation of 680 nm and emission between 520-620 nm.
-
A decrease in the AlphaScreen signal indicates inhibition of the protein-peptide interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore. It can be used to quantify the interaction between Parvulin and its binding partners in a high-throughput format.
Materials:
-
Europium (Eu3+)-labeled anti-tag antibody (e.g., anti-GST) (Donor)
-
Fluorescently labeled substrate peptide (e.g., with Dy647) (Acceptor)
-
Recombinant tagged Parvulin (e.g., GST-Pin1)
-
Assay buffer (e.g., 20 mM Tris, pH 7.0, 50 mM NaCl, 0.01% Nonidet P40)
-
384-well black microplate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the inhibitor, GST-Pin1, and the Eu3+-labeled anti-GST antibody.
-
Incubate for 30 minutes at room temperature.
-
Add the fluorescently labeled substrate peptide.
-
Incubate for 1-2 hours at room temperature.
-
Measure the TR-FRET signal using a plate reader with an excitation at ~340 nm and emission at ~615 nm (donor) and ~665 nm (acceptor).
-
A decrease in the FRET ratio (665 nm/615 nm) indicates inhibition of the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[11]
Materials:
-
Cancer cell line of interest (e.g., PATU-8988T)
-
Cell culture medium and reagents
-
Test inhibitor and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the test inhibitor or DMSO for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Parvulin in the supernatant by Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
Parvulin Family Interaction and Signaling Network
The Parvulin family members, particularly Pin1, are hubs in cellular signaling, regulating numerous proteins involved in cell cycle control, apoptosis, and oncogenesis.[12] Pin1's activity is interconnected with major cancer-related pathways such as Ras/MAPK, Wnt/β-catenin, and Notch signaling.[1]
CETSA Experimental Workflow
The workflow for a Cellular Thermal Shift Assay involves treating cells with the inhibitor, applying a heat shock, separating soluble from aggregated proteins, and quantifying the target protein.
Conclusion
The cross-validation of Parvulin inhibitor activity through a suite of orthogonal assays is critical for advancing promising compounds into further development. By combining direct enzymatic inhibition data with biophysical binding confirmation and cellular target engagement verification, researchers can build a comprehensive and compelling case for a compound's mechanism of action. This guide provides the foundational knowledge and detailed protocols to design and execute a robust validation strategy, ultimately increasing the probability of success in the development of novel Parvulin-targeted therapies.
References
- 1. Small Family with Key Contacts: Par14 and Par17 Parvulin Proteins, Relatives of Pin1, Now Emerge in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parvulin - Wikipedia [en.wikipedia.org]
- 3. Immunophilins and Parvulins. Superfamily of Peptidyl Prolyl Isomerases in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 6. Pin1 and Par14 peptidyl prolyl isomerase inhibitors block cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Oligopeptidic Parvulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.cnr.it [iris.cnr.it]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Navigating the Disposal of PPIase-Parvulin Inhibitors: A Guide to Safe and Compliant Laboratory Practices
Researchers and drug development professionals handling PPIase-Parvulin inhibitors must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While specific regulations may vary by institution and region, a set of universal principles governs the safe disposal of these small-molecule compounds. This guide provides essential, step-by-step procedures for the proper management of PPIase-Parvulin inhibitor waste, from initial handling to final disposal.
Core Principles of Chemical Waste Management
The fundamental principle of laboratory waste disposal is the proper segregation of chemical waste to prevent hazardous reactions and to facilitate appropriate treatment and disposal. All personnel who handle chemical waste must be trained in the institution's specific safety protocols and have access to the relevant Safety Data Sheets (SDS) for the compounds they are working with.
Step-by-Step Disposal Procedures for PPIase-Parvulin Inhibitors
-
Characterize the Waste: Before disposal, it is crucial to understand the properties of the inhibitor and any associated materials. Consult the Safety Data Sheet (SDS) for information on reactivity, toxicity, and any specific disposal recommendations.
-
Segregate the Waste: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container. The container must be made of a material compatible with the chemical and any solvents used.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the inhibitor, and any other components in the waste stream. The accumulation start date should also be clearly visible.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic. Ensure the container is sealed to prevent spills or evaporation.
-
Arrange for Pickup: Once the container is full or has reached the storage time limit set by your institution's Environmental Health and Safety (EHS) office, arrange for a pickup. Do not dispose of chemical waste down the drain or in the regular trash.
Chemical Waste Classification
Proper segregation requires an understanding of different chemical waste categories. The following table summarizes common classifications.
| Waste Category | Description | Examples | Disposal Container |
| Halogenated Solvents | Organic solvents containing halogens (F, Cl, Br, I). | Dichloromethane, Chloroform | Glass or polyethylene container |
| Non-Halogenated Solvents | Organic solvents without halogens. | Acetone, Ethanol, Hexanes | Glass or polyethylene container |
| Aqueous Acidic Waste | Aqueous solutions with a pH < 2. | Strong acids, acidic buffers | Polyethylene container |
| Aqueous Basic Waste | Aqueous solutions with a pH > 12.5. | Strong bases, basic buffers | Polyethylene container |
| Solid Chemical Waste | Contaminated lab supplies (gloves, paper towels), solid chemicals. | Contaminated consumables, unused solid inhibitor | Labeled, sealed bag or container |
Experimental Protocol: Neutralization of a Hypothetical Acidic this compound Solution
This protocol outlines a general procedure for neutralizing an acidic waste stream containing a this compound before disposal. Always perform neutralization procedures in a fume hood with appropriate personal protective equipment (PPE).
-
Preparation:
-
Place a labeled, compatible waste container in a secondary containment bin within a certified chemical fume hood.
-
Use a calibrated pH meter to determine the initial pH of the waste solution.
-
-
Neutralization:
-
Slowly add a dilute basic solution (e.g., 1 M sodium hydroxide) to the acidic waste while gently stirring with a magnetic stir bar.
-
Monitor the pH continuously.
-
Continue adding the basic solution dropwise until the pH is within the neutral range (typically 6-8), as specified by your institution's EHS guidelines.
-
-
Final Disposal:
-
Once neutralized, the solution can be transferred to the appropriate aqueous waste container.
-
Record the neutralization procedure in your laboratory notebook.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory chemical waste.
By adhering to these general guidelines and consulting with your institution's Environmental Health and Safety office, you can ensure the safe and compliant disposal of PPIase-Parvulin inhibitors and contribute to a secure laboratory environment.
Safeguarding Your Research: A Comprehensive Guide to Handling PPIase-Parvulin Inhibitors
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of PPIase-Parvulin inhibitors, including detailed operational and disposal plans. Our goal is to furnish laboratory personnel with the necessary procedural guidance to ensure a safe and efficient workflow, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Personal Protective Equipment (PPE) and Safety Precautions
When working with PPIase-Parvulin inhibitors, adherence to strict safety protocols is paramount to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times to protect against splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and change them frequently, especially if contaminated.
-
Body Protection: A lab coat or other protective outer garment should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted N100/P100/P3 particulate respirator is necessary. Work should ideally be conducted in a chemical fume hood to minimize inhalation exposure.
General Hygiene and Safety Practices:
-
Avoid all personal contact, including inhalation of dust or aerosols.[1]
-
Wash hands thoroughly with mild soap and water after handling the inhibitor, before breaks, and at the end of the workday.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Ensure the work area is well-ventilated.
-
Change work clothes daily and immediately if they become contaminated.[2]
-
Avoid generating dust. For solid compounds, handle with care to prevent airborne particles.[1][3]
-
For liquid preparations, handle carefully to avoid the formation of aerosols.[2][3]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed container for proper disposal.
-
Clean the spill area with a detergent solution.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for a representative PPIase-Parvulin inhibitor (CAS 64005-90-9).
| Property | Value | Reference |
| CAS Number | 64005-90-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₂₂H₁₈N₂O₈ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 438.4 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| IC₅₀ (Pin1) | 1.5 µM | --INVALID-LINK--, --INVALID-LINK-- |
| IC₅₀ (Pin4/Par14) | 1.0 µM | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility (DMSO) | 10 mg/mL | --INVALID-LINK-- |
| Solubility (DMF) | 10 mg/mL | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
Experimental Protocol: PPIase Inhibition Assay (Chymotrypsin-Coupled)
This protocol outlines a standard method for determining the inhibitory activity of a compound against a Parvulin-family PPIase.
Materials:
-
Purified Parvulin enzyme (e.g., Pin1)
-
This compound (test compound)
-
Substrate: N-Suc-Ala-Ala-cis-Pro-Phe-p-nitroanilide
-
α-Chymotrypsin
-
Assay Buffer (e.g., 35 mM HEPES, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 390 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., trifluoroethanol containing LiCl).
-
Prepare a solution of α-chymotrypsin in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the desired concentration of the this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the purified Parvulin enzyme to all wells except the negative control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 10°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the α-chymotrypsin solution to all wells.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and measure the absorbance at 390 nm.
-
Take kinetic readings every 15-30 seconds for a period of 10-20 minutes. The rate of p-nitroaniline release is proportional to the PPIase activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the reaction rates against the inhibitor concentrations.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Visual Workflow and Disposal Plan
The following diagrams illustrate the recommended workflow for handling PPIase-Parvulin inhibitors and the appropriate disposal plan.
Caption: A diagram illustrating the safe handling workflow.
Caption: A diagram outlining the proper waste disposal plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
